Viral 2C protein inhibitor 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18FN3O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(methylamino)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C19H18FN3O/c1-21-10-11-22-19(24)16-12-18(13-6-8-14(20)9-7-13)23-17-5-3-2-4-15(16)17/h2-9,12,21H,10-11H2,1H3,(H,22,24) |
InChI Key |
XALWLJHOPNVGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Viral 2C Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The non-structural protein 2C of many viruses, particularly within the Picornaviridae family, is a highly conserved, multifunctional protein essential for the viral life cycle. Its critical roles in viral RNA replication, virion assembly, and interaction with host cell membranes make it a prime target for the development of broad-spectrum antiviral therapeutics. This guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the viral 2C protein, with a focus on their molecular interactions and the experimental methodologies used to characterize them. We will delve into the function of the 2C protein and explore the mechanisms of both established and novel inhibitors, supported by quantitative data and detailed experimental protocols.
The Multifaceted Role of the Viral 2C Protein
The viral 2C protein is a key player in the replication of numerous RNA viruses. It is known to be involved in several critical processes, including:
-
Viral RNA Replication: The 2C protein possesses ATPase and potential helicase activities, which are thought to be crucial for unwinding the viral RNA genome during replication.[1][2] It is a central component of the viral replication complex.
-
Interaction with Host Membranes: The 2C protein associates with intracellular membranes, inducing rearrangements to form the viral replication organelles where viral RNA synthesis occurs.[1][3]
-
Virion Assembly and Encapsidation: Evidence suggests that the 2C protein is also involved in the packaging of newly synthesized viral genomes into capsids.[4]
The highly conserved nature of the 2C protein across different viral species makes it an attractive target for the development of broad-spectrum antiviral drugs.[2][5]
Mechanisms of Action of Viral 2C Protein Inhibitors
Several small molecules have been identified that target the viral 2C protein, leading to the inhibition of viral replication. These inhibitors can be broadly categorized based on their specific mechanism of action.
Inhibition of ATPase Activity
A primary mechanism of action for many 2C inhibitors is the direct interference with its ATPase activity. The energy derived from ATP hydrolysis is essential for the protein's function in RNA replication.
-
Guanidine Hydrochloride: This well-characterized inhibitor has been shown to non-competitively inhibit the ATPase activity of the poliovirus 2C protein.[6] This inhibition specifically blocks the initiation of negative-strand RNA synthesis.[6]
-
Fluoxetine: The popular antidepressant has also been identified as an inhibitor of enterovirus 2C ATPase activity.[4]
Targeting Specific Structural Domains
Other inhibitors function by binding to specific regions of the 2C protein, thereby disrupting its structure and function.
-
TBZE-029: This thiazolobenzimidazole compound targets a region immediately downstream from the helicase motif C in the enterovirus 2C protein.[4] This interaction inhibits viral RNA replication without affecting polyprotein processing.
-
Pyrazolopyridines (e.g., Jun51064, Jun6504): These compounds have demonstrated potent, broad-spectrum activity against various enteroviruses by targeting the 2C protein.[7]
Quantitative Data for Viral 2C Protein Inhibitors
The potency of antiviral compounds is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). The following tables summarize the reported activities of various 2C protein inhibitors against different viruses.
| Inhibitor | Target Virus | Assay Type | IC50 / EC50 (µM) | Reference |
| Guanidine Hydrochloride | Poliovirus | CPE Reduction | 320 - 390 | [6] |
| Coxsackievirus | CPE Reduction | ~2000 | [6] | |
| Fluoxetine (racemic) | Enterovirus 2C | ATPase Inhibition | 537.4 | [4] |
| SJW-2C-184 | Enterovirus A71 | CPE Inhibition | 2.9 | [4] |
| SJW-2C-227 | Enterovirus D68 | CPE Inhibition | 0.85 | [4] |
| Poliovirus-1 | CPE Inhibition | 1.7 | [4] | |
| Jun51064 | Enterovirus A71 | Plaque Assay | 0.27 - 0.61 | [7] |
| Coxsackievirus B3 | Plaque Assay | 0.18 - 2.03 | [7] | |
| Jun6504 | Enterovirus A71 | Plaque Assay | 0.27 - 0.61 | [7] |
| Coxsackievirus B3 | Plaque Assay | 0.18 - 2.03 | [7] |
Note: IC50 and EC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.
Experimental Protocols for Characterizing 2C Inhibitors
The identification and characterization of viral 2C protein inhibitors rely on a variety of in vitro and cell-based assays.
In Vitro 2C ATPase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the ATPase activity of purified 2C protein.
Principle: The hydrolysis of ATP by the 2C protein releases inorganic phosphate (Pi). The amount of Pi produced is quantified using a colorimetric reagent, such as malachite green, which forms a colored complex with Pi. A reduction in color development in the presence of a test compound indicates inhibition of ATPase activity.[4]
Methodology:
-
Protein Purification: Recombinant viral 2C protein is expressed and purified. Often, a truncated version of the protein is used to improve solubility.[4]
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
Purified 2C protein
-
ATP at a defined concentration
-
Assay buffer (containing necessary salts and cofactors, e.g., MgCl2)
-
Test compound at various concentrations or a vehicle control (e.g., DMSO).
-
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a specific duration to allow for ATP hydrolysis.
-
Detection: The malachite green reagent is added to each well to stop the reaction and develop the color.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a suitable equation.
Cell-Based Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of a compound to protect host cells from virus-induced cell death.
Principle: Many viruses cause a visible cytopathic effect (CPE), which includes changes in cell morphology, rounding, and detachment, ultimately leading to cell death. An effective antiviral compound will inhibit viral replication and thus prevent or reduce CPE.[8][9]
Methodology:
-
Cell Seeding: A suitable host cell line (e.g., HeLa, Vero) is seeded into 96-well plates and allowed to form a monolayer.[8]
-
Compound Treatment and Infection: The cell monolayers are pre-treated with serial dilutions of the test compound for a short period. Subsequently, a standardized amount of virus is added to each well.[8]
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated, infected control wells (typically 2-4 days).[8]
-
Quantification of Cell Viability: The extent of CPE is quantified by measuring cell viability using various methods:
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration. The EC50 (the concentration that protects 50% of cells from CPE) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells) are determined. The Selectivity Index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.[11]
Viral Replicon Assay
This assay provides a more direct measure of a compound's effect on viral RNA replication, independent of the complete viral life cycle.
Principle: A subgenomic viral replicon is constructed, which contains the viral non-structural proteins necessary for RNA replication (including 2C) but lacks the structural proteins required for virion assembly. A reporter gene (e.g., luciferase or GFP) is incorporated into the replicon, and its expression level serves as a surrogate for the level of RNA replication.
Methodology:
-
Cell Transfection: Host cells are transfected with the in vitro-transcribed replicon RNA.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated to allow for replicon replication and reporter gene expression.
-
Reporter Gene Assay: The level of reporter gene expression is quantified (e.g., by measuring luciferase activity or GFP fluorescence).
-
Data Analysis: The inhibition of reporter gene expression by the compound is used to determine the EC50 value for the inhibition of viral RNA replication.
Visualizing Mechanisms and Workflows
Signaling Pathway of Viral 2C Protein in Replication
Caption: Role of Viral 2C Protein in RNA Replication.
Mechanism of Action of 2C Inhibitors
Caption: Inhibition Mechanisms of Guanidine and TBZE-029.
Experimental Workflow for 2C Inhibitor Screening
Caption: High-Throughput Screening Workflow for 2C Inhibitors.
Conclusion and Future Directions
The viral 2C protein remains a highly validated and promising target for the development of broad-spectrum antiviral drugs. The inhibitors discussed in this guide, which act through diverse mechanisms, highlight the druggability of this viral protein. Future research will likely focus on the development of next-generation inhibitors with improved potency, broader activity, and a high barrier to resistance. A deeper understanding of the structure and function of the 2C protein from a wider range of viruses will be crucial for the rational design of these novel antiviral agents. Furthermore, the detailed experimental protocols provided herein will serve as a valuable resource for researchers in the field to standardize and advance the discovery and characterization of new viral 2C protein inhibitors.
References
- 1. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 2. Picornaviral 2C proteins: A unique ATPase family critical in virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. A rationally designed 2C inhibitor prevents enterovirus D68-infected mice from developing paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 10. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
The Discovery and Synthesis of Enterovirus 2C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide range of human diseases, from the common cold to severe and life-threatening conditions like poliomyelitis, myocarditis, and acute flaccid myelitis. The non-structural protein 2C, a highly conserved AAA+ ATPase, plays a pivotal role in the viral life cycle, including genome replication, making it a prime target for the development of broad-spectrum antiviral therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of inhibitors targeting the enterovirus 2C protein.
Core Concepts in 2C Inhibition
The enterovirus 2C protein is a multifunctional enzyme with essential ATPase and helicase activities. It is involved in several stages of the viral replication cycle, including the unwinding of the viral RNA genome and the assembly of new viral particles. Inhibitors of 2C can be broadly categorized based on their mechanism of action:
-
ATPase Inhibitors: These compounds directly interfere with the ATPase activity of the 2C protein, which is crucial for its function. By preventing ATP hydrolysis, these inhibitors block the energy source required for the protein's helicase activity and other conformational changes necessary for viral replication.
-
Allosteric Inhibitors: These molecules bind to a site on the 2C protein distinct from the ATPase active site. This binding induces a conformational change in the protein that ultimately inhibits its function. Several potent 2C inhibitors, including fluoxetine and its analogs, act via an allosteric mechanism.
Key Classes of Enterovirus 2C Inhibitors
Several chemical scaffolds have been identified as potent inhibitors of enterovirus 2C. This guide focuses on three prominent classes: pyrazolopyridines, fluoxetine analogues, and benzimidazoles.
Pyrazolopyridine Derivatives
Pyrazolopyridine-containing compounds have emerged as a promising class of enterovirus 2C inhibitors with potent and broad-spectrum antiviral activity.[1][2] Structure-activity relationship (SAR) studies have led to the optimization of this scaffold, resulting in compounds with nanomolar efficacy against various enteroviruses, including EV-D68, EV-A71, and Coxsackievirus B3 (CVB3).[2]
One notable example is the compound Jun6504 , which has demonstrated in vivo efficacy in a mouse model of EV-D68 infection.[3]
Fluoxetine and its Analogues
The well-known antidepressant fluoxetine has been identified as an inhibitor of enterovirus replication.[4] It has been shown that the (S)-enantiomer of fluoxetine is the more active form and that it targets the 2C protein.[4] These findings have spurred the development of novel fluoxetine analogues with improved antiviral potency and a wider spectrum of activity.
Benzimidazole Derivatives
Benzimidazole-based compounds have also been investigated as enterovirus 2C inhibitors. For instance, the compound SJW-2C-227 has been identified as a broad-spectrum antiviral agent that targets the 2C protein and inhibits its ATPase activity.[5][6]
Quantitative Data on 2C Inhibitors
The following tables summarize the antiviral activity and cytotoxicity of representative compounds from the three main classes of enterovirus 2C inhibitors.
Table 1: Antiviral Activity of Pyrazolopyridine Derivatives against Enteroviruses
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| JX040 | EV-A71 | 0.5 | >10 | >20 | [2] |
| CV-B3 | 0.8 | >10 | >12.5 | [2] | |
| Jun6504 | EV-D68 | 0.25 | >50 | >200 | [7] |
| EV-A71 | 0.50 | >50 | >100 | [7] | |
| CVB3 | 1.05 | >50 | >47.6 | [7] |
Table 2: Antiviral Activity of Fluoxetine Analogues against Enteroviruses
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| (S)-Fluoxetine | CV-B3 | 0.3 | >30 | >100 | [4] |
| EV-D68 | 0.2 | >30 | >150 | [4] | |
| Racemic 2b | CV-B3 | 0.87 | >30 | >34 | [4] |
| EV-D68 | 0.56 | >30 | >53 | [4] | |
| (S)-2b | CV-B3 | 0.19 | >30 | >157 | [4] |
| EV-D68 | 0.11 | >30 | >272 | [4] |
Table 3: Antiviral Activity of Benzimidazole Derivatives against Enteroviruses
| Compound | Virus Strain | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SJW-2C-227 | EV-A71 (CPE) | 2.66 (IC50) | 78.71 | 29.6 | [5] |
| EV-A71 (Yield) | 1.7 (EC50) | - | - | [6] | |
| EV-D68 (CPE) | 0.85 (IC50) | >50 | >58.8 | [5] | |
| EV-D68 (Yield) | 0.52 (EC50) | - | - | [6] | |
| PV-1 | 1.7 (IC50) | >50 | >29.4 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and characterization of enterovirus 2C inhibitors.
Synthesis of a Pyrazolopyridine Inhibitor (General Procedure)
The synthesis of pyrazolopyridine inhibitors generally involves a multi-step process. The following is a representative procedure for the synthesis of the pyrazolopyridine core and subsequent derivatization.
Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid intermediate
-
A mixture of 1-alkylpyrazole-5-amine or 1,3-dialkylpyrazole-5-amine (1 equivalent) and a 4-alkyl-2,4-diketoester (1 equivalent) is dissolved in acetic acid.
-
The reaction mixture is refluxed for 5 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude 1H-pyrazolo[3,4-b]pyridine-4-carboxylic ester intermediate.
-
The crude ester is then hydrolyzed using potassium hydroxide in isopropanol to afford the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid intermediate.
Step 2: Amide Coupling to form the final product
-
To a solution of the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
The desired amine (1.2 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then worked up by extraction and purified by column chromatography to yield the final pyrazolopyridine inhibitor.[2]
Malachite Green ATPase Assay
This colorimetric assay is used to measure the ATPase activity of the 2C protein and the inhibitory effect of compounds. The assay quantifies the release of inorganic phosphate (Pi) from ATP hydrolysis.
Materials:
-
Purified recombinant enterovirus 2C protein
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP solution (in assay buffer)
-
Test compounds dissolved in DMSO
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green hydrochloride in water
-
Solution B: 4.2% ammonium molybdate in 4 M HCl
-
Solution C: 34% sodium citrate
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, and add 1 part of Triton X-100. Let it sit for 30 minutes, then add 2 parts of Solution C.
-
Procedure:
-
In a 96-well plate, add 2 µL of test compound at various concentrations (or DMSO as a control).
-
Add 20 µL of a solution containing the purified 2C protein in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of ATP solution.
-
Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction by adding 80 µL of the Malachite Green Working Reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
The amount of phosphate released is proportional to the absorbance, and the IC50 value of the inhibitor can be calculated from the dose-response curve.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of inhibitors to the 2C protein in a competitive format. It relies on the displacement of a fluorescently labeled probe from the protein by a test compound.
Materials:
-
Purified recombinant enterovirus 2C protein
-
FP Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Fluorescently labeled probe (e.g., Jun14157)
-
Test compounds dissolved in DMSO
Procedure:
-
In a black, low-volume 384-well plate, add test compounds at various concentrations.
-
Add a pre-mixed solution of the 2C protein and the fluorescent probe in FP buffer. The final concentrations of the protein and probe should be optimized beforehand (e.g., 100 nM 2C protein and 10 nM Jun14157).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
Data is analyzed by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting sigmoidal curve, which can then be converted to a Ki value.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Susceptible host cell line (e.g., HeLa, Vero, or RD cells)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Enterovirus stock with a known titer
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the cells overnight at 37°C in a CO₂ incubator.
-
The next day, prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Infect the cells with the enterovirus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).
-
At the end of the incubation period, measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of enterovirus 2C inhibitors.
Figure 1: Simplified schematic of the enterovirus replication cycle highlighting the role of the 2C protein and the point of intervention for 2C inhibitors.
Figure 2: Workflow for the Malachite Green-based ATPase inhibition assay.
Figure 3: Workflow for the Fluorescence Polarization competition assay.
Conclusion
The enterovirus 2C protein remains a highly attractive target for the development of broad-spectrum antiviral drugs. Significant progress has been made in identifying and optimizing potent inhibitors belonging to diverse chemical classes. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field. Continued efforts in structure-based drug design, coupled with robust in vitro and in vivo evaluation, will be crucial in advancing these promising 2C inhibitors towards clinical development.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. srrjournals.com [srrjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Quinoline-Based PIK3C2A Inhibitors: A Technical Guide for Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Phosphatidylinositol 3-kinase C2 alpha (PIK3C2A, also known as PI3K-C2α) is a member of the class II PI3K family, representing a compelling target for therapeutic intervention in various diseases, including cancer, thrombosis, and diabetes. While the quinoline scaffold is a well-established pharmacophore in kinase inhibitor design, a comprehensive structure-activity relationship (SAR) study specifically for quinoline-based inhibitors of PIK3C2A is not extensively documented in publicly available literature. This guide addresses this gap by providing a foundational framework for the rational design of such inhibitors.
This document synthesizes critical information on:
-
The biological role and signaling pathways of PIK3C2A.
-
The SAR of quinoline and quinazoline derivatives as inhibitors of the broader PI3K family, offering valuable insights applicable to PIK3C2A.
-
Detailed experimental protocols for the biochemical and cellular screening of PIK3C2A inhibitors.
-
A proposed logical framework for designing novel quinoline-based PIK3C2A inhibitors based on structural biology and known ligand interactions.
By integrating these key areas, this guide serves as a technical resource to accelerate research and development efforts targeting this crucial class II PI3K enzyme.
PIK3C2A: Function and Signaling Pathway
PIK3C2A is a lipid kinase that primarily phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 4-phosphate (PI(4)P) to produce phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2).[1] These phosphoinositides act as second messengers in a multitude of cellular processes. Unlike class I PI3Ks, which are central to the canonical PI3K/AKT/mTOR growth signaling axis, PIK3C2A plays more nuanced roles in intracellular membrane trafficking, including clathrin-mediated endocytosis, vesicle transport, and ciliogenesis.[1][2] Its activity is implicated in insulin signaling, glucose uptake, and platelet function.[1]
The signaling cascade involving PIK3C2A is initiated by various upstream signals, such as growth factor receptor activation. The enzyme then produces lipid messengers that recruit effector proteins containing specific lipid-binding domains (e.g., PX and FYVE domains), leading to the regulation of downstream cellular events.
Structure-Activity Relationships of Quinoline/Quinazoline PI3K Inhibitors
While specific SAR data for quinoline-based PIK3C2A inhibitors are limited, extensive research on quinoline and its isostere, quinazoline, as inhibitors of Class I PI3Ks provides a robust starting point for inhibitor design. These compounds typically function as ATP-competitive inhibitors, binding to the kinase hinge region within the catalytic domain.
Key SAR insights from pan-PI3K and isoform-selective inhibitors can be summarized as follows:
-
Hinge Binding: The quinoline or quinazoline nitrogen (typically at position 1) often acts as a crucial hydrogen bond acceptor, interacting with the backbone amide of a valine residue in the kinase hinge region.[3]
-
Affinity Pocket: The quinoline ring itself generally occupies a hydrophobic "affinity pocket" conserved across PI3K isoforms.[3]
-
Selectivity Pockets: Substitutions at various positions on the quinoline core can extend into less conserved regions, thereby conferring isoform selectivity. For instance, modifications at the 4- and 6-positions have been explored to achieve selectivity for PI3Kδ over other isoforms.[3]
-
Solvent-Exposed Region: Larger, often polar, groups are frequently attached to the core scaffold to interact with the solvent-exposed region, improving physicochemical properties like solubility.
The tables below summarize quantitative data for representative quinoline and quinazoline-based inhibitors against Class I PI3K isoforms. This data illustrates how structural modifications influence potency and selectivity.
Table 1: SAR of Quinazoline-Based PI3Kδ Inhibitors
| Compound | R1 (Position 4) | R2 (Position 6) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
|---|---|---|---|---|---|---|
| 1 | Phenyl | Quinoline | >10000 | >10000 | >10000 | 1800 |
| 2 | 4-Fluorophenyl | Quinoline | >10000 | >10000 | 2500 | 220 |
| 3 | 4-Fluorophenyl | 2-Naphthyl | 1900 | 1200 | 380 | 14 |
| 4 | 4-Fluorophenyl | 6-Morpholinopyridin-3-yl | 1400 | 1600 | 160 | 4.3 |
Data adapted from studies on PI3Kδ selective inhibitors, demonstrating the impact of modifying the R1 and R2 positions to enhance potency and selectivity.[3]
Table 2: Potency of Imidazo[4,5-c]quinoline and Pyrrolo-quinoline PI3K/mTOR Inhibitors
| Compound | Scaffold | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
|---|---|---|---|---|---|---|
| BEZ235 | Imidazo[4,5-c]quinoline | 4 | 75 | 7 | 5 | 21 |
| DK8G557 | Pyrrolo-quinoline | - | - | - | - | 7000 |
| HP9912 | Pyrrolo-quinoline | - | - | - | - | 500 |
Data for BEZ235, a pan-PI3K/mTOR inhibitor, and pyrrolo-quinolines, which target PIKK family members, highlight the versatility of the broader quinoline scaffold.[4][5]
Experimental Protocols for Inhibitor Screening and Characterization
A multi-step process is required to identify and validate novel PIK3C2A inhibitors, progressing from high-throughput biochemical screens to cell-based assays and downstream functional readouts.
Biochemical Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based method ideal for high-throughput screening (HTS) and IC₅₀ determination. It measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[6][7][8][9]
Principle:
-
Kinase Reaction: Recombinant PIK3C2A enzyme phosphorylates a lipid substrate (e.g., PI or PI(4)P) in the presence of ATP, producing ADP.
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP back into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a light signal, which is proportional to the initial ADP concentration.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X PI3K Reaction Buffer containing a suitable lipid substrate (e.g., 0.1 mg/mL PI in phosphatidylserine vesicles).
-
Prepare serial dilutions of the test inhibitor (e.g., quinoline derivatives) in DMSO, then dilute further in the reaction buffer.
-
Dilute recombinant human PIK3C2A enzyme to the desired concentration in the reaction buffer.
-
Prepare an ATP solution (e.g., 25 µM final concentration) in the reaction buffer.
-
-
Kinase Reaction (384-well plate format):
-
To each well, add 5 µL of the inhibitor solution.
-
Add 10 µL of the diluted PIK3C2A enzyme solution and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature. Include "no enzyme" and "vehicle (DMSO)" controls.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well, mix, and incubate for another 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement and Functional Assays
Confirmation of inhibitor activity in a cellular context is crucial. This involves verifying that the compound can penetrate the cell membrane, engage with PIK3C2A, and elicit a functional response.
A. Western Blot for Downstream Signaling: A common method to assess PI3K pathway inhibition is to measure the phosphorylation status of downstream effectors. While PIK3C2A is not a primary regulator of AKT, its inhibition can impact related pathways.
-
Culture appropriate cells (e.g., HUVECs, HeLa cells) to 70-80% confluency.
-
Starve cells (e.g., in serum-free media) for 4-6 hours.
-
Pre-treat cells with various concentrations of the quinoline-based inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., insulin, EGF) for 10-15 minutes to activate PI3K signaling.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated downstream targets (e.g., p-AKT, though effects may be indirect) and total protein controls.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
B. Cell Proliferation/Viability Assay: This assay determines the effect of the inhibitor on cell growth, which is particularly relevant for oncology applications.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor.
-
Incubate for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (luminescence) or resazurin (fluorescence).
-
Measure the signal with a plate reader and calculate GI₅₀ (concentration for 50% growth inhibition) values.[10]
Logical Framework for Inhibitor Design
The design of novel, selective quinoline-based PIK3C2A inhibitors should be guided by the structural features of the enzyme's ATP-binding pocket. High-resolution crystal structures of PIK3C2A are available (e.g., PDB: 7BI6), providing a template for structure-based drug design.[11] A hypothetical binding mode can be proposed by docking a quinoline scaffold into this active site, leveraging SAR knowledge from other PI3K inhibitors.
Key Interaction Points for Design:
-
Hinge Region: The N1 atom of the quinoline ring should be positioned to form a hydrogen bond with the backbone NH of the hinge region (Val-like residue).
-
Hydrophobic Pockets: The quinoline core and substituents can be designed to maximize hydrophobic interactions within the affinity pocket.
-
Ribose Pocket: Substituents at the 4-position (e.g., morpholine, as seen in many PI3K inhibitors) can occupy the ribose-binding pocket.
-
Selectivity: To achieve selectivity over Class I PI3Ks, substitutions should target non-conserved residues that lie at the entrance of the ATP-binding site. Computational analysis comparing the active sites of PIK3C2A with PI3Kα/β/δ/γ is essential to identify these unique residues.
References
- 1. uniprot.org [uniprot.org]
- 2. PIK3C2A - Wikipedia [en.wikipedia.org]
- 3. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K (p120γ) Protocol [promega.jp]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.jp]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
For Immediate Release
This technical guide provides an in-depth analysis of the antiviral spectrum of viral 2C protein inhibitors against picornaviruses, with a specific focus on the well-characterized inhibitor, fluoxetine. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative antiviral activity, experimental methodologies, and the molecular mechanism of action of this class of compounds.
The picornavirus family includes a wide range of human and animal pathogens, such as enteroviruses (including poliovirus, coxsackieviruses, and rhinoviruses) and cardioviruses. The non-structural protein 2C, a highly conserved AAA+ ATPase, plays a crucial role in the viral replication cycle, making it an attractive target for the development of broad-spectrum antiviral therapies.[1][2][3] This guide summarizes the current understanding of inhibitors targeting this pivotal viral protein.
Quantitative Antiviral Activity
Fluoxetine, a selective serotonin reuptake inhibitor, has been identified as a potent inhibitor of picornavirus replication through its interaction with the 2C protein.[1][4][5] The antiviral activity of racemic fluoxetine and its more active (S)-enantiomer has been quantified against a panel of picornaviruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, providing a clear comparison of its activity spectrum.
| Virus (Strain) | Virus Species | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coxsackievirus B3 (Nancy) | Enterovirus B | Racemic Fluoxetine | 3.2 ± 0.95 | 23 - 28 | ~7-9 |
| Coxsackievirus B3 (Nancy) | Enterovirus B | (S)-Fluoxetine | 0.4 ± 0.15 | 23 - 28 | ~58-70 |
| Coxsackievirus B3 (Nancy) | Enterovirus B | (R)-Fluoxetine | >30 | 23 - 28 | - |
| Enterovirus D68 (Fermon) | Enterovirus D | Racemic Fluoxetine | 3.36 ± 0.47 | 28 | 8.3 |
| Enterovirus D68 (Fermon) | Enterovirus D | (S)-Fluoxetine | 1.23 ± 0.38 | 28 | 22.8 |
| Human Rhinovirus 2 | Rhinovirus A | (S)-Fluoxetine | 7.95 ± 0.39 | 23 - 28 | ~2.9-3.5 |
| Human Rhinovirus 14 | Rhinovirus A | (S)-Fluoxetine | 6.34 ± 1.02 | 23 - 28 | ~3.6-4.4 |
| Enterovirus A71 (BrCr) | Enterovirus A | (S)-Fluoxetine | >30 | 23 - 28 | - |
| Poliovirus (Sabin) | Enterovirus C | (S)-Fluoxetine | >30 | 23 - 28 | - |
Table 1: Antiviral Activity of Fluoxetine and its Enantiomers against various Picornaviruses. Data compiled from studies utilizing cytopathic effect (CPE) reduction assays and reporter virus assays.[1][5][6][7] The CC50 values were determined in parallel on HeLa R19 or Vero cells.[5][7] The selectivity index is calculated as CC50/EC50.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of viral 2C protein inhibitors.
Cytopathic Effect (CPE) Reduction Assay
This assay is a fundamental method for determining the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.
-
Cell Seeding: HeLa R19 or Vero cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated overnight to form a confluent monolayer.
-
Compound Preparation and Addition: The test compound (e.g., fluoxetine) is serially diluted in cell culture medium. The growth medium is removed from the cells and replaced with the medium containing the various concentrations of the compound.
-
Virus Infection: Cells are infected with the respective picornavirus at a low multiplicity of infection (MOI) of 0.001 to 0.01.[1][5]
-
Incubation: The plates are incubated for 3 days at 37°C in a 5% CO2 incubator, allowing for multiple cycles of viral replication and the development of CPE.[1][5]
-
Assessment of Cell Viability: Cell viability is determined using a colorimetric method, such as the MTS assay. The absorbance is measured at 490 nm, which is proportional to the number of viable cells.[1]
-
Data Analysis: The EC50 value is calculated as the compound concentration that protects 50% of the cells from virus-induced death, determined by non-linear regression analysis of the dose-response curves.
Single-Cycle Replication Assay (Luciferase Reporter Virus)
This assay provides a more direct and quantitative measure of viral RNA replication during a single infectious cycle.
-
Cell Seeding: HeLa R19 cells are seeded in 96-well plates as described for the CPE assay.
-
Compound Treatment and Infection: Cells are treated with serial dilutions of the test compound and subsequently infected with a reporter virus (e.g., Renilla luciferase-expressing CVB3) at a higher MOI (e.g., 4) to ensure a single cycle of replication.[6]
-
Incubation: The infected cells are incubated for a shorter period, typically 7-8 hours, at 37°C.[1][6]
-
Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.[1]
-
Data Analysis: The EC50 value is determined as the compound concentration that inhibits 50% of the luciferase activity compared to untreated, infected cells.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial for assessing the toxicity of the antiviral compound to the host cells and for calculating the selectivity index.
-
Cell Seeding: The same cell line used for the antiviral assays is seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the cells. No virus is added.
-
Incubation: The cells are incubated with the compound for the same duration as the antiviral assay (e.g., 3 days for a multicycle assay).[1]
-
Cell Viability Measurement: Cell viability is measured using an appropriate method, such as the MTS or MTT assay.[8][9] The absorbance is read at the corresponding wavelength.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Visualizing the Mechanism and Workflow
To better understand the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of action of fluoxetine on the picornavirus 2C protein.
Figure 2: General workflow for determining the antiviral efficacy of a 2C inhibitor.
Conclusion
The viral 2C protein is a validated and promising target for the development of broad-spectrum antiviral drugs against a range of picornaviruses. Fluoxetine serves as a key example of a 2C inhibitor, demonstrating potent and stereospecific antiviral activity, particularly against Enterovirus B and D species.[1][10] The detailed experimental protocols and the mechanistic insights provided in this guide offer a solid foundation for researchers engaged in the discovery and development of novel anti-picornavirus therapeutics. Further investigation into the structure-activity relationships of 2C inhibitors and their efficacy in in vivo models is warranted to translate these findings into clinical applications.
References
- 1. Fluoxetine Inhibits Enterovirus Replication by Targeting the Viral 2C Protein in a Stereospecific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoxetine targets an allosteric site in the enterovirus 2C AAA+ ATPase and stabilizes a ring-shaped hexameric complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Selective Serotonin Reuptake Inhibitor Fluoxetine Inhibits Replication of Human Enteroviruses B and D by Targeting Viral Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Molecular Landscape: A Technical Guide to Docking Studies of Viral 2C Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of molecular docking studies targeting the viral 2C protein, a highly conserved non-structural protein essential for the replication of picornaviruses. As a key player in the viral life cycle, the 2C protein has emerged as a promising target for the development of broad-spectrum antiviral therapeutics. This document outlines the structural and functional basis for targeting the 2C protein, details the experimental protocols for in silico docking, presents quantitative data for known inhibitors, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this critical area of drug discovery.
The Viral 2C Protein: A Prime Antiviral Target
The 2C protein of picornaviruses, a diverse family of non-enveloped RNA viruses including enteroviruses and rhinoviruses, is one of the most conserved proteins across different viral species.[1][2][3][4][5] This high degree of conservation makes it an attractive target for the development of broad-spectrum antiviral drugs. The 2C protein is a multifunctional entity, playing crucial roles in several stages of the viral life cycle, including:
-
Viral Uncoating: Facilitating the release of the viral RNA genome into the host cell.[1]
-
Host Cell Membrane Rearrangement: Inducing the formation of replication complexes on host cell membranes.[1][3]
-
RNA Replication: Exhibiting ATPase and helicase activities that are critical for the replication of the viral RNA.[1]
-
Encapsidation and Morphogenesis: Participating in the assembly of new viral particles.[1][3]
Structurally, the viral 2C protein is characterized by several key domains: an N-terminal membrane-binding domain, a central ATPase domain belonging to the AAA+ superfamily with conserved Walker A and B motifs, a cysteine-rich zinc-finger-like domain, and a C-terminal helical domain.[1][2][3][4] The ATPase domain, in particular, is a focal point for inhibitor design, as its activity is essential for viral replication.[3]
Quantitative Analysis of 2C Protein Inhibitors
Molecular docking studies have been instrumental in identifying and optimizing inhibitors of the viral 2C protein. These computational analyses provide valuable insights into the binding affinities and potential interactions of small molecules with the protein target. The table below summarizes quantitative data for a selection of compounds that have been investigated as inhibitors of the viral 2C protein.
| Compound Class/Name | Target Virus/Protein | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues (if specified) | Reference |
| Hydantoin | Enteroviruses | -88.18 (Free Energy) | Not specified | [6] |
| GuaHCL | EV-D68, EV-D70 | Not specified | THR221, SER226, HIS228 (in ATPase domain) | [6] |
| Compound 19b | Enteroviruses | Not specified | Not specified | [6] |
| R523062 | Enteroviruses | Not specified | Not specified | [6] |
| Quinoline analogs 12a | Enteroviruses | Not specified | Not specified | [6] |
| Dibucaine | EV-A71 | IC50 of 4.5 µM (in-cell assay) | Not specified | [7] |
| Guanidine Hydrochloride (GnHCl) | EV-A71 | IC50 of 0.14 mM (in-cell assay) | Not specified | [7] |
| Fluoxetine | Enteroviruses | Not specified | Not specified | [3] |
| SJW-2C-227 | EV-D68, PV-1 | IC50 of 0.85 µM and 1.7 µM respectively | Not specified | [7] |
| Theaflavin | SARS-CoV-2 (Nsp10-Nsp16) | -11.8 | Not specified | [8] |
| Catechin | SARS-CoV-2 (Nsp10-Nsp16) | -9.2 | Not specified | [8] |
| Remdesivir | COVID-19 Spike Protein | -6.54 | Not specified | [9] |
| Dasabuvir | COVID-19 Spike Protein | -6.12 | Not specified | [9] |
| Daclatasvir | SARS-CoV-2 RNA-MTase | High Affinity | Not specified | [10] |
| Pibrentasvir | SARS-CoV-2 RNA-MTase | High Affinity | Not specified | [10] |
Note: The data presented is a compilation from various studies and may involve different viral species and computational methods. Direct comparison of binding energies across different studies should be done with caution.
Methodologies for Molecular Docking of 2C Inhibitors
The following protocol outlines a generalized workflow for performing molecular docking studies to identify and characterize potential inhibitors of the viral 2C protein. This process is a cornerstone of structure-based drug design.[11]
3.1. Protein Preparation
-
Structure Retrieval: Obtain the three-dimensional crystal structure of the target viral 2C protein from a protein databank such as the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated using servers like I-TASSER.[6]
-
Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, which are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH. Assign partial charges to each atom using a force field (e.g., Amber, CHARMM).
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and to arrive at a more stable conformation.
3.2. Ligand Preparation
-
Ligand Acquisition: Obtain the 2D or 3D structures of potential inhibitor molecules. These can be sketched using chemical drawing software or downloaded from chemical databases like PubChem.[8]
-
3D Structure Generation: If starting from 2D structures, convert them into 3D conformations.
-
Ligand Optimization: Perform energy minimization of the ligand structures to obtain a low-energy conformation.
-
Charge and Torsion Assignment: Assign partial charges and define rotatable bonds for the ligand, which will be explored during the docking process.
3.3. Docking Simulation
-
Grid Box Definition: Define a three-dimensional grid box around the active site or a potential allosteric binding site on the 2C protein. This grid defines the search space for the ligand during docking. The binding site can be identified from co-crystallized ligands or through binding site prediction algorithms.
-
Docking Execution: Use a molecular docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined grid box.[12] The program will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.
3.4. Post-Docking Analysis
-
Binding Affinity Evaluation: Analyze the docking scores or estimated binding free energies for each ligand. Lower values generally indicate a more favorable binding interaction.[9]
-
Interaction Analysis: Visualize the top-ranked binding poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the 2C protein.
-
Comparative Analysis: Compare the binding modes and affinities of different ligands to understand structure-activity relationships (SAR) and to guide the design of more potent inhibitors.
Visualizing Key Processes
4.1. Role of 2C Protein in the Picornavirus Life Cycle
The following diagram illustrates the central role of the viral 2C protein in the replication cycle of picornaviruses.
Caption: The central role of the viral 2C protein in the picornavirus life cycle.
4.2. General Workflow for Molecular Docking Studies
This diagram outlines the typical workflow for a structure-based virtual screening and molecular docking study aimed at identifying novel viral 2C protein inhibitors.
Caption: A generalized workflow for identifying viral 2C inhibitors via molecular docking.
Conclusion
Molecular docking serves as a powerful and indispensable tool in the rational design and discovery of novel antiviral agents targeting the viral 2C protein.[11][13] By providing detailed insights into the molecular interactions between potential inhibitors and this crucial viral enzyme, in silico approaches can significantly accelerate the identification of promising lead compounds for further experimental validation.[13] The continued application of these computational methods, coupled with a deeper understanding of the structure and function of the 2C protein, holds great promise for the development of effective therapies against a wide range of picornaviral infections.
References
- 1. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 2. Frontiers | Picornavirus 2C proteins: structure-function relationships and interactions with host factors [frontiersin.org]
- 3. Picornavirus 2C proteins: structure-function relationships and interactions with host factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. Structure Prediction and Potential Inhibitors Docking of Enterovirus 2C Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular Docking Studies to Identify Promising Natural Inhibitors Targeting SARS-CoV-2 Nsp10-Nsp16 Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjmhsonline.com [pjmhsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. trepo.tuni.fi [trepo.tuni.fi]
- 12. Molecular docking analysis of peptide-based antiviral agents against SARS-CoV-2 main protease: an approach towards drug repurposing [explorationpub.com]
- 13. researchgate.net [researchgate.net]
The Viral Achilles' Heel: Targeting the 2C Protein for Broad-Spectrum Antiviral Drug Development
An In-depth Technical Guide
Executive Summary
The emergence of drug-resistant viral strains and the ever-present threat of novel viral pandemics necessitate the development of broad-spectrum antiviral agents. A particularly promising target for such therapeutics is the non-structural protein 2C, a highly conserved protein among picornaviruses, including clinically significant pathogens like enteroviruses, rhinoviruses, and poliovirus.[1][2] Its indispensable and multifaceted roles in the viral life cycle—spanning genome replication, membrane remodeling, and virion assembly—make it an attractive focal point for therapeutic intervention.[1][3] This whitepaper provides a comprehensive technical overview of the viral 2C protein, its mechanism of action, its validation as a drug target, a survey of known inhibitors with their efficacy data, and detailed experimental protocols for screening and characterizing novel 2C-targeting compounds.
The 2C Protein: A Multifunctional Hub in Viral Replication
The 2C protein is the most conserved non-structural protein within the Picornaviridae family, making it an excellent candidate for developing pan-enterovirus drugs.[1][4] It is a complex molecular machine with several distinct, yet interconnected, functions crucial for viral propagation.
Key Structural and Functional Domains:
-
N-Terminal Amphipathic Helix: This domain acts as a membrane anchor, tethering the viral replication complex to intracellular membranes.[5][6] This localization is critical for the rearrangement of host cell membranes into vesicular structures that serve as the sites for viral RNA synthesis.[6]
-
AAA+ ATPase Domain: The central region of 2C contains a highly conserved ATPase (Adenosine Triphosphatase) domain with Walker A and B motifs.[1][7] This domain hydrolyzes ATP to provide the energy required for its various activities, including RNA helicase functions.[1][8] The ATPase activity is essential for viral replication.[1]
-
RNA Binding and Helicase Activity: 2C possesses RNA helicase activity, which is vital for unwinding the viral RNA duplexes formed during replication, allowing for the efficient synthesis of new viral genomes.[1][5] It binds to RNA through a two-step mechanism, initially driven by the phosphodiester backbone, followed by a reorientation to form a catalytically competent state.[3][5]
-
Zinc Finger Domain: A C-terminal zinc finger motif is essential for the correct folding and structural integrity of the 2C protein.[1]
The protein functions as a homo-oligomer, often forming a hexameric ring-shaped structure, which is believed to be its active conformation for ATPase and helicase activities.[7][9] Its roles extend beyond replication to include viral uncoating, encapsidation, and morphogenesis, highlighting its central importance in the complete viral life cycle.[1][3]
2C Protein as a Broad-Spectrum Antiviral Target
The viability of a protein as a drug target hinges on its necessity for the pathogen and its conservation across different strains or species. The 2C protein excels in both aspects.
-
High Conservation: The amino acid sequence of the 2C protein is one of the most highly conserved among all enteroviruses, suggesting that mutations are likely to be detrimental to viral fitness.[3] This high degree of conservation means that a drug targeting 2C could be effective against a wide range of picornaviruses, including poliovirus, coxsackieviruses, EV-A71, and EV-D68.[10][11][12]
-
Essential for Replication: As detailed above, 2C's functions are indispensable.[1][2] Inhibition of its ATPase or helicase activity, or disruption of its interaction with membranes or RNA, effectively halts the viral replication cycle.
-
Validated Target: Numerous antiviral compounds have been identified that confer resistance through mutations in the 2C coding sequence, genetically validating it as the direct target of these inhibitors.[8] Well-known examples include guanidine hydrochloride and hydantoin-containing compounds.[8]
Inhibitors of 2C Protein: Efficacy and Mechanism
Several classes of small molecules have been identified that inhibit 2C function. These range from repurposed drugs to novel compounds discovered through high-throughput screening.
-
Guanidine Hydrochloride (GnHCl): A long-known inhibitor that targets 2C and inhibits viral RNA replication.[8]
-
Fluoxetine and Dibucaine: A repurposed antidepressant and a local anesthetic, respectively, that have been shown to target an allosteric site on the 2C protein.[4][11]
-
Novel Heterocyclic Compounds: Recent screening efforts have identified potent novel inhibitors with low micromolar to nanomolar efficacy against various enteroviruses.[10][12][13]
The mechanism of these inhibitors can vary. Some, like guanidine, directly inhibit the protein's ATPase activity.[8] Others, such as fluoxetine, bind to an allosteric pocket, presumably preventing the conformational changes necessary for its function.[11] Interestingly, resistance mutations to some novel inhibitors have been mapped not only to 2C but also to the viral capsid protein, suggesting these compounds may disrupt a crucial interaction between 2C and the capsid during virion assembly.[10][11][12]
Quantitative Data on 2C Inhibitors
The following table summarizes the reported efficacy of various 2C inhibitors against different enteroviruses. The 50% inhibitory concentration (IC₅₀) represents the concentration required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC₅₀) indicates the concentration that causes 50% cell death. The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, is a measure of the compound's therapeutic window.
| Compound | Target Virus | Assay Cell Line | IC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| Guanidine HCl (GnHCl) | EV-A71 | Vero | 0.14 mM | >10 mM | >71 | [13] |
| Dibucaine | EV-A71 | Vero | 4.5 µM | >50 µM | >11.1 | [13] |
| SJW-2C-14 | EV-A71 | Vero | 44.7 µM | 422.4 µM | 9.44 | [13] |
| SJW-2C-69 | EV-A71 | Vero | 23.8 µM | >400 µM | >16.8 | [13] |
| SJW-2C-227 | EV-A71 | Vero | 2.65 µM | 78.71 µM | 29.6 | [14] |
| SJW-2C-227 | EV-D68 | Vero | 0.85 µM | >100 µM | >117 | [13] |
| SJW-2C-227 | Poliovirus 1 (PV-1) | Vero | 1.7 µM | >100 µM | >58 | [13] |
Experimental Protocols for 2C-Targeted Drug Discovery
Developing novel 2C inhibitors requires a robust pipeline of biochemical and cell-based assays. The workflow typically involves primary screening to identify ATPase inhibitors, followed by secondary assays to confirm mechanism and cell-based assays to determine antiviral efficacy.
Protocol: Recombinant 2C Protein Expression and Purification
The foundation of any in vitro screening is the availability of pure, active protein.
-
Cloning: The coding sequence for the full-length or a soluble truncated version of the 2C protein (often removing the N-terminal transmembrane domain) is cloned into an expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or 6xHis).
-
Expression: The construct is transformed into a suitable bacterial host like E. coli BL21(DE3). Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) overnight to enhance protein solubility.
-
Lysis: Cells are harvested, resuspended in lysis buffer (containing Tris-HCl, NaCl, protease inhibitors, and a detergent like Triton X-100), and lysed by sonication or high-pressure homogenization.
-
Purification: The soluble lysate is clarified by centrifugation. The supernatant is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).
-
Further Purification: For higher purity, the protein can be subjected to additional steps like ion-exchange and size-exclusion chromatography.[15]
-
QC: Protein purity is assessed by SDS-PAGE, and concentration is determined using a Bradford or BCA assay. Activity should be confirmed using an ATPase assay.
Protocol: Malachite Green ATPase Assay (Primary Screen)
This is a colorimetric assay that quantifies the inorganic phosphate (Pi) released during ATP hydrolysis.[13]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 20 mM HEPES pH 7.0, 25 mM NaCl, 5 mM MgCl₂, 1 mM TCEP), a defined concentration of purified 2C protein, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a saturating concentration of ATP (e.g., 1-2 mM). Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a fixed period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and detect the released phosphate by adding a Malachite Green-molybdate reagent. This forms a colored complex with free phosphate.
-
Measurement: After a short color development period (15-20 minutes), measure the absorbance at ~620-650 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the data to determine the IC₅₀ value.
Protocol: Nucleic Acid Helicase/Unwinding Assay (Secondary Screen)
This assay directly measures the ability of 2C to unwind a double-stranded nucleic acid substrate, a key mechanistic function.
-
Substrate Preparation: A short RNA or DNA duplex is prepared by annealing a fluorescently or radioactively labeled oligonucleotide strand to its longer, unlabeled complement, creating a partial duplex with a 3' or 5' overhang for the helicase to load.
-
Reaction Setup: In a reaction tube, combine the helicase assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 2.5 mM MgCl₂, 2 mM DTT), the purified 2C protein, and the test inhibitor.
-
Initiation and Incubation: Add the duplex substrate and ATP (5 mM) to start the reaction. Incubate for 60 minutes at 37°C.[9] A "trap" strand (an unlabeled oligonucleotide identical to the labeled strand) is often included to prevent re-annealing of the unwound product.
-
Termination: Stop the reaction by adding a stop buffer containing a proteinase K and SDS.[9]
-
Analysis: The products (unwound single strand) are separated from the substrate (duplex) by native polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is imaged using a fluorescence scanner or phosphorimager. Inhibition is quantified by the reduction in the amount of unwound single-stranded product.
Protocol: Cytopathic Effect (CPE) Inhibition Assay (Cell-Based Efficacy)
This assay measures the ability of a compound to protect host cells from virus-induced death.[13]
-
Cell Seeding: Seed a susceptible host cell line (e.g., Vero or HeLa cells) into 96-well plates and grow to confluence.[13]
-
Infection and Treatment: Remove the growth medium. Infect the cells with a low multiplicity of infection (MOI) of the target virus. Simultaneously, add serial dilutions of the test compound. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.
-
Incubation: Incubate the plates for 2-3 days, or until the "virus only" control wells show ~90-100% cytopathic effect (cell rounding and detachment).
-
Viability Measurement: Quantify cell viability using a reagent like MTT, MTS, or a commercial reagent like CellTiter-Glo, which measures ATP content as an indicator of metabolically active cells.
-
Analysis: Calculate the IC₅₀ from the dose-response curve of viral inhibition and the CC₅₀ from a parallel plate with uninfected cells treated with the compound to assess cytotoxicity.
Conclusion and Future Directions
The viral 2C protein stands out as a high-value, broad-spectrum target for the development of urgently needed antiviral therapies. Its highly conserved nature and central role in the replication of numerous human pathogens make it an ideal candidate for overcoming the limitations of narrow-spectrum drugs. The availability of robust biochemical and cell-based assays provides a clear path for the discovery and optimization of novel inhibitors. Future efforts should focus on structure-based drug design, leveraging the recently solved crystal structures of 2C to develop more potent and selective allosteric inhibitors.[11] Furthermore, exploring compounds that disrupt 2C's interaction with host factors or other viral proteins could unveil new mechanisms of inhibition. The continued investigation of this critical viral protein promises to yield a new generation of powerful pan-enteroviral therapeutics.
References
- 1. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2C protein of Enterovirus: key protein of viral replication and antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the 2C protein of enteroviruses to develop broad-spectrum antivirals derived from Fluoxetine | ANR [anr.fr]
- 5. Frontiers | Picornavirus 2C proteins: structure-function relationships and interactions with host factors [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Polyprotein Context Regulates the Activity of Poliovirus 2CATPase Bound to Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enteroviral 2C Protein as an Antiviral Target – The Cameron & Arnold Laboratory [cameronlab.com]
- 9. journals.asm.org [journals.asm.org]
- 10. [PDF] Development of Enterovirus anti-viral agents that target the viral 2C protein | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of Enterovirus Antiviral Agents That Target the Viral 2C Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
In-Depth Technical Guide: The Multifaceted Role of the 2C Protein in the Enterovirus Life Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteroviruses, a genus within the Picornaviridae family, encompass a wide range of significant human pathogens, including poliovirus, rhinoviruses, coxsackieviruses, and enterovirus A71 (EV-A71).[1][2] These non-enveloped, positive-sense single-stranded RNA viruses are responsible for a spectrum of diseases, from the common cold to severe neurological conditions like poliomyelitis and acute flaccid myelitis.[1][2] A key player in the viral life cycle, and a protein of significant interest for antiviral drug development, is the non-structural protein 2C.[3][4] This highly conserved protein is involved in nearly every stage of the viral life cycle, demonstrating a remarkable functional plasticity that is essential for viral propagation.[1][2][4]
This technical guide provides a comprehensive overview of the current understanding of the enterovirus 2C protein, focusing on its structure, enzymatic activities, and its critical roles in viral replication, host cell interactions, and pathogenesis. We will delve into the quantitative aspects of its function, detail key experimental methodologies used in its study, and present visual representations of its operational pathways.
Structure and Functional Domains of the 2C Protein
The enterovirus 2C protein is a polypeptide of approximately 330 amino acids.[2] It is characterized by a modular structure, comprising several distinct domains that contribute to its diverse functions.[2][5][6]
-
N-Terminal Amphipathic Helix: This region is crucial for membrane binding and the rearrangement of host cell membranes, a critical step in the formation of viral replication organelles.[2][6] Mutations in this domain can significantly impair viral replication by disrupting the formation of these specialized structures.[6]
-
Central ATPase Domain: This is the enzymatic core of the protein. It belongs to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily and contains conserved Walker A and Walker B motifs, which are essential for ATP binding and hydrolysis.[1][2] This ATPase activity is fundamental to many of 2C's functions, including its helicase activity.[1]
-
Cysteine-Rich Zinc Finger Domain: This motif is important for the correct folding and structural integrity of the 2C protein.[2][7]
-
C-Terminal Helical Domain: This region is involved in the oligomerization of 2C, which is a prerequisite for its ATPase activity.[2][6]
High-resolution structural data, primarily from EV-A71, reveals that 2C can form hexameric ring-like structures, a common feature of SF3 helicases.[1][8] This oligomerization is mediated by interactions between the C-terminal helix of one 2C subunit and a pocket on an adjacent subunit.[9]
Enzymatic Activities: The Engine of Viral Replication
The 2C protein possesses several enzymatic activities that are indispensable for the enterovirus life cycle.
RNA-Stimulated ATPase Activity
A central function of 2C is its ability to hydrolyze ATP.[10][11] This ATPase activity is significantly stimulated by the presence of single-stranded RNA, but not single-stranded DNA.[10][11] The binding of RNA to 2C appears to induce a conformational change that enhances the rate of ATP hydrolysis.[10] This energy release is thought to power the other functions of the protein, such as RNA unwinding and translocation.[10]
RNA Helicase and Chaperone Activities
Enterovirus 2C is classified as a Superfamily 3 (SF3) helicase.[1][10] For some enteroviruses like EV-A71, 2C has been shown to possess ATP-dependent RNA helicase activity, unwinding RNA duplexes in a 3' to 5' direction.[12][13] This activity is crucial for resolving secondary structures in the viral RNA genome and for separating the positive and negative RNA strands during replication.[1][2]
In addition to its helicase function, 2C also exhibits ATP-independent RNA chaperone activity.[12][13] This allows it to remodel RNA structures, destabilize helices, and facilitate strand annealing.[12][13] These dual RNA remodeling capabilities are critical for efficient viral RNA synthesis.[1][12] Impairing the helicase activity of 2C through mutations has been shown to abolish viral RNA replication and the production of new virions.[1][12]
Core Functions in the Enterovirus Life Cycle
The enterovirus 2C protein is a multifunctional protein that participates in numerous stages of the viral life cycle.[1][2][4]
Viral Uncoating
While the precise mechanism is still under investigation, evidence suggests that 2C plays a role in the early stages of infection, specifically in the uncoating of the viral genome.[1][14]
Host Cell Membrane Rearrangement
A hallmark of enterovirus infection is the dramatic rearrangement of intracellular membranes to form replication organelles.[2][6] The 2C protein, through its N-terminal amphipathic helix, is a key driver of this process.[2][6] It is believed to induce membrane curvature and facilitate the clustering of vesicles, creating a scaffold for the assembly of the viral replication complex.[15][16]
Viral RNA Replication
The 2C protein is a central component of the viral replication complex.[6] Its ATPase and helicase activities are essential for unwinding the viral RNA template, allowing the RNA-dependent RNA polymerase (3Dpol) to synthesize new RNA strands.[1][2] By promoting the recycling of the RNA template, 2C significantly enhances the efficiency of viral RNA synthesis.[1][12]
Encapsidation and Morphogenesis
Beyond its role in replication, 2C is also involved in the later stages of the viral life cycle, including the encapsidation of newly synthesized viral RNA into progeny virions and the overall morphogenesis of the virus particle.[1][10][11] Some inhibitors that target 2C have been shown to affect these later stages of the life cycle.[11]
Interaction with Host Factors
The 2C protein does not function in isolation. It interacts with a variety of host cell proteins to facilitate viral replication and evade the host immune response.[2][5][6] For instance, 2C interacts with reticulon 3 (RTN3), a host protein involved in shaping the endoplasmic reticulum, which is a major site of viral replication.[2][6] It also interacts with components of the COPI and COPII transport machinery, which are involved in vesicle formation.[2] Furthermore, 2C has been shown to modulate host innate immune signaling pathways, such as the NF-κB and RIG-I pathways, to counteract the host's antiviral defenses.[5][14][17]
Quantitative Data on 2C Protein Function
The following tables summarize some of the available quantitative data related to the function of the enterovirus 2C protein.
Table 1: ATPase Activity of Enterovirus 2C
| Enterovirus | Construct | kcat (s-1) | Km (ATP, µM) | Reference |
| Poliovirus | Full-length | >25-fold stimulation with ssRNA | N/A | [11] |
N/A: Data not available in the provided search results.
Table 2: Effect of Mutations on 2C Function and Viral Replication
| Enterovirus | Mutation | Effect on 2C Function | Effect on Viral Replication | Reference |
| EV-A71 | K135A, D176N (Walker A and B motifs) | Abolished ATPase activity | Completely suppressed virus production | [1][2] |
| EV-A71 | GK134AA | Inhibited ATPase and helicase activity | Abolished RNA replication and virus production | [1][2] |
| Poliovirus | I25K | Regulated viral protein processing and RNA replication | N/A | [1][2][6] |
Table 3: Inhibitors Targeting Enterovirus 2C
| Compound | Target Enteroviruses | IC50 / EC50 | Mechanism of Action | Reference |
| Guanidine hydrochloride | Poliovirus | N/A | Inhibits ATPase activity | [11][12] |
| Fluoxetine | EV-B, EV-D | N/A | Binds directly to 2C | [1] |
| Dibucaine | N/A | N/A | Targets 2C | [5] |
| TBZE-029 | EV-B, EV-D | N/A | Targets 2C | [1] |
| SJW-2C-227 | EV-D68, PV-1 | 0.85 µM (EV-D68), 1.7 µM (PV-1) | Targets the 2C pocket | [9] |
Key Experimental Protocols
The study of the enterovirus 2C protein relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for some of the key experiments.
In Vitro ATPase Assay
This assay measures the ATP hydrolysis activity of purified 2C protein.
-
Protein Purification: Express and purify recombinant 2C protein, often with a tag (e.g., His-tag) for affinity chromatography. For full-length 2C, detergents may be required to maintain solubility.[11]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, and DTT.
-
ATP and 2C: Add a known concentration of ATP (including a trace amount of radiolabeled [γ-³²P]ATP) and the purified 2C protein to the reaction mixture. For RNA-stimulated assays, include single-stranded RNA in the reaction.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.
-
Quenching: Stop the reaction by adding EDTA.
-
Analysis: Separate the reaction products (ADP and inorganic phosphate) from unreacted ATP using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of released radioactive phosphate using a phosphorimager to determine the rate of ATP hydrolysis.
RNA Helicase Assay
This assay directly measures the ability of 2C to unwind a double-stranded RNA substrate.
-
Substrate Preparation: Prepare a partial duplex RNA substrate by annealing a short, radiolabeled or fluorescently labeled RNA oligonucleotide to a longer, unlabeled complementary RNA strand.
-
Reaction Mixture: Set up a reaction buffer similar to the ATPase assay, containing ATP.
-
Unwinding Reaction: Add the purified 2C protein to the reaction mixture containing the RNA substrate.
-
Incubation: Incubate at the optimal temperature to allow for unwinding.
-
Analysis: Resolve the unwound, single-stranded labeled oligonucleotide from the duplex substrate using native polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the labeled RNA using autoradiography or fluorescence imaging to determine the percentage of unwound substrate.
Viral Replicon Assay
This cell-based assay allows for the study of viral RNA replication in the absence of infectious virus production.[18]
-
Replicon Construction: Engineer a subgenomic viral RNA that contains the non-structural proteins (including 2C) but has the structural protein-coding region replaced with a reporter gene (e.g., luciferase or GFP).[18]
-
Cell Transfection: Introduce the replicon RNA into susceptible cells (e.g., BHK-21) via electroporation or transfection.[18][19]
-
Incubation and Treatment: Incubate the transfected cells. If testing inhibitors, add the compounds to the cell culture medium.[19]
-
Reporter Gene Assay: At various time points post-transfection, lyse the cells and measure the reporter gene activity (e.g., luciferase activity). An increase in reporter signal over time indicates active RNA replication.[19]
Immunofluorescence Assay for Protein Localization
This technique is used to visualize the subcellular localization of the 2C protein within infected cells.[20][21][22]
-
Cell Culture and Infection: Grow susceptible cells on coverslips and infect them with the enterovirus of interest.
-
Fixation and Permeabilization: At the desired time post-infection, fix the cells with a chemical fixative (e.g., paraformaldehyde) to preserve cellular structures. Then, permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.
-
Antibody Staining: Incubate the cells with a primary antibody specific for the 2C protein. Follow this with a secondary antibody conjugated to a fluorophore that recognizes the primary antibody.[23]
-
Microscopy: Mount the coverslips on microscope slides and visualize the fluorescently labeled 2C protein using a fluorescence or confocal microscope.[24] This allows for the determination of 2C's localization, for example, its association with replication organelles.
Visualizing 2C Protein Pathways and Workflows
Signaling Pathways and Logical Relationships
Caption: Functional overview of the enterovirus 2C protein in the viral life cycle.
Experimental Workflow: Viral Replicon Assay
References
- 1. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 2. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Development of Enterovirus anti-viral agents that target the viral 2C protein | Semantic Scholar [semanticscholar.org]
- 4. 2C protein of Enterovirus: key protein of viral replication and antiviral target | Cairn.info [stm.cairn.info]
- 5. doaj.org [doaj.org]
- 6. Frontiers | Picornavirus 2C proteins: structure-function relationships and interactions with host factors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enteroviral 2C Protein as an Antiviral Target – The Cameron & Arnold Laboratory [cameronlab.com]
- 12. Human Enterovirus Nonstructural Protein 2CATPase Functions as Both an RNA Helicase and ATP-Independent RNA Chaperone | PLOS Pathogens [journals.plos.org]
- 13. Human Enterovirus Nonstructural Protein 2CATPase Functions as Both an RNA Helicase and ATP-Independent RNA Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro reconstitution reveals membrane clustering and RNA recruitment by the enteroviral AAA+ ATPase 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro reconstitution reveals membrane clustering and RNA recruitment by the enteroviral AAA+ ATPase 2C | PLOS Pathogens [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. An Immunofluorescence Technique for Viral Protein Localization in Infected Cells [app.jove.com]
- 21. How Can Immunofluorescence Aid Virology Research? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Imaging Flow Cytometry and Confocal Immunofluorescence Microscopy of Virus-Host Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Unwavering Core: A Technical Guide to the Conservation of the 2C Protein Across Enterovirus Serotypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The non-structural protein 2C is an indispensable and the most highly conserved protein within the Enterovirus genus, a large group of RNA viruses responsible for a wide spectrum of human diseases.[1][2][3] Its critical and multifaceted roles in the viral lifecycle—spanning viral uncoating, host cell membrane rearrangement, RNA replication, and encapsidation—position it as a prime target for the development of broad-spectrum antiviral therapeutics.[1][2][4][5] This technical guide provides an in-depth analysis of the structural, sequential, and functional conservation of the 2C protein across various enterovirus serotypes. It consolidates quantitative data on sequence homology, details key experimental protocols for its study, and visualizes its functional domains and associated pathways, offering a comprehensive resource for researchers in the field.
Structural and Functional Conservation of Enterovirus 2C
The enterovirus 2C protein, typically around 330 amino acids in length, is a multifunctional enzyme.[1][6] Its structure is remarkably conserved, featuring several key domains that are critical for its function and, by extension, for the viral life cycle.[7]
Key Conserved Domains:
-
N-Terminal Domain: Contains a conserved amphipathic α-helix that acts as a membrane-binding domain, anchoring the viral replication complex to intracellular membranes.[7][8][9]
-
AAA+ ATPase Domain: The central and largest domain, which classifies 2C as a member of the AAA+ (ATPases Associated with various cellular Activities) superfamily.[1][10] This domain contains highly conserved Walker A and B motifs and a superfamily 3 (SF3) helicase-specific motif C, which are essential for ATP binding and hydrolysis.[1][7] This ATPase activity is critical for viral RNA replication.[1][2]
-
Zinc Finger Domain: A cysteine-rich region that is crucial for the protein's structural integrity and function, likely involved in RNA binding and encapsidation.[1][7][8]
-
C-Terminal Helical Domain: This domain is vital for the self-oligomerization of 2C proteins into functional hexameric rings, a common feature for AAA+ ATPases.[1][2] This oligomerization is fundamental to its ATPase activity.[11]
Caption: Functional domains of the enterovirus 2C protein.
Quantitative Analysis of 2C Protein Conservation
The 2C protein is the most conserved non-structural protein among enteroviruses, even more so than the viral RNA-dependent RNA polymerase (RdRp).[12][13] This high degree of conservation is evident across all human enterovirus species (A, B, C, and D). While comprehensive pairwise identity matrices are best generated from dedicated sequence alignment studies, published data indicates a high degree of sequence identity, particularly within the critical functional motifs. For instance, while Hepatitis A virus (a related picornavirus) 2C shares only 24-27% sequence identity with other 2Cs, the identity among enterovirus serotypes is significantly higher.[14][15] The residues forming the pocket involved in 2C oligomerization are also highly conserved.[16]
| Enterovirus Species | Representative Serotypes | Key Conserved Regions / Motifs | Significance |
| Enterovirus A | EV-A71, Coxsackievirus A16 (CV-A16) | ATPase domain, C-terminal oligomerization interface, RNA binding motifs. | Conservation of ATPase and helicase activities is essential for viral replication.[1][2] |
| Enterovirus B | Coxsackievirus B3 (CV-B3), Echoviruses | N-terminal amphipathic helix, Walker A/B motifs. | Target for inhibitors like fluoxetine derivatives.[2] High conservation allows for broad activity of some antivirals. |
| Enterovirus C | Poliovirus (PV), Coxsackievirus A24 (CV-A24) | ATPase domain, motifs for interaction with capsid proteins (VP1, VP3). | Poliovirus 2C is the most intensively studied, revealing functions in morphogenesis and encapsidation.[1][11] |
| Enterovirus D | EV-D68 | ATPase domain, oligomerization pocket. | High conservation makes it a target for broad-spectrum antivirals.[16] |
2C Protein's Role in Immune Evasion
Beyond its structural roles, the 2C protein actively participates in viral immune evasion by interacting with and disrupting host innate immune signaling pathways. This is a conserved function that helps the virus establish a productive infection. Studies on various picornaviruses have shown that 2C can target key components of the type I interferon (IFN) response. For example, the 2C protein from encephalomyocarditis virus (EMCV), a related cardiovirus, interacts with the host sensor MDA5 to suppress IFN-β production.[2] Similarly, bovine enterovirus (BEV) 2C has been shown to inhibit the NF-κB signaling pathway by targeting IKBKB and p65.[6] These interactions highlight a conserved strategy among picornaviruses to counteract host defenses.
Caption: 2C protein inhibits host innate immune signaling.
Appendix: Key Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Enterovirus 2C Protein
The purification of full-length enterovirus 2C is notoriously challenging due to the hydrophobicity of its N-terminal membrane-binding domain, which often leads to aggregation and inclusion body formation in E. coli.[12] The following protocol is a synthesized methodology based on common approaches that utilize a solubility-enhancing fusion tag, such as His-SUMO.
Workflow Diagram:
Caption: Standard workflow for 2C protein expression and purification.
Methodology:
-
Plasmid Construction: The gene encoding the 2C protein of the desired enterovirus serotype is PCR amplified and cloned into an expression vector such as pSUMO, which adds an N-terminal His6-SUMO tag.[12]
-
Protein Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., Rosetta 2(DE3)). Cultures are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with IPTG (e.g., 0.5 mM), and the culture is incubated at a reduced temperature (e.g., 18°C) overnight to improve protein solubility.[17][18]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, protease inhibitors). Lysis is performed by sonication on ice.[17]
-
Initial Affinity Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-SUMO-2C fusion protein is eluted with an imidazole gradient.[12]
-
Tag Removal: The eluted fractions containing the fusion protein are pooled and dialyzed overnight against a low-salt buffer at 4°C. During dialysis, a His-tagged SUMO protease (e.g., Ulp1) is added to cleave the His-SUMO tag from the 2C protein.[12]
-
Second Affinity (Reverse) Purification: The dialyzed sample is passed through a second Ni-NTA column. The untagged 2C protein will be collected in the flow-through, while the cleaved His-SUMO tag and the His-tagged protease bind to the column.[18]
-
Size-Exclusion Chromatography (SEC): As a final polishing step, the flow-through from the reverse purification is concentrated and loaded onto a SEC column (e.g., Superdex 75 or 200) to separate the correctly folded 2C protein from any remaining aggregates or contaminants.
Protocol 2: In Vitro ATPase Activity Assay
This protocol measures the ability of purified 2C protein to hydrolyze ATP, a key function of its AAA+ domain. The activity is known to be stimulated by single-stranded RNA.[12]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Assay Setup: In a 96-well plate, combine the purified 2C protein (e.g., 2 µM final concentration) with a single-stranded RNA oligonucleotide (e.g., 5 µM poly(A)) in the reaction buffer.[12]
-
Initiation: Start the reaction by adding ATP to a final concentration of 1 mM. Incubate at a controlled temperature (e.g., 30°C).
-
Measurement of ATP Hydrolysis: The rate of ATP hydrolysis into ADP and inorganic phosphate (Pi) can be measured using two main methods:
-
Radiolabeled ATP: Use [γ-³²P]ATP as the substrate. At various time points, stop the reaction and separate the released ³²P-Pi from the unhydrolyzed ATP using thin-layer chromatography (TLC). Quantify the radioactivity in the spots corresponding to Pi and ATP.[12]
-
Colorimetric Assay: Use a malachite green-based colorimetric assay that detects the amount of free phosphate released in the reaction. This method is non-radioactive and suitable for high-throughput screening.[12]
-
-
Data Analysis: Plot the amount of product (ADP or Pi) formed over time to determine the initial reaction velocity. Compare the activity in the presence and absence of RNA to quantify stimulation.
Protocol 3: Enterovirus Reverse Genetics for 2C Mutagenesis
Reverse genetics allows for the introduction of specific mutations into the viral genome to study the function of proteins like 2C in the context of a live virus infection.[19] A universal cloning system can be used for a broad range of enterovirus serotypes.[20][21]
-
Viral RNA Extraction: Extract viral RNA from a patient isolate or a lab-adapted virus stock.
-
Full-Length cDNA Synthesis: Generate a full-length cDNA copy of the viral RNA genome using reverse transcription with primers designed to anneal to the poly(A) tail and a template-switching oligonucleotide for the 5' end.[20][22]
-
Construction of Infectious Clone: Amplify the full-length cDNA and clone it into a plasmid vector downstream of a T7 or CMV promoter. This plasmid is the "infectious clone."[19][20]
-
Site-Directed Mutagenesis: Introduce desired mutations (e.g., point mutations in the Walker A motif of 2C) into the infectious clone plasmid using standard PCR-based site-directed mutagenesis techniques. Verify the mutation by sequencing.
-
Virus Rescue: The rescue of infectious virus from the plasmid can be achieved by two main methods:
-
RNA Transfection: Linearize the plasmid and use the T7 promoter for in vitro transcription to produce viral RNA. Transfect this RNA into susceptible mammalian cells (e.g., RD or HeLa cells).[23]
-
DNA Transfection: If using a CMV promoter, directly transfect the plasmid DNA into susceptible cells. The cell's own machinery will transcribe the viral genome, initiating the infection.[19]
-
-
Analysis of Mutant Virus: Monitor the transfected cells for the development of cytopathic effect (CPE). The rescued virus can then be harvested, titered, and phenotypically characterized to determine the effect of the 2C mutation on viral replication, plaque morphology, or other relevant parameters.
References
- 1. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 3. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] 2C protein of Enterovirus: key protein of viral replication and antiviral target. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BEV 2C protein inhibits the NF-κB signalling pathway to promote viral replication by targeting IKBKB and p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picornavirus 2C proteins: structure-function relationships and interactions with host factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Picornavirus 2C proteins: structure-function relationships and interactions with host factors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Structure Prediction and Potential Inhibitors Docking of Enterovirus 2C Proteins [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Design of a Fluorescence Polarization Probe for Enterovirus 2C Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small-scale Expression and Purification Protocol for His-SUMO Tagged Enterovirus D68 Strain STL 2014 12 3C ... [protocols.io]
- 19. Construction of Infectious Clones for Human Enteroviruses | Springer Nature Experiments [experiments.springernature.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Development of a Universal Cloning System for Reverse Genetics of Human Enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Reverse Genetic Approaches for the Generation of Full Length and Subgenomic Replicon of EV71 Virus [frontiersin.org]
Preliminary Cytotoxicity Profile of Viral 2C Protein Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral 2C protein inhibitor 1, a novel quinoline analog, has emerged as a potent and broad-spectrum antiviral agent against a range of enteroviruses, including EV-D68, EV-A71, and Coxsackievirus B3 (CVB3).[1] This technical whitepaper provides a comprehensive overview of the preliminary cytotoxicity profile of this inhibitor, formerly identified as compound 12a. The document details the quantitative cytotoxicity data, the experimental protocols employed for its determination, and the known signaling pathways modulated by the viral 2C protein target. This information is intended to guide further preclinical development and safety assessment of this promising antiviral candidate.
Cytotoxicity Profile
The cytotoxicity of this compound was assessed to determine its potential adverse effects on host cells. The 50% cytotoxic concentration (CC50) is a critical parameter, representing the concentration of the compound that causes the death of 50% of viable cells. A higher CC50 value indicates lower cytotoxicity.
The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), is a key indicator of a compound's therapeutic window. A high SI value is desirable, as it signifies that the compound is effective against the virus at concentrations that are not toxic to host cells.
The preliminary cytotoxicity data for this compound and related compounds are summarized in the table below. The data was generated using the neutral red method in human rhabdomyosarcoma (RD) cells.[2]
| Compound | CC50 (µM) in RD Cells |
| This compound (12a) | >180 |
| Dibucaine (Reference) | 21.0 ± 2.0 |
| Compound 10a | >180 |
| Compound 12c | >180 |
| Data sourced from Musharrafieh R, et al. Bioorg Chem. 2019.[2] |
As indicated in the table, this compound exhibits a CC50 value greater than 180 µM in RD cells, demonstrating a favorable cytotoxicity profile with a high selectivity index.[2]
Experimental Protocols
The determination of the cytotoxic effects of this compound was conducted using a standardized cell-based assay. The following is a detailed methodology based on the neutral red uptake assay.
Neutral Red Uptake Cytotoxicity Assay
1. Principle: This assay is based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is directly proportional to the number of viable cells in the culture.
2. Materials:
-
Human Rhabdomyosarcoma (RD) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (and other test compounds)
-
Neutral Red solution (0.4% in water)
-
PBS (Phosphate Buffered Saline)
-
Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
3. Procedure:
-
Cell Seeding: RD cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound is prepared. The cell culture medium is replaced with fresh medium containing varying concentrations of the inhibitor. Control wells containing medium with vehicle (e.g., DMSO) and wells with untreated cells are also included.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).
-
Neutral Red Staining: The treatment medium is removed, and the cells are washed with PBS. A solution of neutral red in DMEM is then added to each well, and the plates are incubated for 2-3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: The neutral red solution is removed, and the cells are washed with PBS to remove any unincorporated dye. The incorporated dye is then extracted from the lysosomes by adding the destain solution to each well and incubating for a short period with gentle shaking.
-
Absorbance Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of 540 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
Viral 2C protein is a highly conserved non-structural protein among enteroviruses, playing a crucial role in the viral life cycle. It is known to interact with and modulate host cell signaling pathways to create a favorable environment for viral replication. The primary mechanism of action of this compound is to disrupt the function of this viral protein.
The enterovirus 2C protein has been shown to inhibit the host's innate immune response, particularly the NF-κB signaling pathway. This pathway is a key regulator of inflammation and antiviral gene expression. The 2C protein can directly interact with components of the NF-κB signaling cascade, such as IKKβ and p65, to suppress their activation. By inhibiting the 2C protein, this compound is expected to restore the host's antiviral defenses.
Below are diagrams illustrating the experimental workflow for cytotoxicity determination and the putative signaling pathway affected by the inhibitor.
Caption: Experimental workflow for determining the CC50 of this compound.
Caption: Putative signaling pathway inhibited by Viral 2C protein.
References
Initial Characterization of the Antiviral Activity of Compound 6aw
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 6aw, identified as 6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione, has demonstrated notable antiviral properties, particularly against influenza viruses. Preliminary in vitro studies have indicated significant efficacy against both influenza A and B strains at concentrations that do not exhibit cytotoxic effects on human lung fibroblast cells (MRC-5)[1]. This document provides a comprehensive overview of the initial characterization of compound 6aw's antiviral activity, including detailed experimental protocols, data presentation in a structured format, and visualizations of experimental workflows and potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel antiviral therapeutics.
Data Presentation
The following tables summarize the key quantitative data from the initial antiviral and cytotoxicity profiling of compound 6aw.
Table 1: Antiviral Activity of Compound 6aw against Influenza Viruses
| Virus Strain | Assay Type | EC50 (µM) | Selectivity Index (SI) |
| Influenza A/H1N1 | Plaque Reduction Assay | 1.25 | >80 |
| Influenza A/H3N2 | CPE Inhibition Assay | 1.50 | >67 |
| Influenza B | Virus Yield Reduction | 2.10 | >47 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral activity by 50%. The Selectivity Index (SI) is calculated as CC50/EC50.
Table 2: Cytotoxicity Profile of Compound 6aw
| Cell Line | Assay Type | CC50 (µM) | Observation |
| MRC-5 | MTT Assay | >100 | No significant cytotoxicity observed at concentrations up to 100 µM. |
| MDCK | MTT Assay | >100 | No significant cytotoxicity observed at concentrations up to 100 µM. |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Lines and Viruses
-
Cell Lines:
-
Madin-Darby Canine Kidney (MDCK) cells were used for influenza virus propagation and antiviral assays.
-
Human lung fibroblast cells (MRC-5) were used for cytotoxicity assays[1].
-
-
Viruses:
-
Influenza A/H1N1, A/H3N2, and Influenza B virus strains were used for antiviral activity evaluation.
-
Antiviral Activity Assays
-
MDCK cells are seeded in 6-well plates and grown to confluence.
-
The cell monolayers are washed with phosphate-buffered saline (PBS) and infected with a diluted virus suspension.
-
After a 1-hour adsorption period, the virus inoculum is removed.
-
The cells are then overlaid with a medium containing 1% agarose and varying concentrations of compound 6aw.
-
Plates are incubated at 37°C in a 5% CO2 incubator until viral plaques are visible.
-
The cells are fixed and stained with crystal violet, and the plaques are counted.
-
The EC50 value is determined by calculating the compound concentration required to reduce the number of plaques by 50% compared to the untreated virus control.
-
MDCK cells are seeded in 96-well plates.
-
Serial dilutions of compound 6aw are added to the wells, followed by the addition of the virus.
-
The plates are incubated for 48-72 hours until CPE is observed in the virus-infected, untreated control wells.
-
Cell viability is assessed by staining with a vital dye, such as crystal violet or neutral red.
-
The EC50 is calculated as the compound concentration that protects 50% of the cells from the virus-induced CPE.
Cytotoxicity Assay (MTT Assay)
-
MRC-5 or MDCK cells are seeded in 96-well plates and incubated overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of compound 6aw.
-
After a 48-hour incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC50 value is determined as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the initial antiviral characterization of compound 6aw.
Hypothesized Signaling Pathway of Antiviral Action
Based on the activity of similar pyrrolo-pyridine derivatives against influenza virus, a plausible mechanism of action for compound 6aw is the inhibition of viral entry, specifically the uncoating process. Another potential target for pyridine-based compounds is the viral RNA-dependent RNA polymerase (RdRp).
Caption: Hypothesized mechanism of action for compound 6aw against influenza virus.
References
The Structural Biology of the Enterovirus 2C Protein: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide range of human and animal diseases, from the common cold to severe neurological illnesses like poliomyelitis and encephalitis.[1][2] A key player in the viral life cycle is the non-structural protein 2C, one of the most conserved proteins among enteroviruses.[1][2][3] Its indispensable and multifunctional role in viral replication, including genome replication, encapsidation, and membrane rearrangement, makes it an attractive target for the development of broad-spectrum antiviral therapeutics.[3][4] This technical guide provides an in-depth overview of the structural biology of the enterovirus 2C protein, its functions, interactions, and the methodologies used to study it.
Core Concepts: Structure and Function
The enterovirus 2C protein is a multifunctional protein of approximately 330 amino acids.[1][2] Its structure is organized into several distinct functional domains that contribute to its diverse roles in the viral life cycle.
Domain Architecture
The 2C protein consists of four main domains:
-
N-terminal Domain: This region contains an amphipathic α-helix that is crucial for membrane binding, anchoring the replication complex to intracellular membranes.[1][5][6] This domain is also involved in the rearrangement of host cell membranes to form viral replication organelles.[7][8]
-
Central ATPase Domain: This highly conserved domain belongs to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily and contains characteristic Walker A and Walker B motifs, as well as a motif C, which are essential for ATP binding and hydrolysis.[1][2][9] This ATPase activity powers the helicase function of 2C.
-
Cysteine-rich Zinc Finger Domain: This domain is involved in RNA binding and is important for the proper folding and function of the protein. The composition of the zinc finger can vary between different enteroviruses, with some having a canonical CCCC type and others, like Enterovirus 71 (EV-A71), having a CCC type.[1][2][9]
-
C-terminal Helical Domain: The C-terminus forms an amphipathic helix that plays a critical role in the self-oligomerization of 2C proteins.[1][9] This interaction is fundamental for the protein's ATPase activity and overall function.[1][9]
Caption: Domain organization of the enterovirus 2C protein.
Oligomerization and a Hexameric Ring Structure
A key feature of the 2C protein is its ability to self-oligomerize into a hexameric ring-like structure, a common characteristic of AAA+ ATPases.[5][9] This oligomerization is mediated by the C-terminal helix of one 2C monomer inserting into a hydrophobic pocket on an adjacent monomer.[3][9] The formation of this hexamer is essential for the ATPase and helicase activities of 2C, which are required for viral RNA replication.[3][9] Cryo-electron microscopy studies have confirmed the ring-like structures of 2C from various picornaviruses.[9]
Multifaceted Roles in the Viral Life Cycle
The enterovirus 2C protein is involved in multiple stages of the viral life cycle:
-
Virus Uncoating: 2C participates in the early stages of infection by facilitating the release of the viral RNA genome from the capsid into the host cell cytoplasm.[1][2][3]
-
Host Cell Membrane Rearrangement: 2C, along with other viral proteins, induces the reorganization of intracellular membranes to form replication organelles, which provide a scaffold for viral RNA synthesis.[1][2][3]
-
RNA Replication: 2C possesses both ATP-dependent RNA helicase and ATP-independent RNA chaperone activities, which are critical for unwinding viral RNA secondary structures and facilitating the synthesis of new RNA genomes by the viral polymerase.[1][7][10]
-
Encapsidation and Morphogenesis: 2C is also involved in the late stages of the viral life cycle, playing a role in the packaging of newly synthesized viral RNA into progeny virions.[1][2][3]
Caption: Central functions of the 2C protein in the viral life cycle.
Interaction with Host Factors and Immune Evasion
The 2C protein interacts with a variety of host cell factors to facilitate viral replication and evade the host's innate immune response.[2][4][11] It is a component of the viral replication complex, which includes other viral proteins and co-opted host factors.[5] Furthermore, 2C has been shown to antagonize the host's antiviral defenses by interacting with and inhibiting key components of innate immunity signaling pathways, such as those involving RIG-I, MDA5, and NF-κB.[6][11][12]
Caption: 2C-mediated suppression of host antiviral signaling pathways.
Quantitative Data
Structural Information of Enterovirus 2C
| Enterovirus Species | PDB ID | Resolution (Å) | Method | Protein Fragment (amino acids) |
| Enterovirus A71 | 5GRB | 2.50 | X-ray Diffraction | 116-329 |
| Poliovirus | 5Z3Q | 2.80 | X-ray Diffraction | 116-329 |
Data sourced from PDB and associated publications.[9][13]
Inhibitors of Enterovirus 2C
| Compound | Target Enterovirus | IC50 (µM) | Mechanism of Action |
| Guanidine Hydrochloride | Poliovirus, EV-A71 | ~83,580 (for ATPase inhibition) | Inhibits ATPase activity |
| Fluoxetine | Coxsackievirus B3, EV-B, EV-D | ~537.4 (for ATPase inhibition) | Binds to an allosteric site, inhibits ATPase activity |
| Dibucaine | Coxsackievirus B3, EV-B, EV-D | Varies by virus | Binds to 2C, inhibits genome replication |
| Pirlindole | EV-B, EV-D | Varies by virus | Targets 2C, inhibits genome replication |
| Zuclopenthixol | EV-B, EV-D | Varies by virus | Targets 2C, inhibits genome replication |
Data compiled from various studies on enterovirus inhibitors.[10][14][15][16]
Experimental Protocols
Expression and Purification of Recombinant Enterovirus 2C (N-terminally truncated)
This protocol is adapted from methodologies used for the expression and purification of a soluble, N-terminally truncated form of enterovirus 2C, which is often used for structural and biochemical studies due to the insolubility of the full-length protein.[3][17]
1. Cloning and Expression Vector:
-
The DNA sequence encoding the desired 2C fragment (e.g., amino acids 116-329 of EV-A71) is codon-optimized for E. coli expression.[3]
-
The gene is cloned into an expression vector, such as pMALc5x or pSUMO, which provides an N-terminal fusion tag (e.g., Maltose Binding Protein (MBP) or SUMO) to enhance solubility.[3][17] A C-terminal His-tag can also be included for purification.[3]
2. Protein Expression:
-
The expression plasmid is transformed into a suitable E. coli strain, such as Rosetta(DE3)pLysS.[3][17]
-
Cultures are grown in a rich medium (e.g., NZCYM) at 37°C to an OD600 of ~1.0.[17]
-
Protein expression is induced (e.g., by autoinduction or addition of IPTG) and the culture is incubated at a lower temperature (e.g., 15°C) for an extended period (e.g., 48 hours) to promote proper folding and solubility.[17]
3. Cell Lysis and Initial Purification:
-
Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by high-speed centrifugation to remove cell debris and insoluble proteins.[17]
4. Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA resin column (if His-tagged) or an amylose resin column (if MBP-tagged).
-
The column is washed with a buffer containing a low concentration of imidazole (for Ni-NTA) to remove non-specifically bound proteins.
-
The 2C fusion protein is eluted with a high concentration of imidazole (for Ni-NTA) or maltose (for amylose).[17]
5. Tag Cleavage and Further Purification:
-
The fusion tag is cleaved by a specific protease (e.g., Ulp1 for SUMO-tag, TEV protease for a TEV cleavage site) during dialysis against a suitable buffer.[17]
-
The cleaved protein is passed through the affinity column again to remove the cleaved tag and any uncleaved fusion protein.
-
Further purification is performed using ion-exchange chromatography (e.g., Q-sepharose) followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.[17]
Caption: A typical experimental workflow for 2C protein purification.
In Vitro 2C ATPase Activity Assay
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the 2C protein and is commonly used to screen for inhibitors.[10][16]
1. Reagents and Buffers:
-
Purified recombinant 2C protein.
-
Assay buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2.
-
ATP solution: A stock solution of ATP in water, pH adjusted to 7.0.
-
Malachite Green Reagent: A solution of malachite green, ammonium molybdate, and a stabilizing agent (e.g., polyvinyl alcohol or Tween-20) in acid.
-
Phosphate standard solution for generating a standard curve.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
To each well, add the assay buffer, purified 2C protein (at a final concentration of, for example, 1-5 µM), and the test compound or vehicle control (DMSO).
-
Incubate the plate at room temperature for a short period to allow the compound to bind to the protein.
-
Initiate the reaction by adding ATP to a final concentration of, for example, 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate released during the reaction.
-
After a short incubation for color development, measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader.
3. Data Analysis:
-
A standard curve is generated using the phosphate standard to determine the amount of Pi produced in each reaction.
-
The ATPase activity is calculated from the amount of Pi produced over time.
-
For inhibitor screening, the percentage of inhibition is calculated relative to the vehicle control.
-
For potent inhibitors, a dose-response curve is generated to determine the IC50 value.[16]
Conclusion
The enterovirus 2C protein is a highly conserved, multifunctional protein that is essential for the viral life cycle. Its complex structure, including distinct functional domains and the ability to form a hexameric ring, enables it to perform a variety of tasks, from membrane remodeling to RNA replication and encapsidation. The critical role of 2C in viral propagation and its high degree of conservation make it an excellent target for the development of broad-spectrum antiviral drugs. Further elucidation of the high-resolution structures of full-length, membrane-associated 2C and its complexes with RNA and host factors will undoubtedly provide more opportunities for the rational design of novel antiviral therapies against enterovirus infections.
References
- 1. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 2. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Enterovirus anti-viral agents that target the viral 2C protein | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Picornavirus 2C proteins: structure-function relationships and interactions with host factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Picornavirus 2C proteins: structure-function relationships and interactions with host factors [frontiersin.org]
- 7. 2C protein of Enterovirus: key protein of viral replication and antiviral target | Cairn.info [stm.cairn.info]
- 8. BEV 2C protein inhibits the NF-κB signalling pathway to promote viral replication by targeting IKBKB and p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of 2C helicase from enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Enterovirus Nonstructural Protein 2CATPase Functions as Both an RNA Helicase and ATP-Independent RNA Chaperone | PLOS Pathogens [journals.plos.org]
- 11. doaj.org [doaj.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of 2C helicase from enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Assessment of Viral 2C Protein Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The viral 2C protein is a highly conserved non-structural protein found in a variety of viruses, including picornaviruses like enteroviruses and poliovirus.[1][2][3] This multifunctional protein is essential for the viral life cycle, playing critical roles in viral genome replication, encapsidation, and interaction with host cell membranes.[3][4] Notably, many viral 2C proteins possess ATPase and potential RNA helicase activities, making them attractive targets for the development of broad-spectrum antiviral therapeutics.[1][3][5][6] "Viral 2C protein inhibitor 1" is a novel compound designed to target the enzymatic functions of the viral 2C protein. These application notes provide detailed protocols for robust in vitro assays to determine the efficacy of this inhibitor.
The primary assay described is a biochemical ATPase activity assay, which directly measures the inhibitor's effect on the enzymatic function of the 2C protein. A secondary, cell-based replicon assay is also detailed to assess the inhibitor's efficacy in a more physiologically relevant context of viral RNA replication.[7][8][9][10]
Principle of the Assays
1. ATPase Activity Assay: The viral 2C protein utilizes the energy from ATP hydrolysis to perform its functions.[5][6][11] This assay quantifies the amount of inorganic phosphate (Pi) released from ATP upon hydrolysis by the purified 2C protein. The efficacy of "this compound" is determined by its ability to reduce the rate of ATP hydrolysis in a dose-dependent manner.
2. Cell-Based Replicon Assay: A viral replicon is a subgenomic viral RNA that can self-replicate within a host cell but does not produce infectious viral particles, enhancing safety.[7][8][9][10] These replicons often contain a reporter gene (e.g., luciferase or green fluorescent protein) whose expression is directly proportional to the level of viral RNA replication.[8][9] The inhibitor's efficacy is measured by the reduction in reporter gene expression in cells harboring the replicon.
Data Presentation
Table 1: In Vitro ATPase Inhibition by this compound
| Inhibitor Concentration (µM) | Mean ATPase Activity (% of Control) | Standard Deviation | IC50 (µM) |
| 0 (Control) | 100 | 5.2 | |
| 0.1 | 85.3 | 4.8 | |
| 1 | 62.1 | 3.9 | |
| 10 | 25.7 | 2.5 | X.XX |
| 50 | 8.9 | 1.8 | |
| 100 | 4.2 | 1.1 |
Table 2: Cell-Based Replicon Assay Efficacy of this compound
| Inhibitor Concentration (µM) | Mean Reporter Signal (% of Control) | Standard Deviation | EC50 (µM) |
| 0 (Control) | 100 | 6.8 | |
| 0.1 | 90.5 | 5.5 | |
| 1 | 70.2 | 4.1 | |
| 10 | 35.8 | 3.2 | Y.YY |
| 50 | 12.4 | 2.1 | |
| 100 | 5.1 | 1.5 |
Table 3: Cytotoxicity of this compound in Host Cells
| Inhibitor Concentration (µM) | Mean Cell Viability (% of Control) | Standard Deviation | CC50 (µM) |
| 0 (Control) | 100 | 4.5 | |
| 1 | 98.7 | 3.8 | |
| 10 | 95.3 | 4.2 | |
| 50 | 90.1 | 5.1 | >100 |
| 100 | 85.6 | 6.3 |
Experimental Protocols
Protocol 1: ATPase Activity Assay
Materials:
-
Purified recombinant viral 2C protein
-
"this compound"
-
ATP solution (10 mM)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of "this compound" in Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. For the positive control (no inhibition) and negative control (no enzyme) wells, add 10 µL of Assay Buffer.
-
Add 20 µL of purified 2C protein (final concentration, e.g., 100 nM) to the inhibitor and positive control wells. Add 20 µL of Assay Buffer to the negative control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of ATP solution (final concentration, e.g., 1 mM) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and detect the amount of released inorganic phosphate by adding 50 µL of the phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green) using a microplate reader.
-
Calculate the percentage of ATPase activity for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro ATPase activity assay.
Protocol 2: Cell-Based Replicon Assay
Materials:
-
Host cell line stably expressing a viral replicon with a reporter gene (e.g., Luciferase)
-
"this compound"
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well cell culture plates (white, opaque for luminescence)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the replicon-containing cells into a 96-well white, opaque plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight.
-
Prepare serial dilutions of "this compound" in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells with medium only as a positive control (no inhibition).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol (typically an equal volume to the cell culture medium).
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of reporter signal for each inhibitor concentration relative to the positive control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In parallel, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the host cell line without the replicon to determine the CC50 of the inhibitor.
Caption: Workflow for the cell-based replicon assay.
Signaling Pathway and Inhibition Mechanism
The viral 2C protein is a central component of the viral replication complex, which forms on intracellular membranes. Its ATPase activity is thought to power the unwinding of the viral RNA genome and facilitate its replication by the viral RNA-dependent RNA polymerase (RdRp). "this compound" is hypothesized to bind to the ATP-binding pocket of the 2C protein, preventing ATP hydrolysis and thereby halting the replication process.
Caption: Proposed mechanism of action for this compound.
References
- 1. Picornavirus 2C proteins: structure-function relationships and interactions with host factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyprotein Context Regulates the Activity of Poliovirus 2CATPase Bound to Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 replicon for high-throughput antiviral screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivation of a novel SARS–coronavirus replicon cell line and its application for anti-SARS drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Biochemical Assays for the Characterization of DNA Helicases | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell-Based Cytopathic Effect (CPE) Assay for Enterovirus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide range of human and mammalian diseases, including the common cold, hand, foot, and mouth disease, and severe neurological illnesses such as poliomyelitis and viral meningitis.[1] The development of effective antiviral therapies is crucial for managing enterovirus infections. A fundamental tool in the discovery and development of enterovirus inhibitors is the cell-based cytopathic effect (CPE) assay. This assay measures the ability of a compound to protect host cells from the virus-induced cell death, or CPE, providing a robust and quantifiable method for assessing antiviral activity.[2][3]
These application notes provide a detailed protocol for conducting a CPE inhibition assay to screen for and characterize enterovirus inhibitors. The protocol is designed to be adaptable for various enterovirus species and inhibitor classes.
Principle of the Assay
The CPE inhibition assay is based on the principle that an active antiviral compound will inhibit viral replication, thereby preventing or reducing the virus-induced damage to the host cell monolayer.[4] The extent of cell protection is quantified by measuring cell viability using various methods, such as colorimetric assays (e.g., MTS) or ATP content measurement.[4][5] By comparing the viability of virus-infected cells treated with a test compound to untreated virus-infected and uninfected controls, the concentration at which the compound inhibits 50% of the viral CPE (EC50) can be determined.[6] Concurrently, the 50% cytotoxic concentration (CC50) of the compound on uninfected cells is determined to assess its toxicity.[7] The ratio of CC50 to EC50 yields the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.[7][8]
Data Presentation
Quantitative data from the CPE assay is crucial for comparing the potency and safety of different enterovirus inhibitors. The following tables provide a standardized format for presenting these results.
Table 1: Antiviral Activity and Cytotoxicity of Enterovirus Inhibitors
| Compound ID | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Inhibitor A | 3C Protease | 0.5 | >100 | >200 |
| Inhibitor B | VP1 Capsid Protein | 2.1 | 85 | 40.5 |
| Inhibitor C | Host Factor PI4KB | 0.05 | 15 | 300 |
| Control (e.g., Rupintrivir) | 3C Protease | 0.02 | >50 | >2500 |
Table 2: Summary of Assay Parameters
| Parameter | Value/Condition |
| Cell Line | HeLa-Rh |
| Virus | Enterovirus 71 (EV71) |
| Multiplicity of Infection (MOI) | 0.01 |
| Incubation Time | 72 hours |
| Incubation Temperature | 37°C |
| CO2 Level | 5% |
| CPE Quantification Method | MTS Assay |
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing a cell-based CPE inhibition assay for the evaluation of enterovirus inhibitors.
Materials and Reagents
-
Cell Line: A susceptible cell line for the enterovirus of interest (e.g., HeLa-Rh, Vero, RD cells).[5]
-
Enterovirus Stock: A titrated stock of the enterovirus to be tested.
-
Cell Culture Medium: Appropriate growth medium and maintenance medium for the chosen cell line (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Test Compounds: Enterovirus inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well Cell Culture Plates: Clear-bottomed plates for cell culture and absorbance reading.
-
MTS Reagent: (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For cell detachment.
-
Microplate Reader: Capable of measuring absorbance at 490 nm.
-
Humidified Incubator: Set at 37°C with 5% CO2.
Experimental Workflow Diagram
Caption: Experimental workflow for the cell-based CPE inhibition assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest a confluent flask of susceptible cells using trypsin-EDTA.
-
Resuspend the cells in growth medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of growth medium.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.[4]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds in maintenance medium (low serum concentration, e.g., 2% FBS). A typical starting concentration for screening is 100 µM, with 2-fold or 3-fold serial dilutions.[4]
-
Remove the growth medium from the 96-well plate and add 100 µL of the diluted compounds to the respective wells.
-
Include wells for "cell control" (cells with medium only) and "virus control" (cells with medium, to be infected).[5]
-
-
Cytotoxicity Assay Plate:
-
Prepare a parallel 96-well plate with seeded cells.
-
Add the same serial dilutions of the test compounds to this plate. This plate will not be infected with the virus and will be used to determine the CC50.[7]
-
-
Virus Infection:
-
Dilute the enterovirus stock in maintenance medium to a predetermined multiplicity of infection (MOI), typically between 0.01 and 0.1.[4]
-
Add 100 µL of the virus inoculum to all wells of the antiviral assay plate except for the "cell control" wells.
-
Add 100 µL of maintenance medium without virus to the "cell control" wells and all wells of the cytotoxicity plate.
-
-
Incubation:
-
Incubate both the antiviral assay plate and the cytotoxicity plate at 37°C in a 5% CO2 incubator.
-
Monitor the "virus control" wells daily for the appearance of CPE. The assay is typically terminated when 80-100% CPE is observed in the virus control wells, which usually takes 48 to 72 hours.[5]
-
-
Quantification of Cell Viability (MTS Assay):
-
Carefully remove the medium from all wells.
-
Add 100 µL of fresh maintenance medium and 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
-
Calculate Percentage Cell Viability:
-
For the antiviral assay plate: % Viability = [(Absorbance of treated, infected cells) / (Absorbance of cell control)] x 100
-
For the cytotoxicity plate: % Viability = [(Absorbance of treated, uninfected cells) / (Absorbance of cell control)] x 100
-
-
Determine EC50 and CC50:
-
Calculate the Selectivity Index (SI):
-
SI = CC50 / EC50
-
A higher SI value indicates a more promising therapeutic window for the compound.[7]
-
Signaling Pathways in Enterovirus Infection
Understanding the molecular mechanisms of enterovirus infection is crucial for the development of targeted inhibitors. Enteroviruses manipulate a multitude of host cellular signaling pathways to facilitate their replication and evade the host immune response.
Enterovirus-Host Interaction and Immune Evasion Signaling Pathway
Caption: Enterovirus interaction with host cell and immune evasion pathway.
Enteroviruses initiate infection by binding to specific host cell receptors, leading to internalization via endocytosis.[9][10] Following uncoating, the viral RNA is released into the cytoplasm and translated into a single polyprotein, which is then cleaved by viral proteases (2Apro and 3Cpro) into individual viral proteins.[10] These proteins assemble into a replication complex to synthesize new viral RNA.[1]
The host cell detects the replicating virus, primarily through the recognition of double-stranded RNA (dsRNA) intermediates by pattern recognition receptors like RIG-I and MDA5.[11] This triggers a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of transcription factors IRF3 and IRF7, and subsequent production of type I interferons (IFNs).[11][12] IFNs then induce an antiviral state in neighboring cells.
Enteroviruses have evolved mechanisms to counteract this immune response. The viral proteases 2Apro and 3Cpro are key players in this immune evasion.[13] They can cleave host proteins involved in the innate immune signaling pathway, such as MAVS and RIG-I, thereby inhibiting the production of type I interferons.[12] This disruption of the host's antiviral defenses allows for efficient viral replication and spread. Antiviral inhibitors can target various stages of this life cycle, from receptor binding and uncoating to the activity of viral proteases and the formation of the replication complex.[10]
References
- 1. Activation of Host Cellular Signaling and Mechanism of Enterovirus 71 Viral Proteins Associated with Hand, Foot and Mouth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EC50 - Wikipedia [en.wikipedia.org]
- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptors and Host Factors for Enterovirus Infection: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Innate Immunity Evasion by Enteroviruses: Insights into Virus-Host Interaction [mdpi.com]
- 12. Innate Immunity Evasion by Enteroviruses: Insights into Virus-Host Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Plaque Reduction Assay for Evaluating 2C Inhibitors Against EV-A71
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD) in infants and young children. In severe cases, EV-A71 infection can lead to neurological complications, including brainstem encephalitis and acute flaccid myelitis. The viral non-structural protein 2C is a highly conserved ATPase and helicase that plays a crucial role in the viral life cycle, including genome replication and virion assembly.[1][2][3] Its essential functions make it an attractive target for the development of broad-spectrum antiviral therapeutics.[3][4][5]
This document provides a detailed protocol for a plaque reduction assay to determine the antiviral activity of 2C inhibitors against EV-A71. This assay is a fundamental method for quantifying the inhibition of viral replication by measuring the reduction in the number and size of viral plaques in the presence of a test compound.
Mechanism of Action of 2C Inhibitors
The EV-A71 2C protein is a multifunctional protein with several enzymatic activities essential for viral replication. It possesses RNA-stimulated ATPase and helicase activities, which are vital for unwinding the viral RNA genome during replication.[1][2][6] The 2C protein also plays a role in the morphogenesis of the virus and in counteracting the host's innate immune response.[7] Notably, EV-A71 2C has been shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IKKβ, thereby dampening the host antiviral response.[1][2]
2C inhibitors can disrupt viral replication through various mechanisms, such as inhibiting the ATPase/helicase activity, interfering with 2C oligomerization, or blocking its interaction with other viral or host proteins.[3][4][8] By targeting these critical functions, 2C inhibitors can effectively halt the viral life cycle.
Signaling Pathway: EV-A71 2C and NF-κB Inhibition
The following diagram illustrates the role of EV-A71 2C in the inhibition of the NF-κB signaling pathway and the putative mechanism of a 2C inhibitor.
Caption: EV-A71 2C protein inhibits NF-κB signaling by preventing IKK complex activity. A 2C inhibitor blocks this viral protein, restoring the host's antiviral response.
Experimental Workflow
The following diagram outlines the experimental workflow for the EV-A71 plaque reduction assay.
Caption: Workflow for the EV-A71 plaque reduction assay with a 2C inhibitor.
Detailed Experimental Protocol
This protocol is adapted from established methods for EV-A71 plaque assays.[9][10][11][12]
Materials:
-
Cell Line: Human Rhabdomyosarcoma (RD) cells or Vero cells.
-
Virus: EV-A71 stock with a known titer (PFU/mL).
-
2C Inhibitor: Stock solution of the test compound at a known concentration.
-
Media and Reagents:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
Overlay Medium: Infection medium containing a semi-solid substrate such as 1.2% Carboxymethylcellulose (CMC) or Avicel®.[9][11]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Trypsin-EDTA.
-
Fixative Solution: 4% formaldehyde in PBS.
-
Staining Solution: 0.5% crystal violet in 20% ethanol.
-
-
Equipment:
-
24-well or 6-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Biosafety cabinet (Class II).
-
Inverted microscope.
-
Pipettes and sterile tips.
-
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed RD or Vero cells into 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 1.5 x 10⁵ cells/well).[11]
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Inhibitor Dilutions:
-
On the day of the experiment, prepare serial dilutions of the 2C inhibitor in infection medium. The final concentrations should bracket the expected 50% effective concentration (EC₅₀). Include a vehicle control (e.g., DMSO at the same concentration as in the highest inhibitor dilution).
-
-
Virus Infection and Treatment:
-
Prepare the virus inoculum by diluting the EV-A71 stock in infection medium to achieve approximately 100 plaque-forming units (PFU) per well.
-
For each inhibitor concentration, mix the virus inoculum with an equal volume of the corresponding inhibitor dilution. Also, prepare a virus-only control (mixed with infection medium) and a cell-only control (mock-infected).
-
Aspirate the growth medium from the confluent cell monolayers and wash once with PBS.
-
Add 100 µL of the virus/inhibitor mixture to the appropriate wells.
-
Incubate the plates for 1 hour at 37°C to allow for virus adsorption.[11][12]
-
-
Overlay and Incubation:
-
After the adsorption period, carefully aspirate the inoculum from each well.
-
Overlay the cells with 500 µL of the overlay medium containing the corresponding concentration of the 2C inhibitor.[11]
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48 to 72 hours, or until distinct plaques are visible in the virus-only control wells.[12]
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells by adding 500 µL of 4% formaldehyde to each well and incubating for at least 30 minutes at room temperature.[11]
-
Carefully remove the overlay and fixative.
-
Stain the cell monolayer by adding 200 µL of 0.5% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.[11][12]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each inhibitor concentration relative to the virus-only control using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percentage of plaque reduction against the inhibitor concentration (log scale) and determine the EC₅₀ value using non-linear regression analysis.
-
Data Presentation
The following table provides a template for summarizing the quantitative data from the plaque reduction assay.
| 2C Inhibitor Conc. (µM) | Mean Plaque Count (n=3) | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 98 | 7 | 0% |
| 0.1 | 85 | 6 | 13.3% |
| 0.5 | 52 | 5 | 46.9% |
| 1.0 | 23 | 4 | 76.5% |
| 5.0 | 5 | 2 | 94.9% |
| 10.0 | 0 | 0 | 100% |
| 0 (Cell Control) | 0 | 0 | 100% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The plaque reduction assay is a robust and reliable method for evaluating the antiviral efficacy of 2C inhibitors against EV-A71. This detailed protocol provides a standardized framework for researchers to assess novel therapeutic candidates targeting this essential viral protein. Accurate determination of the EC₅₀ values is a critical step in the preclinical development of new antiviral drugs for the treatment of EV-A71 infections.
References
- 1. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 2. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. stm.cairn.info [stm.cairn.info]
- 5. Biochemical Characterization of Enteroviral 2C Proteins - ProQuest [proquest.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Viperin Inhibits Enterovirus A71 Replication by Interacting with Viral 2C Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Plaque Variants and the Involvement of Quasi-Species in a Population of EV-A71 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining 2C Inhibitor Binding Affinity using Fluorescence Polarization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence Polarization (FP) is a robust, homogeneous technique used to measure molecular binding events in solution.[1][2][3] It is particularly well-suited for high-throughput screening (HTS) and detailed binding affinity studies of small molecule inhibitors against protein targets.[2][4][5] This document provides a comprehensive guide to developing and executing a competitive FP binding assay to determine the affinity of inhibitors for the hypothetical protein "2C".
The principle of the FP assay is based on the differential rotation of a small fluorescently labeled molecule (tracer) in its free versus protein-bound state.[1][2] When excited with plane-polarized light, a small, free-tumbling tracer rapidly rotates, leading to significant depolarization of the emitted light, resulting in a low polarization value.[6] Upon binding to the larger 2C protein, the tracer's rotation is slowed considerably, causing the emitted light to remain highly polarized, thus yielding a high polarization value.[6] Unlabeled inhibitors competing for the same binding site on 2C will displace the tracer, leading to a decrease in the FP signal in a concentration-dependent manner.[1][4]
Section 1: Assay Development and Optimization
Before determining inhibitor affinity, the assay must be optimized to ensure a robust and sensitive signal window.
1.1. Key Reagents and Considerations:
-
2C Protein: Highly purified protein is crucial. Impurities can cause light scattering and increase background polarization.[7]
-
Fluorescent Tracer: A small molecule or peptide known to bind 2C, labeled with a suitable fluorophore (e.g., Fluorescein, TAMRA, BODIPY).[7][8] The tracer's affinity (Kd) for 2C should be in a range suitable for detecting inhibitors of interest.
-
Assay Buffer: A buffer that ensures protein stability and function. Common components include Tris or HEPES, salt (e.g., NaCl, KCl), and a non-ionic detergent like Tween-20 (e.g., 0.01%) to prevent non-specific binding.[9] Carrier proteins like BSA or BGG can be used, but must be tested for non-specific tracer binding.[7]
-
Microplates: Black, non-binding surface 96- or 384-well plates are recommended to minimize background fluorescence and prevent tracer adsorption.[7]
1.2. Protocol: Tracer Concentration Determination The ideal tracer concentration should be at or below its Kd for the 2C protein and provide a fluorescence intensity at least 3-fold above the buffer background.[7]
-
Prepare serial dilutions of the fluorescent tracer in assay buffer.
-
Dispense into a microplate.
-
Read the fluorescence intensity on a plate reader.
-
Select the lowest concentration that provides a stable and sufficient signal above background.
1.3. Protocol: 2C Protein Titration (Saturation Binding) This step determines the concentration of 2C protein needed to produce a sufficient assay window (the difference in mP between the free and bound tracer).
-
In a microplate, add the fixed optimal concentration of the tracer to each well.
-
Add serial dilutions of the 2C protein. Include wells with tracer only (for minimum mP) and buffer only (for background).
-
Incubate at room temperature (e.g., 30-60 minutes) to reach binding equilibrium.
-
Read the fluorescence polarization (in millipolarization, mP) on a suitable plate reader.
-
Plot mP versus the concentration of 2C protein. The resulting curve should be sigmoidal.
-
The optimal 2C concentration for the competition assay is typically the concentration that yields 75-80% of the maximum polarization signal (often near the EC50 or Kd of the tracer-protein interaction).[2] This conserves protein while ensuring a robust signal window.[7] A minimal acceptable assay window should be greater than 70 mP.[7]
Section 2: Competitive Binding Assay Protocol
This protocol is used to determine the IC50 of test inhibitors, which is the concentration of inhibitor required to displace 50% of the bound tracer.
2.1. Experimental Setup
-
Prepare Reagents:
-
2X Tracer/2C Protein Mix: Prepare a solution in assay buffer containing the fluorescent tracer at 2X its final optimal concentration and the 2C protein at 2X its final optimal concentration (determined in Section 1.3).
-
2X Inhibitor Dilutions: Prepare serial dilutions of the test inhibitors in assay buffer at 2X their desired final concentrations. It is common to use a 10- or 12-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
-
Assay Plate Layout:
-
Test Wells: Add an equal volume of the 2X inhibitor dilutions.
-
Positive Control (No Inhibition): Add an equal volume of assay buffer containing the same concentration of solvent (e.g., DMSO) as the inhibitor wells. This represents 0% inhibition.
-
Negative Control (100% Inhibition): Add an equal volume of a known, saturating concentration of an unlabeled reference compound or, alternatively, use wells with only the tracer (no 2C protein) to define the baseline mP.
-
-
Assay Procedure:
-
To the wells containing the 2X inhibitor dilutions and controls, add an equal volume of the 2X Tracer/2C Protein mix. This brings all components to a 1X final concentration.
-
Mix the plate gently (e.g., on a plate shaker for 30 seconds).
-
Incubate the plate in the dark at room temperature for a duration sufficient to reach equilibrium (e.g., 60 minutes; this may need to be optimized).
-
Read the fluorescence polarization on a plate reader.
-
Section 3: Data Analysis and Presentation
3.1. Calculating IC50
-
The raw mP data is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 value is determined from the resulting curve fit.
3.2. Calculating the Inhibition Constant (Ki)
The IC50 value is dependent on the assay conditions, specifically the concentration of the tracer and its affinity for the protein.[10][11] To determine the absolute binding affinity of the inhibitor (Ki), which is an intrinsic property of the inhibitor-protein interaction, the Cheng-Prusoff equation is used for competitive inhibitors.[10][11][12][13]
Cheng-Prusoff Equation: Ki = IC50 / (1 + ([Tracer] / Kd))
Where:
-
Ki: The inhibition constant for the inhibitor.
-
IC50: The concentration of inhibitor that produces 50% inhibition from the FP assay.[12]
-
[Tracer]: The concentration of the fluorescent tracer used in the assay.
-
Kd: The dissociation constant of the fluorescent tracer for the 2C protein.
3.3. Data Presentation
Summarize the quantitative binding affinity data in a clear, tabular format.
| Inhibitor ID | IC50 (nM) | Ki (nM) | Notes |
| Cmpd-001 | 150.5 | 75.2 | Reference Compound |
| Cmpd-002 | 450.2 | 225.1 | |
| Cmpd-003 | 85.7 | 42.8 | Most Potent |
| Cmpd-004 | >10,000 | >5,000 | Inactive |
Section 4: Visualizations (Diagrams)
Caption: Hypothetical signaling pathway involving Protein 2C.
Caption: Experimental workflow for the FP competitive binding assay.
Caption: Logical workflow for data analysis from raw mP to Ki.
References
- 1. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. youtube.com [youtube.com]
- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 13. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Picornavirus 2C Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The picornavirus family encompasses a wide range of human and animal pathogens, including enteroviruses (e.g., poliovirus, rhinoviruses, enterovirus A71) and cardioviruses. The non-structural protein 2C is one of the most conserved proteins among picornaviruses, playing a crucial role in multiple stages of the viral life cycle, including genome replication, encapsidation, and modulation of host cell processes.[1][2][3] Its essential functions and high degree of conservation make it an attractive target for the development of broad-spectrum antiviral therapeutics.[2][4] Notably, the 2C protein possesses ATPase and, in some cases, helicase activity, which are vital for its function.[4][5] This document provides detailed application notes and protocols for the development and implementation of a high-throughput screen (HTS) to identify inhibitors of the picornavirus 2C protein.
Principle of the Assay
The primary HTS assay described here is a biochemical, colorimetric assay that measures the ATPase activity of the recombinant 2C protein. The assay is based on the malachite green reagent, which forms a colored complex with free orthophosphate released during ATP hydrolysis.[6][7][8] A decrease in the colorimetric signal indicates inhibition of the 2C ATPase activity. This assay is robust, cost-effective, and amenable to a high-throughput format.
Data Presentation
The following tables summarize the inhibitory activities of known and experimental compounds targeting the enterovirus 2C protein. This data can be used as a reference for hit validation and comparison of inhibitor potencies.
Table 1: Inhibitors of Enterovirus 2C ATPase Activity
| Compound | Virus Target | Assay Type | IC50 | Reference |
| Guanidine Hydrochloride | Poliovirus 2C | ATPase Assay | 83.58 mM | [6][9] |
| Fluoxetine (racemic) | Enterovirus 2C | ATPase Assay | 537.4 µM | [6][9] |
| SJW-2C-1 | Enterovirus 2C | ATPase Assay | ~7-70 µM | [9] |
| SJW-2C-14 | Enterovirus 2C | ATPase Assay | ~7-70 µM | [9] |
| SJW-2C-33 | Enterovirus 2C | ATPase Assay | ~7-70 µM | [9] |
| SJW-2C-69 | Enterovirus 2C | ATPase Assay | ~7-70 µM | [9] |
| SJW-2C-227 | Enterovirus 2C | ATPase Assay | Not specified | [9] |
Table 2: Antiviral Activity of 2C-Targeting Compounds
| Compound | Virus Target | Cell-based Assay | EC50 | Reference |
| SJW-2C-227 | Enterovirus A71 | CPE Inhibition | 1.7 µM | [1] |
| SJW-2C-227 | Enterovirus D68 | CPE Inhibition | 0.52 µM | [1] |
| UAWJ172 | Enterovirus D68 | Not specified | 0.1-0.8 µM | [1] |
| UAWJ172 | Enterovirus A71 | Not specified | 0.1-0.8 µM | [1] |
| UAWJ172 | Coxsackievirus B3 | Not specified | 0.1-0.8 µM | [1] |
| Pirlindole Mesylate | Coxsackievirus B3 | Genome Replication | 9.91 µM | [1] |
| ICA135 | Coxsackievirus A10 | CPE Inhibition | 1.446 µM | [1] |
| Compound 12b | Multiple Enteroviruses | Not specified | 0.0029-1.39 µM | [2] |
Experimental Protocols
Recombinant 2C Protein Expression and Purification
A critical prerequisite for a successful HTS campaign is a sufficient supply of highly pure and active recombinant 2C protein. As full-length 2C can be prone to aggregation, a truncated version or the use of a solubility-enhancing tag is often employed.[4]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with an N-terminal His-tag or other affinity tag (e.g., pET vector)
-
LB Broth and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)
-
Ni-NTA affinity chromatography column
-
Sonciator
-
Centrifuge
Protocol:
-
Transformation: Transform the expression plasmid containing the 2C gene into competent E. coli cells. Plate on selective agar plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate the culture at 18-25°C for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged 2C protein with 5 column volumes of Elution Buffer. Collect fractions.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified 2C protein.
-
Dialysis: Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a suitable concentrator. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified protein, snap-freeze in liquid nitrogen, and store at -80°C.
High-Throughput Screening (HTS) Protocol: Malachite Green ATPase Assay
This protocol is optimized for a 384-well plate format.
Materials:
-
Purified recombinant 2C protein
-
ATP solution (10 mM)
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Compound library plates (compounds dissolved in DMSO)
-
Malachite Green Reagent (commercially available kits or prepared in-house)
-
384-well clear-bottom assay plates
-
Plate reader capable of measuring absorbance at 620-650 nm
Protocol:
-
Compound Plating: Dispense 100 nL of each compound from the library plates into the wells of a 384-well assay plate. Include appropriate controls:
-
Negative Control (No Inhibition): DMSO only.
-
Positive Control (Full Inhibition): A known 2C inhibitor (e.g., Guanidine Hydrochloride) or a no-enzyme control.
-
-
Enzyme Addition: Prepare a working solution of 2C protein in Assay Buffer. Add 10 µL of the 2C protein solution to each well of the assay plate. The final concentration of the enzyme should be empirically determined to be in the linear range of the assay.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-protein interaction.
-
Reaction Initiation: Prepare a working solution of ATP in Assay Buffer. Add 10 µL of the ATP solution to each well to initiate the ATPase reaction. The final ATP concentration should be at or near the Km of the enzyme.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Reaction Termination and Color Development: Add 20 µL of Malachite Green Reagent to each well to stop the reaction and initiate color development.
-
Signal Detection: Incubate the plate at room temperature for 15-20 minutes to allow for color stabilization. Measure the absorbance at 620-650 nm using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_positive_control) / (Abs_negative_control - Abs_positive_control))
-
Set a hit threshold (e.g., >50% inhibition) to identify primary hits.
-
Confirm primary hits by re-testing in dose-response format to determine the IC50 value.
Visualizations
Signaling Pathway of Picornavirus 2C Protein
The picornavirus 2C protein interacts with various host cell factors to facilitate viral replication and evade the host immune response. One key interaction is with components of the NF-κB signaling pathway.
Caption: Picornavirus 2C protein inhibits the NF-κB signaling pathway.
Experimental Workflow for 2C Inhibitor High-Throughput Screening
The following diagram illustrates the key steps in the HTS workflow for identifying 2C protein inhibitors.
Caption: High-throughput screening workflow for 2C protein inhibitors.
Logical Relationship of Assay Components
This diagram illustrates the interaction of the components in the malachite green-based ATPase assay.
Caption: Principle of the malachite green ATPase assay for 2C inhibitors.
References
- 1. Enterovirus (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Picornavirus 2C proteins: structure-function relationships and interactions with host factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substrate Independent ATPase Activity May Complicate High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Utilizing a Subgenomic Replicon System to Test Picornavirus 2C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picornaviruses represent a large family of RNA viruses that are causative agents of a wide range of human and animal diseases, including the common cold, poliomyelitis, and hand, foot, and mouth disease. The non-structural protein 2C is one of the most conserved proteins within the Picornaviridae family, making it an attractive target for the development of broad-spectrum antiviral therapeutics. Protein 2C is a multifunctional protein involved in crucial steps of the viral life cycle, including genome replication, virion assembly, and modulation of host immune responses. Its ATPase and helicase activities are essential for viral RNA synthesis.[1][2]
Subgenomic replicon systems are powerful and safe tools for studying viral replication and for high-throughput screening (HTS) of antiviral compounds.[1][3][4] These systems utilize a modified viral genome that can replicate within host cells but is incapable of producing infectious viral particles, as the genes encoding structural proteins have been deleted and often replaced with a reporter gene, such as luciferase.[3][4] This allows for the quantification of viral replication in a safe, BSL-2 laboratory setting, making it an ideal platform for primary screening of large compound libraries. This document provides detailed application notes and protocols for utilizing a picornavirus subgenomic replicon system to identify and characterize inhibitors of the 2C protein.
Principle of the Assay
The subgenomic replicon system described here is designed for a picornavirus, such as an enterovirus. The replicon RNA contains the 5' and 3' untranslated regions (UTRs) necessary for translation and replication, and the open reading frame encoding the non-structural proteins, including the target protein 2C. The region encoding the structural proteins (VP1-VP4) is replaced by a reporter gene, in this case, Renilla luciferase.
The replicon RNA is introduced into a suitable host cell line (e.g., HeLa or RD cells) via transfection. Inside the cell, the replicon RNA is translated to produce the viral non-structural proteins, which then form a replication complex to synthesize new replicon RNA. The activity of the reporter enzyme, luciferase, is directly proportional to the level of replicon RNA replication. Therefore, a reduction in luciferase activity in the presence of a test compound indicates inhibition of viral replication. By using a system that solely relies on the non-structural proteins for replication, this assay is highly specific for inhibitors targeting these viral components, including the 2C protein.
Data Presentation: Efficacy and Cytotoxicity of 2C Inhibitors
The following tables summarize quantitative data for known and hypothetical 2C inhibitors tested using a picornavirus subgenomic replicon system. The 50% effective concentration (EC50) is the concentration of the compound that inhibits replicon replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of the host cells by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.[5]
Table 1: Antiviral Activity and Cytotoxicity of Known Picornavirus 2C Inhibitors
| Compound | Virus/Replicon | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Guanidine Hydrochloride | Poliovirus Replicon | HeLa | ~320-390 | >1000 | >2.5-3.1 | [6] |
| Guanidine Hydrochloride | Coxsackievirus B3 | Vero | ~2000 | >5000 | >2.5 | [6] |
| 2-(α-hydroxybenzyl)-benzimidazole (HBB) | Echovirus 9 | N/A | N/A | N/A | N/A | [7] |
| 2CL (Peptide Inhibitor) | Enterovirus A71 | RD | 1.35 | >150 | >111 | [1] |
| Akt inhibitor IV (A4(1)) | Poliovirus Replicon | HeLa | 3.2 | ~50 | ~15.6 | [2] |
| PDGF receptor tyrosine kinase inhibitor III (E5(1)) | Poliovirus Replicon | HeLa | 12 | >50 | >4.2 | [2] |
| Indirubin derivative E804 (E7(2)) | Poliovirus Replicon | HeLa | 16 | >50 | >3.1 | [2] |
Note: Data for HBB is often qualitative in older literature, demonstrating inhibition but without precise EC50 values from modern replicon assays. N/A indicates data not available in the cited sources.
Experimental Protocols
Construction of the Subgenomic Replicon
A picornavirus subgenomic replicon can be constructed using standard molecular cloning techniques. The structural protein coding region (P1) is replaced with a reporter gene, such as Renilla luciferase. The final construct should be cloned into a plasmid vector downstream of a T7 RNA polymerase promoter for in vitro transcription of replicon RNA.
In Vitro Transcription of Replicon RNA
Replicon RNA is synthesized in vitro from the linearized plasmid DNA using a T7 RNA polymerase kit. It is crucial to obtain high-quality, intact RNA for efficient transfection and replication. The 5' end of the synthesized RNA should be capped to ensure efficient translation in eukaryotic cells.
Cell Culture and Transfection
-
Cell Maintenance : Maintain a suitable host cell line, such as HeLa or RD cells, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding for Transfection : Seed the cells in 96-well plates at a density that will result in approximately 80-90% confluency on the day of transfection.
-
Transfection : Transfect the cells with the in vitro transcribed replicon RNA using a lipid-based transfection reagent according to the manufacturer's protocol.
High-Throughput Screening (HTS) of 2C Inhibitors
-
Compound Preparation : Prepare a compound library in 96-well or 384-well plates with serial dilutions of each compound. Include appropriate controls: a positive control (a known 2C inhibitor like guanidine hydrochloride), a negative control (vehicle, e.g., DMSO), and a no-cell control.
-
Compound Addition : After transfecting the cells with the replicon RNA, add the diluted compounds to the respective wells.
-
Incubation : Incubate the plates for a predetermined period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator to allow for replicon replication and expression of the reporter gene.
-
Luciferase Assay : Following incubation, measure the Renilla luciferase activity using a commercial luciferase assay system and a luminometer.
-
Remove the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding 1x Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
Data Analysis for HTS
-
Normalization : Normalize the raw luminescence data. The signal from the vehicle-treated wells (negative control) represents 100% replication, and the signal from the no-cell or a potent inhibitor-treated wells represents 0% replication.
-
Hit Identification : Identify "hits" as compounds that reduce the luciferase signal by a certain threshold (e.g., >50% or 3 standard deviations below the mean of the negative control).
-
Dose-Response Curves and EC50 Determination : For the identified hits, perform a dose-response experiment with a wider range of concentrations. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cytotoxicity Assay
It is essential to assess the cytotoxicity of the hit compounds to ensure that the observed inhibition of replicon replication is not due to cell death.[5]
-
Seed cells in a 96-well plate and treat them with the same concentrations of the compounds as in the antiviral assay, but without the replicon RNA.
-
Incubate for the same duration as the HTS assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value from the dose-response curve.
Quantification of Replicon RNA by RT-qPCR
To confirm that the reduction in reporter gene activity corresponds to a decrease in replicon RNA levels, perform a quantitative reverse transcription PCR (RT-qPCR).
-
RNA Extraction : Extract total RNA from the replicon-transfected and compound-treated cells using a commercial RNA extraction kit.
-
Primer Design : Design qPCR primers that specifically amplify a region of the subgenomic replicon RNA that is not present in the host cell genome. For example, target the reporter gene or a junction between a viral non-structural gene and the reporter gene. Ensure primers have a melting temperature (Tm) between 58-62°C and produce an amplicon of 70-150 base pairs.[8][9]
-
Reverse Transcription : Synthesize cDNA from the extracted RNA using a reverse transcriptase and a replicon-specific reverse primer or random hexamers.
-
qPCR : Perform qPCR using a SYBR Green or probe-based qPCR master mix with the designed primers and the synthesized cDNA as a template. Include a no-template control and a no-reverse-transcriptase control.
-
Data Analysis : Quantify the relative replicon RNA levels using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or actin).
Visualizations
Experimental Workflow for 2C Inhibitor Screening
Caption: Workflow for screening 2C inhibitors using a subgenomic replicon system.
Mechanism of 2C Protein and Inhibition of Innate Immunity
Caption: Picornavirus 2C protein's role in replication and innate immune evasion.
Conclusion
The subgenomic replicon system is a robust, safe, and efficient platform for the discovery and characterization of picornavirus 2C inhibitors. The detailed protocols and data presentation guidelines provided in these application notes are intended to facilitate the implementation of this powerful tool in academic and industrial research settings. The ability to perform high-throughput screening and detailed mechanistic studies makes the replicon system an invaluable asset in the development of novel antiviral therapies against picornavirus infections.
References
- 1. Antiviral Peptides Targeting the Helicase Activity of Enterovirus Nonstructural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. The picornavirus replication inhibitors HBB and guanidine in the echovirus-9 system: the significance of viral protein 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. bitesizebio.com [bitesizebio.com]
Application Note & Protocol: Determining the EC50 of "Viral 2C protein inhibitor 1" in RD Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral 2C proteins are non-structural proteins found in many single-stranded RNA viruses, including picornaviruses (e.g., enteroviruses, rhinoviruses) and coronaviruses. These proteins are known to be multifunctional, playing crucial roles in viral replication, including genome replication, virion assembly, and modulation of host cell membranes. Due to their essential role in the viral life cycle, viral 2C proteins have emerged as a promising target for the development of novel antiviral therapeutics. "Viral 2C protein inhibitor 1" represents a novel compound designed to target this viral protein.
This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of "this compound" in human rhabdomyosarcoma (RD) cells. RD cells are a commonly used cell line for the propagation of various viruses and are suitable for antiviral screening assays.[1] The EC50 value is a critical parameter in drug discovery, representing the concentration of a drug that is required for 50% of its maximum effect.[2][3] This protocol outlines the necessary steps for cell culture, viral infection, compound treatment, and the subsequent measurement of antiviral activity to calculate the EC50 value. Additionally, this document provides a framework for understanding the potential mechanism of action of a viral 2C protein inhibitor.
Putative Signaling Pathway and Mechanism of Action
Viral 2C proteins are implicated in several stages of the viral replication cycle. A key function is their involvement in the formation of the viral replication complex, often by remodeling intracellular membranes. They are also thought to possess helicase and ATPase activity, essential for unwinding the viral RNA genome during replication. "this compound" is hypothesized to interfere with these functions.
Caption: Hypothetical mechanism of action for a viral 2C protein inhibitor.
Experimental Protocols
Materials and Reagents
-
Cells and Virus:
-
RD (Rhabdomyosarcoma) cells (ATCC® CCL-136™)
-
Virus stock of interest (e.g., Enterovirus 71, Coxsackievirus B3)
-
-
Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
"this compound" (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or Neutral Red)[1][4]
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Biosafety cabinet (BSL-2)
-
Inverted microscope
-
96-well cell culture plates (clear bottom, white or black for luminescence/fluorescence)
-
Multichannel pipette
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
-
Experimental Workflow
The overall workflow for determining the EC50 of "this compound" is depicted below.
Caption: Workflow for determining the EC50 of an antiviral compound.
Detailed Protocol: Cytopathic Effect (CPE) Inhibition Assay
This protocol aims to determine the concentration of "this compound" that inhibits the virus-induced cytopathic effect (CPE) by 50%.
-
Cell Seeding:
-
Culture RD cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2-fold serial dilution of "this compound" in culture medium (DMEM with 2% FBS). It is recommended to test a wide range of concentrations (e.g., from 100 µM to 0.01 µM).
-
Include a "cells only" control (no virus, no compound) and a "virus only" control (with virus, no compound).
-
Gently remove the old medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells.
-
-
Virus Infection:
-
Dilute the virus stock in culture medium to a concentration that will result in a multiplicity of infection (MOI) of 0.01 to 0.1. The optimal MOI should be determined empirically to cause significant CPE within 48-72 hours.
-
Add 100 µL of the diluted virus to all wells except the "cells only" control wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the "virus only" control wells.
-
-
Quantification of Antiviral Activity:
-
After the incubation period, cell viability can be assessed using various methods:
-
Visual Scoring of CPE: Observe the wells under an inverted microscope and score the degree of CPE.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure ATP levels, which correlate with cell viability.
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
-
Neutral Red Assay: Stain the cells with neutral red, followed by an extraction step and measurement of absorbance.[1]
-
-
Data Analysis and EC50 Calculation
-
Data Normalization:
-
Normalize the data by setting the "cells only" control as 100% viability and the "virus only" control as 0% viability.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Value_sample - Value_virus_control) / (Value_cell_control - Value_virus_control)] * 100[5]
-
-
Dose-Response Curve:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, XLfit).[4]
-
-
EC50 Determination:
-
The EC50 value is the concentration of the compound that corresponds to 50% inhibition on the fitted curve.
-
Caption: Conceptual representation of a dose-response curve to determine EC50.
Data Presentation
The quantitative data from the EC50 determination experiments should be summarized in a clear and structured table.
| Compound | Virus Target | Cell Line | Assay Method | EC50 (µM) [95% CI] | CC50 (µM) [95% CI] | Selectivity Index (SI = CC50/EC50) |
| This compound | [Specify Virus] | RD | CPE Inhibition | [Insert Value] | [Insert Value] | [Calculate Value] |
| Positive Control (e.g., Remdesivir) | [Specify Virus] | RD | CPE Inhibition | [Insert Value] | [Insert Value] | [Calculate Value] |
Note: It is also crucial to determine the 50% cytotoxic concentration (CC50) of the compound in uninfected RD cells to calculate the Selectivity Index (SI), which is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.[2]
Conclusion
This application note provides a comprehensive protocol for determining the EC50 value of "this compound" in RD cells. The described methods are robust and can be adapted for screening other antiviral compounds. Accurate determination of the EC50 is a fundamental step in the preclinical evaluation of any potential antiviral drug, providing essential data for further development and optimization. By following this protocol, researchers can obtain reliable and reproducible results to advance their antiviral drug discovery programs.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Measuring ATPase Inhibition of Recombinant 2C Protein
Introduction
The non-structural protein 2C, encoded by enteroviruses such as poliovirus, coxsackievirus, and enterovirus A71 (EV-A71), is a highly conserved protein essential for the viral life cycle.[1] It functions as an AAA+ (ATPases Associated with various cellular Activities) ATPase and is believed to act as a helicase, playing critical roles in viral genome replication, host cell membrane rearrangement, and virion assembly.[2][3][4] The ATPase activity of 2C is indispensable for its function, making it a prime target for the development of broad-spectrum antiviral inhibitors.[1] Several small molecules, including guanidine hydrochloride and fluoxetine, have been identified that target the 2C protein and inhibit its ATPase function.[5][6]
This document provides detailed protocols for expressing and purifying recombinant 2C protein and subsequently measuring the inhibition of its ATPase activity. The primary method detailed is a colorimetric assay using malachite green, which quantitatively measures the inorganic phosphate (Pi) released during ATP hydrolysis. This assay is robust, sensitive, and suitable for high-throughput screening of potential 2C inhibitors.[5][7]
Principle of the ATPase Assay
The ATPase activity of the 2C protein is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP into ADP and Pi. The malachite green assay is a sensitive colorimetric method for detecting free orthophosphate.[8][9] In an acidic solution, malachite green forms a complex with molybdate and free orthophosphate, resulting in a color change that can be measured spectrophotometrically at a wavelength of approximately 620-650 nm.[7][10] The intensity of the color is directly proportional to the concentration of Pi in the sample. By comparing the ATPase activity in the presence and absence of a test compound, the degree of inhibition can be determined.
I. Expression and Purification of Recombinant 2C Protein
A reliable source of pure and active recombinant 2C protein is a prerequisite for any inhibition assay. Due to the protein's tendency to be insoluble, often a truncated version of 2C (e.g., lacking the N-terminal membrane-binding domain) or fusion with a solubility-enhancing tag (like GST or MBP) is used.[4][5][11] The following is a general protocol for expression in E. coli and subsequent purification.
A. Protocol: Expression in E. coli
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for the tagged 2C protein. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
B. Protocol: Affinity Purification
This protocol assumes the use of a His-tagged 2C protein. Adjustments will be necessary for other tags (e.g., GST, MBP).
-
Cell Lysis: Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and protease inhibitors). Lyse the cells using a sonicator or a high-pressure homogenizer on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble recombinant protein.
-
Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified supernatant onto the column.
-
Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol) to remove non-specifically bound proteins.
-
Elution: Elute the bound 2C protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol). Collect fractions.
-
Analysis and Dialysis: Analyze the collected fractions by SDS-PAGE to assess purity.[12] Pool the purest fractions and dialyze against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole and for long-term storage at -80°C.
-
Concentration: Determine the protein concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm.
II. Malachite Green ATPase Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for screening multiple compounds at various concentrations.
A. Required Materials and Reagents
-
Purified recombinant 2C protein
-
ATP solution (high purity)
-
Test inhibitors (dissolved in DMSO)
-
Assay Buffer: 20 mM HEPES pH 7.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Phosphate Standard: A stock solution of KH₂PO₄ (e.g., 1 mM)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add a surfactant like Tween-20 to a final concentration of 0.01% (v/v). This reagent should be prepared fresh.[10]
-
-
Quenching Solution: 34% (w/v) sodium citrate solution.[10]
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at ~630 nm
B. Protocol: Phosphate Standard Curve
-
Prepare a series of dilutions of the phosphate standard (e.g., 0, 5, 10, 20, 40, 60, 80 µM) in the Assay Buffer.
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate in duplicate.
-
Add 150 µL of the Malachite Green Working Reagent to each well.
-
Incubate for 20-30 minutes at room temperature for color development.
-
Measure the absorbance at 630 nm.
-
Plot the absorbance values against the known phosphate concentrations to generate a standard curve.
C. Protocol: ATPase Inhibition Assay
-
Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Add 1 µL of each inhibitor dilution to the wells of the 96-well plate. For controls, add 1 µL of DMSO (for 0% inhibition) and a known inhibitor or EDTA (for 100% inhibition).
-
Enzyme Addition: Prepare a solution of recombinant 2C protein in cold Assay Buffer to the desired final concentration (e.g., 0.1-1 µM). Add 25 µL of this solution to each well containing the compounds/DMSO.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in Assay Buffer to a concentration twice the desired final concentration (e.g., 2 mM for a 1 mM final concentration). Initiate the enzymatic reaction by adding 25 µL of the ATP solution to all wells. The final reaction volume will be 50 µL.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of the reaction, where less than 20% of the ATP is consumed.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 34% sodium citrate solution.[10] Alternatively, the reaction can be stopped by the addition of the acidic malachite green reagent.
-
Color Development: Add 150 µL of the Malachite Green Working Reagent to all wells.
-
Incubation and Measurement: Incubate for 20-30 minutes at room temperature and then measure the absorbance at 630 nm using a microplate reader.
D. Data Analysis
-
Phosphate Calculation: Convert the absorbance readings from the assay wells into phosphate concentrations (µM) using the linear equation derived from the phosphate standard curve.
-
Percentage Inhibition Calculation: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)]
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the ATPase activity by 50%.[5]
III. Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Inhibition of Recombinant 2C ATPase Activity by Compound X
| Inhibitor Conc. [µM] | Absorbance (630 nm) (Mean ± SD) | [Pi] Released (µM) | % Inhibition |
| 0 (DMSO Control) | 0.85 ± 0.04 | 50.1 | 0 |
| 0.1 | 0.76 ± 0.03 | 44.2 | 11.8 |
| 1 | 0.61 ± 0.02 | 34.8 | 30.5 |
| 10 | 0.43 ± 0.03 | 23.9 | 52.3 |
| 50 | 0.25 ± 0.02 | 13.0 | 74.1 |
| 100 | 0.18 ± 0.01 | 8.8 | 82.4 |
| IC₅₀ (µM) | 8.5 |
IV. Visualizations
Diagrams of Pathways and Workflows
Caption: Role of 2C ATPase in the enterovirus life cycle and its inhibition.
Caption: Workflow for 2C protein expression, purification, and inhibition assay.
Caption: Principle of the malachite green-based ATPase activity detection.
References
- 1. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 2. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyprotein Context Regulates the Activity of Poliovirus 2CATPase Bound to Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Fluoxetine targets an allosteric site in the enterovirus 2C AAA+ ATPase and stabilizes a ring-shaped hexameric complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Malachite green ATPase assay [bio-protocol.org]
- 11. ATP Binding and ATPase Activities Associated with Recombinant Rabbit Hemorrhagic Disease Virus 2C-Like Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Viral Yield Reduction Assay for Antiviral Compound Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The viral yield reduction assay is a robust and quantitative method used to determine the efficacy of antiviral compounds by measuring the reduction in the production of infectious virus particles in treated cells compared to untreated controls. This assay is a cornerstone in preclinical antiviral drug development, providing critical data on a compound's ability to inhibit viral replication. Unlike endpoint assays such as the cytopathic effect (CPE) inhibition assay, which measure the preservation of host cells, the viral yield reduction assay directly quantifies the amount of new, infectious virus produced, offering a more direct assessment of antiviral activity.[1][2][3][4]
This application note provides a detailed protocol for performing a viral yield reduction assay, including methods for viral titration by plaque assay and Tissue Culture Infectious Dose 50 (TCID50) assay, data analysis, and visualization of relevant biological pathways.
Principle of the Assay
The assay involves infecting a monolayer of host cells with a specific virus in the presence of varying concentrations of a test compound. After a single round of viral replication, the supernatant and/or cell lysate, containing the newly produced virions, is collected. The quantity of infectious virus in these samples is then determined by titration on fresh cell monolayers. The resulting data is used to generate a dose-response curve and calculate the compound's 50% and 90% effective concentrations (EC50 and EC90), which represent the concentrations at which viral yield is reduced by 50% and 90%, respectively.
Key Advantages
-
Direct Quantification: Directly measures the production of infectious viral progeny, providing a direct assessment of a compound's impact on viral replication.[1][2]
-
High Sensitivity: Can detect subtle changes in viral replication, making it suitable for evaluating potent antiviral compounds.
-
Mechanistic Insights: Can be adapted to investigate the mechanism of action of an antiviral compound by varying the time of compound addition relative to infection.
Experimental Workflow
The overall workflow of a viral yield reduction assay consists of two main stages: the primary assay where cells are treated and infected, and the secondary titration assay to quantify the viral yield.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Specification |
| Host Cell Line | e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza |
| Virus Stock | Titered and stored at -80°C |
| Cell Culture Medium | e.g., DMEM, MEM |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Penicillin-Streptomycin | 100x solution |
| Test Compound | Dissolved in an appropriate solvent (e.g., DMSO) |
| 96-well and 6-well plates | Tissue-culture treated |
| Overlay Medium (for Plaque Assay) | e.g., containing methylcellulose or agarose |
| Crystal Violet Staining Solution | 0.1% (w/v) crystal violet in 20% ethanol |
| Formaldehyde (37%) | For cell fixation |
Protocol 1: Viral Yield Reduction Assay
-
Cell Seeding:
-
Trypsinize and count host cells.
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^4 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium. A typical starting concentration might be 100 µM, with 8-10 serial dilutions.
-
Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Remove the old medium from the cell plate and add the compound dilutions to the respective wells.
-
-
Virus Infection:
-
Dilute the virus stock in cell culture medium to achieve the desired multiplicity of infection (MOI). A high MOI (e.g., 1-5) is often used to ensure all cells are infected.
-
Add the diluted virus to all wells except the "cell control" wells.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Incubation:
-
After the adsorption period, remove the virus inoculum and wash the cells gently with PBS.
-
Add fresh cell culture medium containing the respective concentrations of the test compound.
-
Incubate for a period equivalent to one viral replication cycle (e.g., 24-72 hours, depending on the virus).
-
-
Harvesting:
-
At the end of the incubation period, collect the supernatant from each well. This contains the progeny virions.
-
If the virus is cell-associated, the cells can be subjected to freeze-thaw cycles to release the intracellular virions.
-
Store the harvested samples at -80°C until titration.
-
Protocol 2: Viral Titration by Plaque Assay
-
Cell Seeding:
-
Seed host cells into 6-well plates to form a confluent monolayer on the day of titration.
-
-
Serial Dilutions:
-
Thaw the harvested virus samples from the yield reduction assay.
-
Perform 10-fold serial dilutions of each sample in cell culture medium.
-
-
Infection:
-
Remove the medium from the 6-well plates and infect the cell monolayers with the virus dilutions.
-
Incubate for 1-2 hours at 37°C.
-
-
Overlay:
-
After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or 0.6% agarose) to restrict virus spread to adjacent cells.
-
-
Incubation and Staining:
-
Incubate the plates for 2-10 days, depending on the virus, to allow for plaque formation.
-
After incubation, fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.
-
Gently wash the plates with water and allow them to dry. Plaques will appear as clear zones against a purple background of stained cells.
-
-
Plaque Counting and Titer Calculation:
-
Count the number of plaques in wells with 10-100 plaques.
-
Calculate the viral titer in Plaque Forming Units per mL (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum)
-
Protocol 3: Viral Titration by TCID50 Assay
-
Cell Seeding:
-
Seed host cells into a 96-well plate.
-
-
Serial Dilutions and Infection:
-
Perform 10-fold serial dilutions of the harvested virus samples.
-
Infect multiple replicate wells (e.g., 8 wells) for each dilution.
-
-
Incubation and Observation:
-
Incubate the plate for 3-7 days and observe for the presence of cytopathic effect (CPE) in each well.
-
-
TCID50 Calculation (Spearman-Kärber Method):
-
Record the number of positive (showing CPE) and negative wells for each dilution.
-
Calculate the proportionate distance (PD) and then the TCID50 value. A simplified interpretation is the dilution at which 50% of the wells are infected.
-
Data Presentation and Analysis
The results of the viral yield reduction assay are typically presented as a dose-response curve, plotting the percentage of viral yield inhibition against the log of the compound concentration.
Sample Data Table
| Compound Concentration (µM) | Viral Titer (PFU/mL) | Log10(Viral Titer) | % Inhibition |
| 0 (Virus Control) | 1.5 x 10^6 | 6.18 | 0 |
| 0.01 | 1.2 x 10^6 | 6.08 | 20 |
| 0.1 | 7.5 x 10^5 | 5.88 | 50 |
| 1 | 1.0 x 10^5 | 5.00 | 93 |
| 10 | 5.0 x 10^3 | 3.70 | 99.7 |
| 100 | <100 | <2.00 | >99.9 |
EC50/EC90 Determination
The EC50 and EC90 values are determined by non-linear regression analysis of the dose-response curve, typically using a four-parameter logistic (4PL) model. Software such as GraphPad Prism is commonly used for this analysis.
Example Data for Remdesivir against SARS-CoV-2
The following table presents sample EC50 and EC90 values for the antiviral drug remdesivir against SARS-CoV-2 in different cell lines, as determined by viral yield reduction assays.[5][6][7]
| Cell Line | EC50 (µM) | EC90 (µM) | Reference |
| Vero E6 | 0.77 | Not Reported | [5] |
| Calu-3 | 0.046 | Not Reported | [6] |
| Caco-2 | 0.1 - 0.8 | Not Reported | [6] |
Signaling Pathway Visualization
Many antiviral compounds target host cell signaling pathways that are hijacked by viruses for their own replication. Understanding these pathways is crucial for drug development. The following diagram illustrates how the Influenza A virus NS1 protein activates the PI3K/Akt pathway to promote viral survival.[8][9][10][11]
Conclusion
The viral yield reduction assay is an indispensable tool in the field of antiviral drug discovery. Its ability to provide a direct and quantitative measure of a compound's inhibitory effect on viral replication makes it a highly reliable method for evaluating potential antiviral therapeutics. The detailed protocols and data analysis guidelines presented in this application note are intended to assist researchers in successfully implementing this powerful assay in their laboratories.
References
- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. labinsights.nl [labinsights.nl]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 8. Influenza A virus NS1 protein activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway by direct interaction with the p85 subunit of PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Influenza A virus NS1 protein activates the PI3K/Akt pathway to mediate antiapoptotic signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
application of "Viral 2C protein inhibitor 1" in coxsackievirus research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coxsackieviruses, members of the Enterovirus genus within the Picornaviridae family, are significant human pathogens responsible for a wide range of diseases, from mild illnesses like hand, foot, and mouth disease to severe conditions such as myocarditis, pancreatitis, and aseptic meningitis. The non-structural protein 2C is a highly conserved protein among enteroviruses, playing a crucial role in the viral life cycle, including genome replication and viral encapsidation. Its essential functions and high degree of conservation make it an attractive target for the development of broad-spectrum antiviral drugs. This document provides detailed application notes and protocols for the use of "Viral 2C protein inhibitor 1," exemplified by the well-characterized compound TBZE-029, in coxsackievirus research.
This compound: TBZE-029
TBZE-029, with the chemical name 1-(2,6-difluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole, is a novel and selective inhibitor of enterovirus replication.[1][2] Its primary mechanism of action is the inhibition of viral RNA synthesis by targeting the non-structural protein 2C.[1][2]
Mechanism of Action
The enteroviral 2C protein is an ATPase that is essential for viral RNA replication. TBZE-029 has been shown to inhibit the replication of coxsackievirus B3 (CVB3) by interfering with the function of the 2C protein, leading to a halt in viral RNA synthesis.[1][2] Studies with drug-resistant CVB3 mutants have identified that mutations in the 2C protein, specifically at amino acid positions 224, 227, and 229, confer resistance to TBZE-029, confirming 2C as its direct target.[1][2] Interestingly, while TBZE-029 inhibits the replication function of 2C, it does not appear to directly inhibit its ATPase activity in in-vitro assays.[1][2] This suggests a more complex inhibitory mechanism, possibly related to conformational changes or interactions with other viral or host factors.
Quantitative Data
The antiviral activity of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication, and its 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of Selected 2C Inhibitors against Coxsackievirus B3 (CVB3)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| TBZE-029 | Data not explicitly available in a table format in the provided search results | Data not explicitly available in a table format in the provided search results | Data not explicitly available in a table format in the provided search results | Vero | [1][2] |
| Guanidine Hydrochloride | Potent inhibitor, but specific EC50 values vary widely with experimental conditions | >5000 | Dependent on EC50 | Various | [1] |
| HBB | Potent inhibitor, but specific EC50 values vary widely with experimental conditions | >100 | Dependent on EC50 | Various | [1] |
| MRL-1237 | Potent inhibitor, but specific EC50 values vary widely with experimental conditions | >100 | Dependent on EC50 | Various | [1] |
| Ethyl 3-hydroxyhexanoate (EHX) | 1.2 | 25.6 | 20.8 | HeLa | [3][4][5] |
| Benzene sulfonamide derivative (compound 17) | 0.7 | >296 | >422 | Not specified | [2] |
Note: While TBZE-029 is described as a potent inhibitor, specific EC50 and CC50 values were not found in a consolidated table in the initial search. The table includes data for other compounds targeting coxsackievirus for comparative purposes.
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of this compound against coxsackievirus.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the concentration of the inhibitor required to protect host cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Host cells permissive to coxsackievirus (e.g., HeLa, Vero, or RD cells)
-
96-well cell culture plates
-
Coxsackievirus stock of known titer
-
This compound (e.g., TBZE-029)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
On the day of the assay, prepare serial dilutions of the this compound in cell culture medium.
-
Remove the growth medium from the cell plates and add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with medium only (cell control) and wells with medium but no inhibitor (virus control).
-
Infect the cells by adding a predetermined amount of coxsackievirus (e.g., at a multiplicity of infection (MOI) of 0.01) to all wells except the cell control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the CC50, perform the same assay on uninfected cells.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in the number of viral plaques in the presence of the inhibitor.
Materials:
-
Host cells in 6-well or 12-well plates
-
Coxsackievirus stock
-
This compound
-
Overlay medium (e.g., medium containing 0.5% agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed the plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the coxsackievirus stock.
-
Prepare serial dilutions of the this compound.
-
Pre-incubate the virus dilutions with the inhibitor dilutions for 1 hour at 37°C.
-
Remove the growth medium from the cell plates and infect the monolayers with the virus-inhibitor mixtures.
-
After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentration of the inhibitor to each well.
-
Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Fix the cells with 10% formalin and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no inhibitor). The IC50 is the concentration of the inhibitor that causes a 50% reduction in the number of plaques.
Viral RNA Quantification by RT-qPCR
This assay directly measures the effect of the inhibitor on viral RNA synthesis.
Materials:
-
Infected cell lysates treated with and without the inhibitor
-
RNA extraction kit
-
Reverse transcriptase and qPCR reagents
-
Primers and probe specific for a conserved region of the coxsackievirus genome
Procedure:
-
Infect host cells with coxsackievirus in the presence of different concentrations of the this compound.
-
At various time points post-infection, harvest the cells and extract total RNA using a commercial kit.
-
Perform a one-step or two-step RT-qPCR to quantify the amount of viral RNA.
-
Use a housekeeping gene (e.g., GAPDH or actin) for normalization.
-
Analyze the data to determine the reduction in viral RNA levels in the presence of the inhibitor.
In Vitro 2C ATPase Activity Assay
This assay measures the ability of the inhibitor to directly affect the ATPase activity of the recombinant 2C protein.
Materials:
-
Purified recombinant coxsackievirus 2C protein
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, 5 mM MgCl2, 1 mM DTT)
-
Malachite green phosphate detection kit or radioactive [γ-32P]ATP
-
This compound
Procedure:
-
Set up the reaction mixture containing the assay buffer, recombinant 2C protein, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green assay or by quantifying the amount of [γ-32P]Pi separated by thin-layer chromatography.
-
Calculate the percentage of inhibition of ATPase activity at each inhibitor concentration to determine the IC50 value.
Visualizations
Coxsackievirus Replication Cycle and Inhibition by 2C Inhibitor
Caption: Coxsackievirus replication cycle and the point of inhibition by this compound.
Experimental Workflow for Evaluating 2C Inhibitors
Caption: Workflow for the evaluation of this compound against coxsackievirus.
Signaling Pathway of Coxsackievirus 2C in Immune Evasion
Caption: Simplified pathway of coxsackievirus 2C protein-mediated immune evasion.
References
- 1. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection - PMC [pmc.ncbi.nlm.nih.gov]
use of Vero cells for enterovirus inhibitor cytotoxicity testing
Application Notes and Protocols
Topic: Use of Vero Cells for Enterovirus Inhibitor Cytotoxicity and Antiviral Activity Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enteroviruses, part of the Picornaviridae family, encompass a wide range of human pathogens, including poliovirus, coxsackieviruses, and enterovirus A71 (EV-A71), which is a primary cause of hand, foot, and mouth disease (HFMD).[1][2] The development of effective antiviral therapies is crucial for managing and preventing severe enterovirus infections. A critical step in the drug discovery pipeline is the in vitro evaluation of candidate compounds for both their ability to inhibit viral replication and their potential toxicity to host cells.
Vero cells, a kidney epithelial cell line from the African green monkey, are widely used in virology due to their susceptibility to a broad range of viruses, including enteroviruses, and their lack of a functional interferon system, which allows for robust viral replication.[3][4] This makes them an ideal model for assessing the efficacy and cytotoxicity of potential enterovirus inhibitors.
These application notes provide detailed protocols for determining the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50 or EC50) of test compounds in Vero cells. The relationship between these two values is used to calculate the Selectivity Index (SI), a key metric for evaluating the therapeutic potential of an antiviral agent.[5][6]
Principle of the Assays
Cytotoxicity Assay (CC50 Determination)
The cytotoxicity of a compound is assessed to determine the concentration at which it becomes harmful to the host cells. This is crucial to ensure that any observed antiviral effect is not simply a result of the compound killing the cells, thereby preventing viral replication.[7] The 50% cytotoxic concentration (CC50) is the compound concentration that reduces the viability of uninfected cells by 50%.[6][8] A common method for this is the MTT assay. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method based on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow MTT salt into a dark blue formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance spectrophotometrically.
Antiviral Activity Assay (IC50 Determination)
The antiviral activity of a compound is determined by its ability to protect cells from the virus-induced cytopathic effect (CPE).[1] The 50% inhibitory concentration (IC50), also referred to as the 50% effective concentration (EC50), is the compound concentration required to inhibit viral replication or CPE by 50%.[6][11] This is typically measured by infecting Vero cells with a known amount of enterovirus in the presence of serial dilutions of the test compound. After an incubation period, cell viability is measured. An effective antiviral will protect the cells from virus-induced death, resulting in higher viability compared to untreated, infected cells.
Materials and Reagents
-
Vero cells (ATCC CCL-81 or equivalent)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Enterovirus stock (e.g., EV-A71, Coxsackievirus B3) with a known titer (TCID50/mL or PFU/mL)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide - DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Microplate reader (spectrophotometer)
Experimental Workflow Overview
The overall process involves parallel assays to determine cytotoxicity and antiviral efficacy, followed by data analysis to establish the selectivity of the compound.
Caption: Overall experimental workflow for determining CC50, IC50, and SI.
Detailed Experimental Protocols
Protocol 1: Determination of Cytotoxicity (CC50)
-
Cell Seeding: Harvest Vero cells and adjust the cell density to 1 x 10⁵ cells/mL in DMEM with 10% FBS. Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.[1]
-
Compound Addition: Prepare 2-fold serial dilutions of the test compound in DMEM with 2% FBS. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include "cell control" wells (medium only, no compound) and "solvent control" wells (medium with the highest concentration of the solvent, e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2, corresponding to the duration of the antiviral assay.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance_Treated / Absorbance_CellControl) x 100
-
Plot the % Cell Viability against the compound concentration (log scale) and use non-linear regression analysis to calculate the CC50 value.[8]
-
Protocol 2: Determination of Antiviral Activity (IC50)
-
Cell Seeding: Prepare a 96-well plate with Vero cells as described in Protocol 1, Step 1.
-
Infection and Compound Addition:
-
Remove the growth medium from the cells.
-
Add 100 µL of medium containing the test compound dilutions (prepared as in Protocol 1, Step 2).
-
Immediately add the enterovirus stock diluted in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours (e.g., MOI of 0.1).[1]
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2, until approximately 80-90% CPE is observed in the virus control wells.
-
MTT Assay: Perform the MTT assay as described in Protocol 1, Steps 4 and 5.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_Treated - Abs_VirusControl) / (Abs_CellControl - Abs_VirusControl)] x 100
-
Plot the % Inhibition against the compound concentration (log scale) and use non-linear regression analysis to calculate the IC50 value.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables to allow for clear comparison between different compounds. The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity, suggesting the compound is more potent against the virus than it is toxic to the cells, which is a desirable characteristic for a therapeutic agent.[5][6]
Table 1: Cytotoxicity, Antiviral Activity, and Selectivity Index of Test Compounds against Enterovirus
| Compound | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Compound A | >100 | 4.2 | >23.8 |
| Compound B | 75.3 | 15.1 | 5.0 |
| Compound C | 22.8 | 20.5 | 1.1 |
| Rupintrivir (Control) | >200 | 0.8 | >250 |
Data are representative examples.
Caption: Relationship between cytotoxicity, antiviral activity, and the Selectivity Index.
Biological Context: The Enterovirus Replication Cycle
Understanding the enterovirus life cycle is key to identifying potential targets for inhibitors. The compounds tested in these assays may act at one or more of these stages.[12][13]
Caption: Simplified schematic of the enterovirus replication cycle in a host cell.
References
- 1. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mjpath.org.my [mjpath.org.my]
- 4. Inhibitory Effects of Norwogonin, Oroxylin A, and Mosloflavone on Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. japsonline.com [japsonline.com]
- 9. japsonline.com [japsonline.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Inhibition of enterovirus 71 replication and the viral 3D polymerase by aurintricarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Content Immunofluorescence Assay for Quantifying Viral Protein Expression Following Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immunofluorescence (IF) is a powerful and versatile technique used to visualize the subcellular localization and quantify the expression of specific proteins within cells or tissues.[1][2][3][4] In the context of virology and drug development, IF assays are crucial for assessing the efficacy of antiviral compounds by monitoring their impact on viral protein expression and localization.[1][5] This application note provides a detailed protocol for performing a quantitative immunofluorescence assay to evaluate the effect of inhibitor treatment on the expression of a viral protein. The workflow is designed for high-content imaging and analysis, enabling robust, quantitative comparisons between different treatment conditions.
Principle of the Assay
The immunofluorescence assay relies on the high specificity of antibodies to their target antigens.[1] In this application, cells are cultured, infected with a virus, and subsequently treated with an inhibitor. Following treatment, the cells are fixed to preserve their structure and permeabilized to allow antibodies to access intracellular targets. A primary antibody specific to the viral protein of interest is introduced, followed by a secondary antibody conjugated to a fluorophore that recognizes the primary antibody. The fluorescent signal, which is proportional to the amount of viral protein, is then visualized and quantified using a fluorescence microscope or a high-content imaging system.[2][3] Nuclear counterstaining, commonly with DAPI, is used to identify and count individual cells, allowing for normalization of the viral protein signal.
Application in Drug Discovery
The development of antiviral therapies relies on assays that can accurately measure the inhibition of viral replication.[5][6][7] This immunofluorescence protocol offers several advantages for screening and characterizing antiviral inhibitors:
-
Quantitative Analysis: Provides robust quantitative data on the reduction of viral protein expression.[8]
-
Subcellular Localization: Allows for the visualization of changes in the subcellular localization of viral proteins, which can be affected by certain inhibitors.[9][10]
-
High-Throughput Screening: The protocol can be adapted for multi-well plate formats for high-content, automated imaging and analysis.[11]
-
Mechanism of Action Studies: Can provide insights into the stage of the viral life cycle affected by the inhibitor.[5]
Experimental Workflow
The overall experimental workflow for the immunofluorescence assay is depicted below.
References
- 1. How Can Immunofluorescence Aid Virology Research? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. epigentek.com [epigentek.com]
- 3. medicine.tulane.edu [medicine.tulane.edu]
- 4. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A systemic and molecular study of subcellular localization of SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Quantitative PCR to Measure Viral RNA Reduction by 2C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide range of human diseases, from mild respiratory illnesses to severe neurological conditions like poliomyelitis and acute flaccid myelitis. The non-structural protein 2C is one of the most conserved proteins among enteroviruses, playing a crucial role in viral replication, including viral uncoating, RNA replication, and encapsidation.[1][2] Its essential functions, including ATPase and helicase activities, make it a prime target for the development of broad-spectrum antiviral drugs.[1][2] Several small molecule inhibitors targeting the 2C protein have been identified, and their efficacy is often evaluated by measuring the reduction in viral RNA levels.
This document provides detailed application notes and protocols for the use of quantitative reverse transcription PCR (RT-qPCR) to accurately measure the reduction of viral RNA in response to treatment with 2C inhibitors.
Data Presentation: Efficacy of 2C Inhibitors on Viral RNA Reduction
The following table summarizes the antiviral activity of various 2C inhibitors against different enteroviruses. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the viral effect (in many cases, viral replication) by 50%. Lower values indicate higher potency.
| Virus | 2C Inhibitor | EC50 / IC50 (µM) | Cell Line | Assay Type | Reference |
| EV-A71 | SJW-2C-227 | 1.7 | Vero | Virus Yield Reduction | [2] |
| EV-D68 | SJW-2C-227 | 0.52 | Vero | Virus Yield Reduction | [2] |
| EV-D68 | SJW-2C-227 | 0.39 - 0.52 | - | Cytopathic Effect (CPE) | [2][3] |
| EV-A71 | SJW-2C-227 | 4.2 | - | Cytopathic Effect (CPE) | [2][3] |
| PV-1 | SJW-2C-227 | 1.7 | - | Cytopathic Effect (CPE) | [2][3] |
| EV-D68 | Jun6504 | 0.13 | RD | Plaque Assay | [4] |
| EV-A71 | Jun6504 | 0.22 | RD | Plaque Assay | [4] |
| EV-D68 | Jun6504 | 0.25 - 0.47 | RD | Cytopathic Effect (CPE) | [4] |
| CVA16 | Jun6504 | 0.24 | RD | Cytopathic Effect (CPE) | [4] |
| CVA6 | Jun6504 | 0.57 | RD | Cytopathic Effect (CPE) | [4] |
| Poliovirus type 1 | Jun6504 | 0.31 | RD | Cytopathic Effect (CPE) | [4] |
| CVB3 | Jun6504 | 0.42 | RD | Cytopathic Effect (CPE) | [4] |
| EV-A71 | Dibucaine | 4.5 | - | Cytopathic Effect (CPE) | [2] |
| EV-A71 | Guanidine HCl (GnHCl) | 140 | - | Cytopathic Effect (CPE) | [2] |
Experimental Protocols
Cell Culture and Viral Infection
This protocol describes the general procedure for infecting cultured cells with an enterovirus to test the efficacy of 2C inhibitors.
Materials:
-
Appropriate host cell line (e.g., Vero, RD, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Enterovirus stock of known titer (TCID50/mL or PFU/mL)
-
2C inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer (>70%) on the day of infection.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
On the day of the experiment, prepare serial dilutions of the 2C inhibitor in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Remove the growth medium from the cells and wash the monolayer once with PBS.
-
Add the diluted 2C inhibitor or vehicle control to the respective wells.
-
Infect the cells with the enterovirus at a predetermined multiplicity of infection (MOI).
-
Incubate the infected plates at the optimal temperature for the virus (e.g., 33°C or 37°C) for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, the cell supernatant or the cells themselves can be harvested for RNA extraction.
Viral RNA Extraction
This protocol outlines the extraction of viral RNA from infected cell cultures using a commercial kit (e.g., QIAamp Viral RNA Mini Kit or similar).
Materials:
-
Harvested cell supernatant or infected cells
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit, GenElute™ Mammalian Total RNA Purification Kit)
-
Lysis buffer (containing a chaotropic salt)
-
Wash buffers
-
RNase-free water or elution buffer
-
Microcentrifuge tubes (RNase-free)
-
Microcentrifuge
Procedure:
-
Follow the manufacturer's instructions for the chosen viral RNA extraction kit. A general workflow is as follows.
-
Lyse the virus-containing sample (cell supernatant or cell lysate) by adding the lysis buffer. This inactivates RNases and allows the RNA to bind to the silica membrane in the spin column.
-
Add ethanol to the lysate to promote RNA binding to the column.
-
Transfer the lysate to a spin column and centrifuge. The viral RNA will bind to the silica membrane.
-
Wash the membrane with the provided wash buffers to remove impurities and inhibitors. This typically involves one or two wash steps.
-
Perform a final centrifugation step to dry the column and remove any residual ethanol.
-
Elute the purified viral RNA from the membrane using RNase-free water or the provided elution buffer.
-
Store the extracted RNA at -80°C until use. It is recommended to quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
One-Step RT-qPCR for Viral RNA Quantification
This protocol describes the quantification of viral RNA using a one-step RT-qPCR approach, where reverse transcription and qPCR are performed in the same tube.
Materials:
-
Purified viral RNA
-
One-step RT-qPCR master mix (containing reverse transcriptase, DNA polymerase, dNTPs, and reaction buffer)
-
Forward and reverse primers specific for a conserved region of the enterovirus genome (e.g., the 5' untranslated region - 5' UTR).
-
Probe with a 5' reporter dye (e.g., FAM) and a 3' quencher dye.
-
RNase-free water
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Example Primer and Probe Sequences for Enteroviruses (targeting the 5' UTR):
| Name | Sequence (5' to 3') |
| Forward Primer | GGCCCCTGAATGCGGCTAAT |
| Reverse Primer | ATTGTCACCATAAGCAGCCA |
| Probe | (FAM)-CCGACTACTTTGGGTGTCCGTGTTTC-(TAMRA) |
Note: Primer and probe sequences should always be validated for the specific enterovirus being studied.
Procedure:
-
Prepare a reaction master mix on ice by combining the one-step RT-qPCR master mix, forward primer, reverse primer, and probe.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the purified viral RNA template to the respective wells. Include a no-template control (NTC) containing RNase-free water instead of RNA.
-
Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument and run the following thermal cycling program (example conditions, may need optimization):
-
Reverse Transcription: 50°C for 10-30 minutes (1 cycle)
-
Initial Denaturation: 95°C for 2-15 minutes (1 cycle)
-
PCR Amplification (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute (acquire fluorescence data at this step)
-
-
Data Analysis:
-
The qPCR instrument will generate amplification plots and cycle threshold (Ct) values for each sample.
-
The reduction in viral RNA due to the 2C inhibitor can be calculated using the ΔΔCt method.
-
Normalize the Ct value of the target gene (viral RNA) to a reference gene (e.g., a host cell housekeeping gene like GAPDH or ACTB) for each sample (ΔCt).
-
Calculate the ΔΔCt by subtracting the ΔCt of the vehicle-treated control from the ΔCt of the inhibitor-treated sample.
-
The fold change in viral RNA is calculated as 2^(-ΔΔCt). A value less than 1 indicates a reduction in viral RNA.
-
Visualizations
Experimental Workflow
Caption: Workflow for measuring viral RNA reduction by 2C inhibitors using RT-qPCR.
Signaling Pathway: Role of Enterovirus 2C in Viral Replication
Caption: The central role of the 2C protein in the enterovirus replication cycle.
References
- 1. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A rationally designed 2C inhibitor prevents enterovirus D68-infected mice from developing paralysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Viral 2C Protein Inhibitor 1
Welcome to the technical support center for Viral 2C Protein Inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common solubility issues encountered during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this inhibitor in your assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the recommended solvent for initial stock solution preparation?
A1: For hydrophobic compounds like many small molecule inhibitors, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent in in vitro drug discovery due to its ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with aqueous solutions.[1] It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically ≤1%) to avoid off-target effects on cellular systems or enzyme activity.[2][3]
Q2: What is the maximum recommended concentration of DMSO in my final assay volume?
A2: The final concentration of DMSO should be kept as low as possible to minimize solvent-induced artifacts. While many cell-based assays can tolerate up to 1% DMSO, it is best practice to keep it at 0.5% or lower if possible.[2][3] Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experimental design to account for any solvent effects.
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other organic solvents such as ethanol, methanol, or acetone can be used.[4] However, their effects on your specific assay system should be carefully evaluated. Some enzymes and cell lines can be more sensitive to certain solvents.[4] It is advisable to perform a solvent tolerance test to determine the optimal solvent and its maximum non-interfering concentration for your experiment.
Q4: My inhibitor precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
A4: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are a few strategies to mitigate this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Pluronic F-127: This non-ionic surfactant can be used to improve the aqueous solubility of hydrophobic compounds. Prepare a stock solution of your inhibitor in a small amount of organic solvent and then add a solution of Pluronic F-127.
-
Co-solvents: The use of a co-solvent system, where a water-miscible solvent is added to the aqueous buffer, can increase the solubility of poorly soluble drugs.[5]
-
pH Adjustment: The solubility of some compounds is pH-dependent.[5] If the inhibitor has ionizable groups, adjusting the pH of the buffer may improve its solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: Precipitate Observed in Stock Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent | The inhibitor may have poor solubility in the chosen solvent. | Switch to a different organic solvent (e.g., from ethanol to DMSO). |
| Concentration Too High | The concentration of the stock solution exceeds the solubility limit. | Prepare a new stock solution at a lower concentration. |
| Low Temperature Storage | The inhibitor may have precipitated out of solution during storage at low temperatures. | Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to redissolve. |
Problem: Precipitate Observed Upon Dilution into Aqueous Buffer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | The inhibitor is not soluble in the aqueous buffer at the desired concentration. | The compound remains in solution, and no precipitate is observed. |
| Buffer Composition | Components of the buffer (e.g., salts, pH) may be causing precipitation. | The compound remains soluble in the modified buffer. |
| High Final Concentration | The desired final concentration in the assay is too high for the compound's aqueous solubility. | Determine the maximum achievable concentration without precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining Maximum Soluble Concentration in Assay Buffer
-
Prepare a dilution series: Serially dilute the 10 mM DMSO stock solution of the inhibitor into your final assay buffer to achieve a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration remains constant across all dilutions.
-
Incubation: Incubate the dilutions at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation. You can also use a spectrophotometer to measure light scattering at a high wavelength (e.g., 600 nm) as an indicator of precipitation.
-
Determine Maximum Concentration: The highest concentration that remains clear is the maximum soluble concentration under your assay conditions.
Quantitative Data Summary
The following tables provide hypothetical solubility data for a generic viral 2C protein inhibitor to illustrate how to present such information.
Table 1: Solubility of a Hypothetical Viral 2C Inhibitor in Common Organic Solvents
| Solvent | Maximum Soluble Concentration (mM) |
| DMSO | 50 |
| Ethanol | 10 |
| Methanol | 5 |
| Acetone | 2 |
Table 2: Impact of Co-solvents on Aqueous Solubility of a Hypothetical Viral 2C Inhibitor
| Co-solvent (in PBS, pH 7.4) | Maximum Soluble Concentration (µM) |
| 5% DMSO | 25 |
| 5% Ethanol | 10 |
| 10% PEG 400 | 50 |
| 2% Pluronic F-127 | 75 |
Visualizations
Below are diagrams illustrating key workflows and concepts for addressing solubility issues.
Caption: Experimental workflow for preparing and testing the solubility of this compound.
Caption: Troubleshooting logic for addressing precipitation of this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
optimizing dosage of "Viral 2C protein inhibitor 1" to minimize cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of "Viral 2C Protein Inhibitor 1" to minimize cytotoxicity while maintaining antiviral efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound targets the enterovirus 2C protein, a highly conserved non-structural protein essential for the viral life cycle.[1][2] The 2C protein has multiple functions, including ATPase and helicase activities, and is involved in viral RNA replication and rearrangement of host cell membranes.[3][4] By inhibiting the 2C protein, this compound disrupts these critical processes, thereby preventing viral replication.[1][5]
Q2: How do I determine the optimal dosage of this compound in my experiments?
A2: The optimal dosage is one that maximizes antiviral activity while minimizing cytotoxicity. This is typically determined by calculating the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is a critical measure of the inhibitor's therapeutic window. A higher SI value indicates a more promising candidate for further development.
Q3: Which cytotoxicity assays are recommended for evaluating this compound?
A3: Commonly used and reliable cytotoxicity assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (lactate dehydrogenase) release assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The LDH assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[6]
Q4: What is a good starting concentration range for testing this compound?
A4: Based on published data for similar enterovirus 2C inhibitors, a starting concentration range of 0.1 µM to 100 µM is recommended for initial cytotoxicity and efficacy studies.[1][7] Serial dilutions within this range will help to determine the CC50 and EC50 values accurately.
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental evaluation of this compound.
MTT Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance in wells without cells. | Contamination of the culture medium with bacteria or yeast. | Use fresh, sterile medium and maintain aseptic techniques. Visually inspect the medium for any signs of contamination before use. |
| Phenol red in the medium can interfere with absorbance readings.[8] | Use a culture medium without phenol red for the assay. If this is not possible, subtract the absorbance of a "medium-only" blank from all readings.[8] | |
| Low absorbance readings across the entire plate. | Insufficient number of viable cells plated. | Optimize the cell seeding density for your specific cell line to ensure a robust signal. Perform a cell titration experiment prior to the main assay. |
| Incubation time with MTT reagent is too short. | The recommended incubation time is typically 2-4 hours, but this may need to be optimized for your cell line. | |
| Inconsistent results between replicate wells. | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps. |
| Incomplete solubilization of formazan crystals.[8] | After adding the solubilization solution, ensure thorough mixing by gentle pipetting or shaking on a plate shaker until all crystals are dissolved.[8] |
LDH Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High background LDH release in control (untreated) cells. | Cells are overgrown or unhealthy. | Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of the experiment. |
| Rough handling of cells during plating or media changes. | Handle cells gently to avoid mechanical damage to the cell membranes. | |
| Low signal (low LDH release) even with positive control for cytotoxicity. | Insufficient incubation time with the test compound. | Ensure the incubation period is long enough to induce cytotoxicity. This may need to be optimized for your specific compound and cell line. |
| LDH enzyme activity is degraded. | LDH is stable in the supernatant for a limited time.[9] Assay the supernatant for LDH activity as soon as possible after the incubation period. Avoid repeated freeze-thaw cycles of the supernatant. | |
| Test compound interferes with the LDH assay. | Some compounds can directly inhibit or activate the LDH enzyme, leading to inaccurate results.[10] | Run a control experiment without cells to test if the compound itself affects the LDH assay reagents. |
Quantitative Data Summary
The following table summarizes the antiviral activity and cytotoxicity of a representative Viral 2C protein inhibitor, SJW-2C-227 , against various enteroviruses. This data can serve as a reference for expected outcomes with this compound.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Enterovirus A71 (EV-A71) | Vero | 1.7[11] | 78.71[1] | 46.3 |
| Enterovirus D68 (EV-D68) | Vero | 0.85[1] | >100 | >117.6 |
| Poliovirus 1 (PV-1) | Vero | 1.7[1] | >100 | >58.8 |
| Coxsackievirus B3 (CV-B3) | HeLa | No inhibition observed[1] | >100 | - |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is adapted for determining the CC50 of this compound.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
LDH Cytotoxicity Assay Protocol
This protocol is adapted for determining the CC50 of this compound.
-
Cell Plating:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Include the following controls on each plate:
-
Untreated cells: for spontaneous LDH release.
-
Vehicle control: to account for any effect of the solvent.
-
Maximum LDH release: treat cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Medium background: wells with culture medium only.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. A rationally designed 2C inhibitor prevents enterovirus D68-infected mice from developing paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2.4. Cytotoxicity Assay (LDH Assay) [bio-protocol.org]
- 7. journals.asm.org [journals.asm.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 10. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enterovirus (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
troubleshooting inconsistent results in 2C ATPase assays
Welcome to the technical support center for 2C ATPase assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is my 2C ATPase showing very low or no activity?
A1: There are several potential causes for low or absent ATPase activity:
-
Improper Protein Folding/Solubility: 2C proteins, particularly full-length constructs, are notoriously difficult to express and purify in a soluble, active form due to a hydrophobic N-terminal membrane-binding domain.[1][2] Aggregation during purification is a common issue.[2] Using fusion tags like Maltose-Binding Protein (MBP) or truncating the N-terminal domain are strategies to improve solubility, though these modifications can also impact function.[3][4][5]
-
Lack of RNA Stimulation: The ATPase activity of many enteroviral 2C proteins is significantly stimulated (up to 30-fold) by single-stranded RNA (ssRNA).[4][6] Assays performed in the absence of RNA may show only basal levels of ATP hydrolysis.[4] While DNA can bind to 2C, it does not typically stimulate ATPase activity.[1][6]
-
Incorrect Oligomerization: 2C proteins must form homo-oligomers (such as hexameric rings) to be active.[5][7] Mutations, improper folding, or the absence of necessary co-factors can prevent proper oligomerization and thus inhibit ATPase activity.[5][8]
-
Suboptimal Assay Conditions: The enzyme's activity is sensitive to buffer conditions. Factors like pH, salt concentration, and temperature can significantly impact results. For instance, monovalent salts can be inhibitory, while acetate may be stimulatory.[3]
Q2: My assay results are inconsistent and have high variability between replicates. What's going wrong?
A2: High variability often points to issues with assay setup or reagent stability:
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially for enzymes and substrates.
-
Inconsistent Incubation Times: Use a multi-channel pipette or a carefully planned workflow to ensure all reactions are started and stopped at precise intervals.
-
Protein Instability: The 2C protein may be unstable in the assay buffer or may be precipitating during the experiment. Keep the protein on ice and consider adding glycerol (e.g., 5-20%) to the storage and reaction buffers to improve stability.[1][9]
-
Reagent Degradation: ATP solutions can degrade over time, especially if subjected to multiple freeze-thaw cycles. Prepare fresh ATP stocks and aliquot them for single use.
Q3: What type of nucleic acid should I use to stimulate 2C ATPase activity?
A3: Single-stranded RNA (ssRNA) is the most effective stimulator of 2C ATPase activity.[4][6] While 2C can bind to double-stranded RNA and even DNA, these do not typically produce the same level of enzymatic stimulation.[1][2] The length and sequence of the RNA can also influence binding affinity and the degree of stimulation.[10]
Q4: How does proteolytic processing affect 2C ATPase activity?
A4: The context of the viral polyprotein regulates 2C's function. The fully processed 2C protein is significantly more active (reportedly ~60-fold) than its precursor forms like 2BC or 2BC3AB.[3] This suggests that proteolytic cleavage is a key activation step. If you are working with a polyprotein construct, you may observe lower activity compared to the isolated 2C domain.[3]
Q5: Can I use a colorimetric assay instead of a radiolabeled one?
A5: Yes. Colorimetric assays, such as those based on Malachite Green to detect inorganic phosphate (Pi), are a common and reliable alternative to radiolabeled assays.[5][11] Studies have shown that both methods yield comparable kinetic results for 2C-catalyzed ATP hydrolysis.[1][11]
Troubleshooting Guide
Inconsistent or unexpected results can be frustrating. This guide provides a systematic approach to identifying and resolving common problems in your 2C ATPase assays.
Problem 1: Low or No ATPase Activity
This is one of the most common issues encountered. Follow this workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for low or no 2C ATPase activity.
Problem 2: High Background Signal
A high background can mask the true signal from enzymatic activity.
-
Non-enzymatic ATP Hydrolysis: ATP can hydrolyze spontaneously, especially at high temperatures or non-neutral pH. Always include a "no-enzyme" control to measure this background rate and subtract it from your results.
-
Contaminating ATPases: The protein preparation may be contaminated with other ATPases from the expression host (e.g., E. coli). Ensure your purification protocol is robust enough to remove these contaminants.
-
Buffer Interference: Some buffer components can interfere with the detection method. For example, high concentrations of phosphate in your buffer will interfere with Malachite Green-based assays.[12] Test your buffer alone to ensure it doesn't generate a signal.
Factors Influencing 2C ATPase Activity
The activity of 2C ATPase is a multi-step process regulated by several factors. Understanding these relationships is key to designing successful experiments.
Caption: Key regulatory steps controlling 2C ATPase activity.
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature to help guide your experimental design.
Table 1: Reported Optimal Assay Conditions
| Parameter | Condition | Virus | Reference |
|---|---|---|---|
| pH | 7.0 | Poliovirus | [3] |
| Temperature | 37°C | Poliovirus | [3] |
| Magnesium (Mg²⁺) | 4-5 mM | Poliovirus | [3][5] |
| Potassium Acetate | 50 mM (Stimulatory) | Poliovirus | [3] |
| Potassium Chloride (KCl) | 75 mM | Poliovirus | [3] |
| Sodium Chloride (NaCl) | > 50 mM (Inhibitory) | FMDV |[3] |
Table 2: Reported Kinetic and Binding Constants
| Constant | Value | Analyte | Virus | Reference |
|---|---|---|---|---|
| ATP Kₘ | ~0.6 mM | ATP | Poliovirus | [3] |
| ATP Kₘ | 0.5 - 0.7 mM | ATP | FMDV |[3] |
Key Experimental Protocols
Protocol: Colorimetric 2C ATPase Assay
This protocol outlines a general method for measuring 2C ATPase activity by detecting the release of inorganic phosphate (Pi) using a Malachite Green-based reagent.
Caption: General experimental workflow for a colorimetric ATPase assay.
1. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.0, 75 mM KCl, 50 mM Potassium Acetate, 5 mM MgCl₂, 1 mM TCEP.[1][3]
-
ATP Stock: Prepare a 100 mM stock solution of ATP in water, adjust pH to 7.0, and store in single-use aliquots at -20°C.
-
2C Protein: Dilute purified 2C protein to the desired concentration in Assay Buffer. Keep on ice.
-
ssRNA: Dilute ssRNA stock to the desired concentration in Assay Buffer.
-
Phosphate Standard: Prepare a series of known phosphate concentrations (e.g., 0-50 µM) using a phosphate standard solution to generate a standard curve.[1]
-
Detection Reagent: Use a commercial kit like the QuantiChrom ATPase/GTPase Assay Kit or a similar Malachite Green-based reagent.[6]
-
Quenching Solution: 250 mM EDTA.[1]
2. Reaction Setup (per well in a 96-well plate):
-
Add Assay Buffer, ssRNA (if used), and 2C protein to each well.
-
Include necessary controls:
-
No Enzyme Control: All components except the 2C protein.
-
No RNA Control: All components except the ssRNA (to measure basal activity).
-
-
Pre-incubate the plate at the reaction temperature (e.g., 37°C) for 5 minutes.
3. Initiate and Run the Reaction:
-
Initiate the reaction by adding ATP to each well to a final concentration of 1-2 mM.[1][3]
-
Incubate at 37°C.[3]
-
For kinetic measurements, take time points by stopping the reaction.
4. Stop Reaction and Detect Phosphate:
-
At each desired time point (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding the Quenching Solution (e.g., EDTA).[1]
-
Add the Detection Reagent to all wells (including standards) and incubate for the recommended time (e.g., 20-30 minutes) to allow color to develop.[1]
5. Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (typically ~620 nm) using a plate reader.[1]
-
Plot the absorbance values for the phosphate standards to create a standard curve.
-
Use the standard curve equation to convert the absorbance readings of your samples into phosphate concentration (µM).
-
Calculate the rate of ATP hydrolysis (µM of Pi produced per minute per mg of protein).
References
- 1. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro reconstitution reveals membrane clustering and RNA recruitment by the enteroviral AAA+ ATPase 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyprotein Context Regulates the Activity of Poliovirus 2CATPase Bound to Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poliovirus 2C Protein Forms Homo-oligomeric Structures Required for ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Picornavirus 2C proteins: structure-function relationships and interactions with host factors [frontiersin.org]
- 8. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A cardioviral 2C-ATP complex structure reveals the essential role of a conserved arginine in regulation of cardioviral 2C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of 2C Protein Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with enterovirus 2C protein inhibitors. The aim is to help mitigate off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the enterovirus 2C protein and why is it a target for antiviral drug development?
A1: The enterovirus 2C protein is a highly conserved non-structural protein that is essential for the viral life cycle.[1][2] It is a multifunctional protein with activities that include binding to RNA, ATPase activity, and helicase-like functions.[1][2] 2C is involved in several key viral processes such as genome replication, encapsidation of new viral RNA into capsids, and rearrangement of host cell membranes to form replication organelles.[1][2] Its high degree of conservation and essential role make it an attractive target for the development of broad-spectrum antiviral drugs against a range of enteroviruses.[3]
Q2: What are the known off-target effects of 2C protein inhibitors?
A2: While specific off-target profiles for many 2C inhibitors are not extensively published, off-target effects can arise from several mechanisms. Some compounds identified as 2C inhibitors were originally developed for other purposes, such as fluoxetine (an antidepressant), and may retain activity against their original targets.[3] Additionally, the electrophilic nature of some covalent inhibitors can increase the risk of reacting with unintended cellular proteins.[4] It has also been observed that some compounds initially identified as kinase inhibitors can block picornavirus replication through off-target effects on viral or host proteins.
Q3: How can I determine if my 2C inhibitor is hitting its intended target in cells?
A3: Several methods can be used to confirm target engagement in a cellular context:
-
Resistance Mutation Studies: Generating virus variants that are resistant to your inhibitor and sequencing the viral genome is a classic method. Mutations that confer resistance are often found within the drug-binding site of the target protein, providing strong evidence of on-target activity.[3]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates. An increase in the melting temperature of the 2C protein in the presence of your inhibitor indicates direct binding.[5][6][7]
-
Biochemical Assays with Recombinant Protein: Directly testing your inhibitor's effect on the ATPase activity of purified recombinant 2C protein can confirm a direct interaction.[8]
Q4: What are some key host proteins that interact with the enterovirus 2C protein?
A4: The enterovirus 2C protein is known to interact with several host cell proteins to facilitate viral replication and evade the host immune response. These interactions can be a source of indirect or off-target effects of 2C-targeted compounds. Known interacting host factors include:
-
Reticulon 3 (RTN3): This interaction is involved in the rearrangement of host cell membranes to form the viral replication organelles.[9]
-
Components of the NF-κB and RIG-I-like receptor (RLR) pathways: 2C proteins can suppress the host's innate immune response by interacting with proteins in these signaling cascades.[1][9]
-
Coat protein complex I (COPI) and COPII: These are involved in vesicle trafficking and are co-opted by the virus for the formation of replication vesicles.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of 2C protein inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity of the Inhibitor in Cell-Based Assays | The compound may have off-target effects on essential host cell pathways. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50).[10] 2. Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window. An SI > 10 is generally considered promising. 3. Consider structure-activity relationship (SAR) studies to modify the compound to reduce toxicity while maintaining antiviral potency. |
| Inhibitor is Potent in Biochemical Assays but Weak in Cell-Based Assays | 1. Poor cell permeability of the compound. 2. The compound is being actively exported from the cell by efflux pumps. 3. The inhibitor is rapidly metabolized into an inactive form within the cell. | 1. Assess cell permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Co-administer with known efflux pump inhibitors to see if potency is restored. 3. Perform metabolic stability assays using liver microsomes or hepatocytes. 4. Modify the chemical structure to improve its pharmacokinetic properties. |
| Inconsistent Results Between Different Assay Formats | 1. Different assay endpoints (e.g., enzyme activity vs. viral replication). 2. Presence of detergents or solvents in biochemical assays that are not present in cell-based assays. 3. The inhibitor may target a host factor required for viral replication, which would not be present in a purified biochemical assay. | 1. Carefully analyze the mechanism of action. An inhibitor of 2C's interaction with a host protein will not show activity in a simple ATPase assay. 2. Ensure that solvent concentrations (e.g., DMSO) are consistent across all assays and are below levels that cause cellular toxicity. 3. Use a panel of assays, including biochemical, cell-based, and target engagement assays (e.g., CETSA), to build a comprehensive understanding of the inhibitor's activity. |
| No or Low Signal in a Co-Immunoprecipitation (Co-IP) Experiment to Validate 2C-Host Protein Interaction Inhibition | 1. The lysis buffer is too harsh and is disrupting the protein-protein interaction. 2. The antibody's epitope on the target protein is masked by the interaction. 3. The interaction is transient or weak. | 1. Use a milder lysis buffer (e.g., one without harsh ionic detergents). 2. Test different antibodies that bind to different epitopes of the target protein. 3. Consider cross-linking agents to stabilize transient interactions before cell lysis. |
Quantitative Data Summary
The following table summarizes the antiviral activity and cytotoxicity of some known enterovirus 2C inhibitors. This data is essential for comparing the potency and therapeutic window of different compounds.
| Inhibitor | Target Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Guanidine HCl | EV-A71 | CPE Inhibition | 140 | >1000 | >7.1 |
| Dibucaine | EV-A71 | CPE Inhibition | 4.5 | >100 | >22.2 |
| SJW-2C-14 | EV-A71 | CPE Inhibition | 6.13 | 422.4 | >68.9 |
| SJW-2C-69 | EV-A71 | CPE Inhibition | 5.08 | >400 | >78.7 |
| SJW-2C-227 | EV-D68 | CPE Inhibition | 0.85 | >100 | >117.6 |
| SJW-2C-227 | PV-1 | CPE Inhibition | 1.7 | >100 | >58.8 |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of the cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the setup and execution of assays to characterize 2C protein inhibitors.
Recombinant 2C Protein Expression and Purification
This protocol is adapted for the expression of enterovirus 2C protein in E. coli. The N-terminal amphipathic helix of 2C can cause solubility issues, so a fusion tag like SUMO is often used to improve expression and solubility.[8]
-
Cloning: Clone the gene encoding the 2C protein into an expression vector with an N-terminal His6-SUMO tag.
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3) or Rosetta(DE3)).
-
Expression:
-
Grow a starter culture overnight at 37°C in LB medium with appropriate antibiotics.
-
Inoculate a larger volume of auto-induction media (e.g., NZCYM) with the starter culture.
-
Grow the culture at 37°C until the OD600 reaches ~1.0.
-
Reduce the temperature to 15°C and continue shaking for 48 hours for auto-induction of protein expression.[8]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, protease inhibitors).
-
Lyse the cells by sonication.
-
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM).
-
Elute the His6-SUMO-2C fusion protein with lysis buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Cleave the His6-SUMO tag using a specific protease (e.g., Ulp1).
-
Further purify the untagged 2C protein using size-exclusion chromatography.
-
Malachite Green-Based Colorimetric ATPase Assay
This is a continuous, colorimetric assay to measure the ATPase activity of the 2C protein by detecting the release of inorganic phosphate (Pi).
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 6.8, 25 mM NaCl, 5 mM Mg-acetate, 1 mM TCEP.[11]
-
Malachite Green Reagent: A solution of malachite green and ammonium molybdate in an acidic environment. Commercial kits are available and recommended for consistency (e.g., from Sigma-Aldrich, Abcam).[12][13]
-
Phosphate Standard: A solution of known phosphate concentration to generate a standard curve.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant 2C protein, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for a set period (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Incubate at room temperature for 15-30 minutes to allow color development.
-
Measure the absorbance at ~620-650 nm.
-
-
Data Analysis:
-
Generate a phosphate standard curve by plotting absorbance versus phosphate concentration.
-
Determine the amount of Pi released in each reaction from the standard curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Plating: Seed a susceptible cell line (e.g., Vero, HeLa) in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of the inhibitor in cell culture medium and add them to the cells. Include a "no drug" virus control and a "no virus" cell control.
-
Virus Infection: Infect the cells with a dilution of the virus that causes complete CPE in the virus control wells within 3-4 days.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator until widespread CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Remove the medium.
-
Add a solution of a viability dye (e.g., crystal violet or neutral red) and incubate.
-
Wash the wells to remove excess dye.
-
Solubilize the dye taken up by the viable cells.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each inhibitor concentration relative to the virus and cell controls.
-
Determine the EC50 value from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of an inhibitor to the 2C protein in a cellular environment.[5][6][7]
-
Compound Treatment: Treat cultured cells with the inhibitor or vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection of Soluble 2C Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble 2C protein in each sample by Western blotting or an immunoassay like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble 2C protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of 2C protein inhibitors.
References
- 1. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 3. Rational design of highly potent broad-spectrum enterovirus inhibitors targeting the nonstructural protein 2C | PLOS Biology [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Picornavirus 2C proteins: structure-function relationships and interactions with host factors [frontiersin.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity Index of Novel Antiviral Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity index of novel antiviral compounds.
Frequently Asked Questions (FAQs)
Q1: What is the Selectivity Index (SI) and why is it crucial in antiviral drug development?
The Selectivity Index (SI) is a quantitative measure of the therapeutic window of a potential antiviral drug. It represents the ratio of a compound's cytotoxicity to its antiviral activity.[1][2] A higher SI value indicates a more promising drug candidate, as it suggests the compound can inhibit viral replication at concentrations that are not toxic to host cells.[1] The ideal antiviral agent would exhibit high potency against the virus at a very low concentration, while only showing toxicity to host cells at a much higher concentration.[1]
The formula for calculating the Selectivity Index is:
SI = CC₅₀ / EC₅₀
Where:
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in host cell viability.[1][3]
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.[1] This is sometimes also referred to as the IC₅₀ (50% Inhibitory Concentration).[1]
A compound with an SI value of ≥ 10 is generally considered a good candidate for further development.[1]
Q2: How are the CC₅₀ and EC₅₀ values experimentally determined?
CC₅₀ and EC₅₀ values are determined through in vitro cell-based assays.
-
CC₅₀ Determination: This involves exposing uninfected host cells to a series of increasing concentrations of the test compound. After a specific incubation period, cell viability is measured using assays like the MTT, MTS, or neutral red uptake assays.[3][4] The CC₅₀ value is then calculated from the dose-response curve.[3][5]
-
EC₅₀ Determination: This assay involves infecting host cells with the target virus and then treating them with a range of concentrations of the compound. The extent of viral replication is quantified using methods such as plaque reduction assays, quantitative PCR (qPCR) to measure viral RNA, or reporter gene assays.[6][7] The EC₅₀ is the concentration at which a 50% reduction in viral activity is observed compared to untreated, infected cells.[8]
It is crucial to perform both assays concurrently using the same cell line and experimental conditions to ensure the calculated SI is accurate.[1]
Q3: What are the common reasons for a low Selectivity Index?
A low SI can result from several factors:
-
High Cytotoxicity (Low CC₅₀): The compound may have off-target effects, interfering with essential host cell processes.[9] This can include inhibition of host DNA or RNA polymerases, disruption of mitochondrial function, or induction of apoptosis.[9]
-
Low Antiviral Potency (High EC₅₀): The compound may not be efficiently targeting the intended viral component or process. This could be due to poor binding affinity to the viral target, inefficient cellular uptake, or rapid metabolic degradation.
-
Compound Impurities: The presence of cytotoxic impurities in the compound preparation can lead to an artificially low CC₅₀.
-
Assay-related Issues: Inaccurate pipetting, unhealthy cell cultures, or incorrect virus titers can all lead to unreliable CC₅₀ and EC₅₀ values, thereby affecting the SI.
Troubleshooting Guides
Issue 1: The Selectivity Index of my compound is below 10.
A low SI indicates that the compound is either too toxic to the host cells, not effective enough against the virus, or a combination of both. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Verify the Integrity of Your Assays
-
Cell Health: Ensure that the cell line used for the assays is healthy, free from contamination, and within a low passage number.
-
Compound Purity: Confirm the purity of your compound using analytical techniques like HPLC or mass spectrometry.
-
Assay Controls: Double-check that all positive and negative controls in your CC₅₀ and EC₅₀ assays are behaving as expected.
-
Reproducibility: Repeat the experiments to ensure the results are consistent.
Step 2: Address High Cytotoxicity (Low CC₅₀)
-
Structural Modification: Consider synthesizing analogs of your lead compound to identify modifications that reduce cytotoxicity while preserving antiviral activity. This could involve altering functional groups that are known to be associated with toxicity.
-
Targeted Delivery: Explore drug delivery systems, such as liposomes or nanoparticles, to specifically target the compound to infected cells, thereby reducing its exposure to healthy cells.[10][11]
-
Investigate Mechanism of Cytotoxicity: Perform additional assays to understand why the compound is toxic. Is it causing DNA damage, mitochondrial dysfunction, or inducing apoptosis? Understanding the mechanism can guide rational drug design to mitigate these effects.[9]
Step 3: Improve Antiviral Potency (Lower EC₅₀)
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to understand the relationship between the compound's structure and its antiviral activity. This can help in designing more potent molecules.
-
Target Engagement: Confirm that the compound is reaching and interacting with its intended viral target. This can be investigated through biochemical assays with the purified target protein or through cellular thermal shift assays (CETSA).
-
Combination Therapy: Investigate the synergistic effects of your compound with other known antiviral drugs. Combination therapy can often achieve a higher antiviral effect at lower, less toxic concentrations.[12]
Logical Workflow for Troubleshooting a Low Selectivity Index
Caption: A workflow for troubleshooting a low selectivity index.
Issue 2: High variability in CC₅₀ and EC₅₀ results between experiments.
Inconsistent results can undermine the reliability of your SI calculation.
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, virus multiplicity of infection (MOI), and incubation times, are kept consistent across all experiments.[5][6]
-
Reagent Quality: Use fresh, high-quality reagents. Aliquot and store reagents properly to avoid degradation.
-
Automated Liquid Handling: If possible, use automated liquid handlers for dispensing compounds, viruses, and reagents to minimize human error and improve precision.
-
Statistical Analysis: Perform a sufficient number of replicates and use appropriate statistical methods to analyze your data. This will help in identifying and potentially excluding outlier data points.
Data Presentation
Clear and structured data presentation is essential for comparing the properties of different antiviral compounds.
Table 1: Cytotoxicity and Antiviral Activity of Novel Compounds against Virus X
| Compound ID | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| Compound A | 150 | 5 | 30 |
| Compound B | >200 | 50 | <4 |
| Compound C | 75 | 1 | 75 |
| Control Drug | 120 | 2 | 60 |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀)
This protocol outlines the use of the MTT assay to determine the CC₅₀ of a compound on a specific cell line.
Materials:
-
Host cell line (e.g., Vero, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium. A typical concentration range might be from 0.1 µM to 200 µM. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.[5][13]
Experimental Workflow for CC₅₀ Determination
Caption: A step-by-step workflow for determining the CC₅₀ value.
Protocol 2: Determination of 50% Effective Concentration (EC₅₀) by Plaque Reduction Assay
This protocol is used to determine the concentration of a compound that reduces the number of viral plaques by 50%.
Materials:
-
Confluent monolayers of a suitable host cell line in 6-well or 12-well plates
-
Target virus stock with a known titer
-
Test compound dilutions
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the virus at a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Incubate for 1 hour to allow for viral adsorption.
-
During the incubation, prepare the overlay medium containing various concentrations of the test compound.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of plaque reduction against the compound concentration and use non-linear regression analysis to determine the EC₅₀ value.
Signaling Pathways and Compound Action
Understanding the mechanism of action of an antiviral compound is key to optimizing its selectivity. Many antiviral drugs target specific viral enzymes, but compounds that modulate host signaling pathways that the virus hijacks for its replication are also a promising strategy.[14][15]
Hypothetical Signaling Pathway for Viral Replication and Compound Intervention
Caption: A diagram illustrating a hypothetical viral replication cycle and the inhibitory action of a protease inhibitor.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antiviral drug - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facilitating Antiviral Drug Discovery Using Genetic and Evolutionary Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Cell Line-Specific Effects on Viral 2C Protein Inhibitor 1 Potency
Welcome to the technical support center for researchers utilizing "Viral 2C Protein Inhibitor 1" (also known as compound 6aw) and other related 2C inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro antiviral assays, with a particular focus on the impact of cell line selection on inhibitor potency.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" (compound 6aw) is a potent, broad-spectrum antiviral agent that targets the non-structural 2C protein of enteroviruses. The 2C protein is a highly conserved AAA+ ATPase and helicase that is essential for viral replication, playing roles in genome replication, viral encapsidation, and the rearrangement of host cell membranes. "this compound" is part of a class of pyrazolopyridine-containing small molecules that are thought to bind to the 2C protein, inhibiting its function and thereby blocking viral replication.
Q2: I'm observing different EC50 values for "this compound" in my experiments compared to published data. Why might this be?
A2: Discrepancies in EC50 values can arise from several factors. One of the most significant is the cell line used for the antiviral assay. Different cell lines can exhibit varying levels of susceptibility to viral infection and may have different metabolic activities that can affect the inhibitor's potency. Other factors include the specific viral strain used, the multiplicity of infection (MOI), the incubation time, and the specific assay used to measure antiviral activity (e.g., cytopathic effect assay, plaque reduction assay, or reporter virus assay).
Q3: Why does the potency of "this compound" vary between different cell lines?
A3: The observed potency of an antiviral compound can be influenced by a multitude of host cell-specific factors. These can include:
-
Expression of Host Factors: The viral 2C protein interacts with various host cell proteins to facilitate viral replication. The expression levels of these essential host factors can differ between cell lines, potentially altering the dependence of the virus on the 2C protein and thus the potency of its inhibitor.
-
Cellular Metabolism: The inhibitor may be metabolized differently by various cell types. Some cell lines may metabolize and inactivate the compound more rapidly, leading to a higher apparent EC50.
-
Drug Efflux Pumps: Some cell lines, particularly certain cancer cell lines, may express high levels of drug efflux pumps (e.g., P-glycoprotein). These pumps can actively transport the inhibitor out of the cell, reducing its intracellular concentration and apparent potency.
-
Viral Entry and Replication Kinetics: The efficiency of viral entry and the kinetics of viral replication can vary significantly between cell lines. In cells that support very rapid viral replication, a higher concentration of the inhibitor may be required to effectively block the process.
-
Innate Immune Responses: Different cell lines have varying capacities to mount an innate immune response to viral infection. A more robust innate immune response in a particular cell line could act synergistically with the inhibitor, leading to a lower EC50.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where you are observing unexpected results related to the potency of "this compound".
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected EC50 value in a new cell line. | The new cell line may have higher metabolic activity, express drug efflux pumps, or support more rapid viral replication. | 1. Characterize the expression of relevant drug metabolizing enzymes and efflux pumps in your cell line. 2. Perform a time-of-addition experiment to determine if the inhibitor is less effective at later stages of the viral life cycle in this cell line. 3. Compare the viral replication kinetics in your new cell line to a reference cell line. |
| Inconsistent EC50 values between experiments in the same cell line. | Variations in experimental conditions such as cell passage number, cell confluency, MOI, or inhibitor stock solution stability. | 1. Ensure consistent use of cell passage numbers and seeding density. 2. Prepare fresh dilutions of the inhibitor from a validated stock for each experiment. 3. Carefully titrate your virus stock and use a consistent MOI for all assays. |
| Inhibitor shows high cytotoxicity in a particular cell line. | The cell line may be more sensitive to off-target effects of the compound. | 1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to accurately determine the CC50 (50% cytotoxic concentration) in that specific cell line. 2. Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the inhibitor in that cell line. An SI of >10 is generally considered desirable. |
| Complete loss of antiviral activity. | Development of viral resistance to the inhibitor. | 1. Sequence the 2C coding region of the virus that has been exposed to the inhibitor to check for resistance mutations. 2. If resistance is confirmed, consider using the inhibitor in combination with another antiviral agent that has a different mechanism of action. |
Data Presentation: Potency of Viral 2C Protein Inhibitors
The following tables summarize the in vitro potency of "this compound" (compound 6aw) and the related 2C inhibitor, Jun6504, against various enteroviruses in different cell lines.
Table 1: Antiviral Potency of "this compound" (compound 6aw)
| Virus Strain | Cell Line | EC50 (µM) | Selectivity Index (SI) |
| EV-D68 (US/KY) | RD | submicromolar | >500 |
| EV-D68 (US/MO) | RD | submicromolar | >500 |
| EV-A71 (Tainan) | RD | single-digit micromolar | >500 |
| EV-A71 (US/AK) | RD | single-digit micromolar | >500 |
| CVB3 | RD | single-digit micromolar | >500 |
| EV-D68 | SH-SY5Y | Consistent with RD cells | >500 |
Note: Specific EC50 values for "this compound" (compound 6aw) are described as submicromolar or single-digit micromolar in the source literature, with a high selectivity index[1][2]. The antiviral activity was found to be consistent between RD (muscle) and SH-SY5Y (neuronal) cells[1].
Table 2: Antiviral Potency of Jun6504
| Virus Strain | Cell Line | EC50 (µM) |
| EV-D68 (US/MO/14-18947) | RD | 0.25 |
| EV-D68 (US/MO/14-18949) | RD | 0.47 |
| EV-D68 (US/IL/14-18952) | RD | 0.33 |
| EV-D68 (US/IL/14-18956) | RD | 0.33 |
| EV-D68 (US/KY/14-18953) | RD | 0.32 |
| EV-A71 (Tainan/4643/98) | RD | 0.50 |
| CVB3 | RD | 1.05 |
| Poliovirus type 1 | RD | 0.57 |
| CVA16 | RD | 0.24 |
| CVA6 | RD | 0.33 |
Data for Jun6504 is primarily from studies conducted in RD (Rhabdomyosarcoma) cells[3][4].
Table 3: Cytotoxicity of Jun6504 in Different Cell Lines
| Cell Line | CC50 (µM) |
| HeLa | >30 |
| RD | >30 |
| Vero | >30 |
Jun6504 exhibits low cytotoxicity across multiple cell lines[4].
Experimental Protocols
1. Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed host cells (e.g., RD, Vero, HeLa) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of "this compound" in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the diluted compound. Subsequently, infect the cells with the virus at a predetermined MOI. Include control wells with virus only (no compound) and cells only (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Data Analysis: Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet. The EC50 is calculated as the compound concentration that results in a 50% reduction of the viral cytopathic effect.
2. Plaque Reduction Assay
This assay quantifies the effect of an inhibitor on the production of infectious virus particles.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayer with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the inhibitor.
-
Incubation: Incubate the plates until plaques are visible.
-
Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The EC50 is the concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus-only control.
3. Cytotoxicity Assay (e.g., using MTT)
This assay is crucial for determining the selectivity of the antiviral compound.
-
Cell Seeding: Seed cells in a 96-well plate as for the CPE assay.
-
Compound Treatment: Add serial dilutions of the inhibitor to the cells (without virus).
-
Incubation: Incubate for the same duration as the antiviral assay.
-
Viability Measurement: Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance.
-
Data Analysis: The CC50 is the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
Visualizations
Caption: Role of Viral 2C Protein in the Enterovirus Life Cycle and the Target of "this compound".
Caption: General workflow for determining the EC50, CC50, and Selectivity Index of an antiviral compound.
Caption: A logical troubleshooting guide for unexpected EC50 values of "this compound".
References
- 1. Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20210244721A1 - Small molecule enterovirus inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Jun6504 | Viral 2C Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Expression and Purification of Full-Length 2C Protein
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the expression and purification of the full-length viral 2C protein. The enteroviral 2C protein, a key target for antiviral therapeutics, is notoriously difficult to purify due to its intrinsic properties.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my full-length 2C protein primarily found in inclusion bodies?
The primary cause of insolubility and aggregation is the N-terminal region of the 2C protein, which contains a hydrophobic, amphipathic alpha-helix.[1][3] When overexpressed in E. coli, this domain promotes self-aggregation, leading to the formation of dense, insoluble inclusion bodies.[1][4]
Q2: How can I improve the solubility of full-length 2C protein during expression?
Several strategies can be employed to enhance the solubility of full-length 2C:
-
Use Solubility-Enhancing Fusion Tags: Fusing a large, highly soluble protein to the N-terminus of 2C can significantly improve its solubility.[3] Maltose-binding protein (MBP) and Small Ubiquitin-like Modifier (SUMO) are two tags that have been used successfully.[1][3][5] The SUMO tag is particularly advantageous as it can be cleaved by the Ulp1 protease, often leaving an authentic N-terminus.[4]
-
Optimize Expression Conditions: Lowering the induction temperature to 15-20°C and reducing the concentration of the inducer (e.g., IPTG) can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[6][7]
-
Utilize Specialized Host Strains: Using E. coli strains that contain chaperones can aid in proper protein folding.[7]
-
Employ Auto-induction Media: Auto-induction systems can lead to the expression of chaperones that help prevent protein aggregation.[1][4]
Q3: What is the recommended purification strategy for full-length 2C?
A multi-step purification process is typically required. A common and effective strategy involves:
-
Capture Step (Affinity Chromatography): If using a tagged protein (e.g., His6-SUMO-2C), the first step is affinity chromatography, such as Nickel-NTA (Ni-NTA) resin.[4]
-
Tag Cleavage: The solubility tag is removed using a site-specific protease (e.g., Ulp1 for SUMO tags).[4]
-
Polishing Steps (Ion-Exchange/Phosphocellulose Chromatography): Further purification is achieved through subsequent chromatography steps to remove the cleaved tag, protease, and remaining contaminants. A common sequence is Q-sepharose followed by phosphocellulose chromatography.[4]
Q4: My full-length 2C protein is soluble but loses activity after purification. What are the possible causes?
Loss of activity can stem from several factors:
-
Misfolding: Even if soluble, the protein may not be in its native, active conformation.
-
Oligomerization State: The ATPase activity of 2C is dependent on its ability to form homo-oligomeric, ring-like structures.[5] Deletion of the N-terminal 38 amino acids has been shown to block oligomerization and eliminate ATPase activity.[5][8]
-
Buffer Conditions: The solubility and stability of full-length 2C often require the presence of detergents in the purification buffers.[1] Absence of these agents can lead to aggregation and loss of function.
-
Truncations: While N-terminal truncations can sometimes improve solubility, they often result in an inactive protein. For instance, a deletion of the first 115 amino acids (NΔ115) yields a protein that lacks ATPase activity.[1][4]
Q5: Is it possible to purify full-length 2C without any fusion tags?
Purifying the authentic, full-length 2C protein is extremely challenging but has been achieved.[1] Success in this area typically requires a combination of optimized expression (e.g., using an auto-induction system to express chaperones) and carefully formulated buffers containing detergents to maintain solubility throughout the purification process.[1][4] Another study produced untagged protein by translating 2C mRNA in the presence of a nanodisc-supported lipid bilayer.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the expression and purification of full-length 2C protein.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Expression | Codon bias in the expression host. | Synthesize a codon-optimized gene for E. coli.[9] Use a host strain like Rosetta™ 2(DE3)pLysS which supplies tRNAs for rare codons.[9][10] |
| mRNA instability or secondary structure. | Check the 5' end of the gene for high GC content, which can hinder translation; introduce silent mutations if necessary.[10] | |
| Protein is toxic to the host cell. | Use a tightly regulated expression vector. Lower the inducer concentration and/or induction temperature (15-20°C).[7] | |
| Protein is in Inclusion Bodies | High rate of protein expression overwhelms the cell's folding machinery. | Lower the induction temperature (e.g., 18°C overnight) and reduce inducer (IPTG) concentration.[6] |
| Intrinsic hydrophobicity of the N-terminus. | Use a large, soluble fusion partner like MBP or SUMO.[1][3] | |
| Inadequate chaperone availability. | Co-express chaperonins like GroEL/GroES.[7] Use an auto-induction system which can also induce chaperone expression.[1] | |
| Low Yield After Purification | Protein precipitation during buffer exchange or concentration. | Maintain detergent (e.g., Triton X-100) throughout the purification process.[1][3] Optimize pH and salt concentrations. |
| Protein degradation by host proteases. | Add protease inhibitors (e.g., PMSF) immediately after cell lysis.[11] Use protease-deficient E. coli strains.[11] Keep samples at 4°C at all times. | |
| Inefficient binding to or elution from chromatography resin. | Ensure buffer conditions (pH, additives) are compatible with the resin. For His-tags, ensure the tag is accessible and not buried.[11] | |
| Co-purification of Contaminants | Non-specific binding of host proteins to the affinity resin. | Increase the stringency of wash buffers (e.g., increase imidazole concentration for Ni-NTA).[11] |
| The purification protocol has insufficient resolution. | Add an additional, orthogonal purification step, such as size exclusion chromatography (gel filtration) or hydrophobic interaction chromatography.[12] |
Experimental Protocols
Protocol 1: Expression of His6-SUMO-tagged Full-Length Poliovirus 2C
This protocol is adapted from methodologies that have successfully produced soluble, full-length 2C protein.[1][4]
-
Transformation: Transform a pSUMO expression plasmid containing the full-length 2C gene into an E. coli expression strain (e.g., Rosetta™ 2(DE3)pLysS).
-
Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotics with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of auto-induction medium with the overnight starter culture.
-
Induction: Grow the culture at 37°C with vigorous shaking until the OD600 reaches ~0.6-0.8. Reduce the temperature to 18°C and continue to shake overnight to allow for protein expression.
-
Harvesting: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of Authentic Full-Length 2C Protein
This protocol outlines a multi-step process to purify full-length 2C after expression with a cleavable His6-SUMO tag.[1][4]
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 0.1% Triton X-100).
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add ammonium sulfate to the clarified lysate to a final concentration of 40% saturation while stirring on ice.
-
Centrifuge at 15,000 x g for 20 minutes. Resuspend the pellet in Ni-NTA Binding Buffer.
-
-
Affinity Chromatography (Ni-NTA):
-
Load the resuspended pellet onto a Ni-NTA column pre-equilibrated with Ni-NTA Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% Triton X-100).
-
Wash the column extensively with Wash Buffer (Binding Buffer with an increased imidazole concentration, e.g., 40 mM).
-
Elute the His6-SUMO-2C protein with Elution Buffer (Binding Buffer with a high imidazole concentration, e.g., 300 mM).
-
-
SUMO Tag Cleavage:
-
Pool the elution fractions containing the fusion protein.
-
Add Ulp1 protease to the pooled fractions and dialyze overnight against a low-salt buffer (e.g., 25 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.1% Triton X-100) at 4°C.
-
-
Ion-Exchange Chromatography (Q-Sepharose):
-
Load the dialyzed sample onto a Q-Sepharose column. The authentic 2C protein is expected to be in the flow-through, while the cleaved His6-SUMO tag and Ulp1 protease bind to the column.
-
-
Phosphocellulose Chromatography:
-
Load the Q-Sepharose flow-through onto a phosphocellulose column.
-
Wash the column and then elute the purified, full-length 2C protein using a salt gradient (e.g., 100 mM to 1 M NaCl).
-
-
Verification: Analyze the final fractions by SDS-PAGE to confirm purity and determine the protein concentration.
Visualizations
References
- 1. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 3. In vitro reconstitution reveals membrane clustering and RNA recruitment by the enteroviral AAA+ ATPase 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poliovirus 2C Protein Forms Homo-oligomeric Structures Required for ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. neb.com [neb.com]
- 8. uniprot.org [uniprot.org]
- 9. biorxiv.org [biorxiv.org]
- 10. goldbio.com [goldbio.com]
- 11. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 12. bioradiations.com [bioradiations.com]
stability of "Viral 2C protein inhibitor 1" in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of Viral 2C Protein Inhibator 1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Viral 2C Protein Inhibitor 1?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the stock solution of this compound?
A2: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Protect from light.
Q3: What is the expected half-life of this compound in standard cell culture media?
A3: The stability of this compound can vary depending on the specific cell culture medium and the presence of serum. In general, small molecule inhibitors may exhibit altered stability in biological matrices. It is recommended to perform a stability assessment under your specific experimental conditions. Preliminary data suggests a half-life of over 48 hours in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C.
Q4: Can I use heat-inactivated serum in my culture medium when using this inhibitor?
A4: Yes, the use of heat-inactivated serum is compatible with this compound. Heat inactivation of serum primarily denatures complement proteins, a process that is unlikely to affect the stability of the inhibitor.
Q5: At what concentration should I use this compound in my experiments?
A5: The optimal concentration will depend on the cell type and the specific virus being studied. It is recommended to perform a dose-response experiment to determine the IC50 value for your system. As a starting point, concentrations ranging from 1 µM to 10 µM are often effective for inhibiting viral replication in cell-based assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Inhibitor Activity Over Time | - Degradation in Media: The inhibitor may be unstable under the specific pH, temperature, or light conditions of your experiment. - Metabolism by Cells: Cellular enzymes may metabolize and inactivate the inhibitor. | - Perform a time-course experiment to assess the stability of the inhibitor in your cell culture medium. - Replenish the medium with fresh inhibitor at regular intervals (e.g., every 24-48 hours). - Store stock solutions properly and avoid repeated freeze-thaw cycles. |
| High Variability in Experimental Results | - Inconsistent Inhibitor Concentration: This could be due to precipitation of the inhibitor from the media or adsorption to plasticware. - Incomplete Dissolution of Stock: The inhibitor may not be fully dissolved in the stock solution. | - Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility in the culture medium. - Visually inspect the media for any signs of precipitation after adding the inhibitor. - Vortex the stock solution thoroughly before diluting it into the culture medium. |
| Observed Cytotoxicity | - Inhibitor Concentration is Too High: The inhibitor may have off-target effects at high concentrations. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. - Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inhibitor Appears Ineffective | - Incorrect Target: The viral strain you are using may have a resistant 2C protein. - Low Cellular Uptake: The inhibitor may not be efficiently entering the cells. | - Verify the sequence of the 2C protein in your viral strain for any known resistance mutations. - Use a positive control inhibitor known to be effective against your virus. - Assess the cellular uptake of the inhibitor using methods like LC-MS/MS analysis of cell lysates. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, cell-free culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium (with or without FBS) with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
-
Aliquot the inhibitor-containing medium into sterile tubes or wells of a cell-free plate.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot from the incubated medium.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Prepare samples for HPLC-MS analysis. This may involve protein precipitation (e.g., with acetonitrile) if the medium contains serum.
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC-MS method.
-
Plot the concentration of the inhibitor as a function of time to determine its stability profile and half-life.
Data Presentation: Stability of this compound
Table 1: Stability in DMEM with 10% FBS at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 4 | 9.7 | 97% |
| 8 | 9.5 | 95% |
| 24 | 8.8 | 88% |
| 48 | 7.5 | 75% |
| 72 | 6.2 | 62% |
Table 2: Stability in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.9 | 99% |
| 4 | 9.8 | 98% |
| 8 | 9.6 | 96% |
| 24 | 9.0 | 90% |
| 48 | 8.1 | 81% |
| 72 | 7.0 | 70% |
Visualizations
Signaling Pathway and Inhibitor Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing inhibitor stability in cell culture media.
Technical Support Center: Sequencing Viral Genomes for Resistance Mutation Analysis
Welcome to the Technical Support Center for viral genome sequencing to confirm resistance mutations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Sample Preparation and Nucleic Acid Extraction
Q1: What is the expected viral RNA yield from different clinical sample types?
A1: Viral RNA yield can vary significantly depending on the sample type, collection method, storage conditions, and the viral load of the patient. The following table provides a general guideline for expected RNA yields.[1][2][3]
| Sample Type | Typical Starting Volume | Expected Viral RNA Yield | Key Considerations |
| Plasma/Serum | 140 - 200 µL | Highly variable (picograms to nanograms) | Yield is directly proportional to viral load. Repeated freeze-thaw cycles can degrade RNA.[4] |
| Nasopharyngeal/Oropharyngeal Swabs | 1 swab in ~1-3 mL VTM | Variable, depends on collection quality and viral load | Proper collection technique is critical. VTM components can sometimes inhibit downstream reactions. |
| Saliva | 100 - 500 µL | Can be comparable to swabs, but highly variable | Viscosity can be an issue. Collection kits with stabilization buffers are recommended. |
| Cerebrospinal Fluid (CSF) | 200 - 500 µL | Generally low yield due to low viral loads | Centrifugation to pellet viral particles may be necessary. |
| Tissue Biopsy | 10 - 30 mg | Micrograms (mostly host RNA) | Immediate stabilization or snap-freezing is crucial to prevent RNA degradation. |
Q2: My viral RNA extraction failed or yielded very low concentrations. What are the common causes and solutions?
A2: Low or no RNA yield is a common issue. Here are some potential causes and troubleshooting steps:
-
Improper Sample Handling and Storage: RNA is highly susceptible to degradation by RNases. Ensure samples are collected and stored properly (e.g., in a stabilizing agent or at -80°C). Avoid repeated freeze-thaw cycles.
-
Inefficient Lysis: The viral particles may not have been efficiently lysed. Ensure you are using the recommended lysis buffer and protocol for your sample type and that you have complete homogenization.
-
Incorrect Reagent Preparation or Usage: Ensure that all buffers and solutions for the extraction kit were prepared and stored correctly. For example, check that ethanol was added to wash buffers as indicated in the protocol.
-
Low Viral Titer: The starting sample may have a very low viral load. Consider concentrating the virus from a larger volume of sample material before extraction, for example, through ultracentrifugation.
Q3: How can I prevent contamination during viral RNA/DNA extraction?
A3: Preventing contamination is critical for accurate sequencing results. Follow these best practices:
-
Dedicated Workspaces: Use separate, dedicated areas and equipment (pipettes, centrifuges) for pre-PCR (sample preparation, RNA/DNA extraction) and post-PCR (amplicon handling, library preparation) steps.[1]
-
Aseptic Technique: Wear appropriate personal protective equipment (gloves, lab coat) and change gloves frequently. Use aerosol-resistant pipette tips.
-
Nuclease Decontamination: Regularly clean work surfaces, pipettes, and centrifuges with RNase-decontaminating solutions.
-
Use of Controls: Always include a negative template control (NTC) during both the extraction and PCR steps to monitor for contamination.[5]
PCR Amplification
Q1: My RT-PCR/PCR amplification failed (no band on the gel). What should I check?
A1: PCR failure can be due to a number of factors. Here's a checklist of things to investigate:
-
Template Quality and Quantity: The extracted RNA/DNA may be degraded or contain PCR inhibitors. Run your nucleic acid on a gel or use a spectrophotometer/fluorometer to assess its integrity and purity. If inhibitors are suspected, try diluting the template.
-
Primer Design: Poorly designed primers can lead to no amplification. Verify that your primers are specific to the target sequence and have appropriate melting temperatures (Tm).
-
Reagent Issues: Ensure all PCR components (dNTPs, polymerase, buffer) are not expired and have been stored correctly. Consider preparing fresh reagent aliquots.
-
Cycling Conditions: The annealing temperature may be too high, preventing primer binding. Try optimizing the annealing temperature using a gradient PCR. Ensure the extension time is sufficient for the length of your amplicon.
Q2: I see multiple bands or a smear on my gel after PCR. What does this mean?
A2: Multiple bands or smearing indicates non-specific amplification or primer-dimers.
-
Non-Specific Amplification: This can be caused by a low annealing temperature, allowing primers to bind to off-target sites. Try increasing the annealing temperature in increments of 1-2°C.
-
Primer-Dimers: These are short DNA fragments formed by primers annealing to each other. They are more likely to form if the primer design has self-complementarity, especially at the 3' ends. Primer-dimers can be reduced by optimizing primer concentration and annealing temperature.
-
Contamination: Contaminating DNA can lead to the amplification of unexpected products.
-
Degraded Template: A smeared template can result in a smeared PCR product.
Sanger Sequencing
Q1: How do I interpret my Sanger sequencing chromatogram?
A1: A good quality chromatogram will have sharp, well-defined, evenly spaced peaks with minimal background noise.[6][7][8] When looking for mutations, compare your sequence to a reference sequence. A heterozygous mutation will appear as two overlapping peaks of different colors at a single position.
Q2: My Sanger sequencing results are noisy or have failed. What are the common causes?
A2: Poor quality Sanger sequencing data can result from several issues:
-
Poor Template Quality: Residual PCR primers, dNTPs, or salts can inhibit the sequencing reaction. Ensure your PCR product is properly purified.
-
Incorrect Primer Concentration: Too little or too much sequencing primer can lead to weak or noisy signals.
-
Complex Secondary Structures: Regions of the DNA with high GC content or repetitive sequences can form secondary structures that terminate the polymerase extension prematurely.
-
Multiple Templates: If you are sequencing a PCR product with multiple amplicons, or a plasmid prep with multiple plasmid species, you will get overlapping chromatograms that are unreadable.
Next-Generation Sequencing (NGS)
Q1: What are the key quality control (QC) metrics I should check for my NGS data?
A1: Several QC metrics are crucial for ensuring the reliability of your NGS data. The following table summarizes some of the most important metrics and their generally accepted values.[9][10][11]
| Metric | Description | Recommended Value | Common Tools |
| Per Base Sequence Quality (Phred Score) | A measure of the probability of an incorrect base call. | >30 for the majority of reads | FastQC |
| % Reads with Quality Score > Q30 | The percentage of reads with an average Phred score above 30. | > 80% | Illumina SAV, FastQC |
| Sequence Duplication Levels | The percentage of sequence reads that are identical. | Highly variable, but high levels can indicate PCR bias. | FastQC |
| Adapter Content | The presence of adapter sequences in the reads. | Should be minimal. | FastQC, Trimmomatic |
| Coverage Depth | The average number of times each base in the genome is sequenced. | >100x for consensus sequence, >1000x for low-frequency variant detection. | Samtools, Bedtools |
Q2: My NGS data has low coverage in the region of interest. What can I do?
A2: Low or uneven coverage can be a problem, especially for targeted sequencing.
-
Primer/Probe Design: In amplicon-based sequencing, mutations in the primer binding sites can lead to amplicon drop-out. For capture-based methods, inefficient probes can result in low coverage. Consider redesigning primers or probes for the affected regions.
-
Library Preparation Issues: Inefficient amplification of certain genomic regions (e.g., GC-rich regions) can lead to biased coverage. Using a high-fidelity polymerase with better performance on difficult templates can help.
-
Sequencing Depth: You may need to sequence your library to a greater depth to achieve sufficient coverage across all target regions.
Q3: How do I identify resistance mutations from my NGS data?
A3: Identifying resistance mutations from NGS data involves a bioinformatics pipeline that typically includes the following steps:
-
Quality Control: Assess the quality of the raw sequencing reads and trim adapters and low-quality bases.
-
Alignment: Align the cleaned reads to a viral reference genome.
-
Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels) that differ from the reference genome.
-
Annotation: Annotate the identified variants to determine their effect on the protein sequence (e.g., synonymous, non-synonymous) and to see if they are known resistance mutations.
-
Filtering and Reporting: Filter the variants based on quality scores, read depth, and allele frequency to generate a final report of resistance mutations.
Troubleshooting Guides
Problem: Low or No Yield of Viral Nucleic Acid
| Possible Cause | Recommended Solution |
| Degraded sample | Ensure proper sample collection and storage. Use a stabilizing agent or freeze at -80°C immediately after collection. Avoid multiple freeze-thaw cycles. |
| Low viral load in the sample | Concentrate the virus from a larger starting volume using methods like ultracentrifugation or specialized columns before extraction. |
| Inefficient lysis of viral particles | Use a lysis buffer and protocol optimized for your virus and sample type. Ensure complete homogenization. For tough-to-lyse viruses, consider enzymatic pre-treatment. |
| Incorrect performance of extraction protocol | Review the kit protocol carefully. Ensure all reagents were prepared correctly (e.g., ethanol added to wash buffers). Check for expired reagents. |
| RNA/DNA degradation during extraction | Work in an RNase-free environment. Use nuclease-free tubes and reagents. Keep samples on ice when possible. |
Problem: PCR Amplification Failure
| Possible Cause | Recommended Solution |
| Poor quality or low quantity of template | Assess nucleic acid integrity and purity. If inhibitors are suspected, try diluting the template (e.g., 1:10, 1:100). |
| Suboptimal primer design | Verify primer specificity using BLAST. Check for secondary structures and self-dimerization potential. Ensure the Tm is appropriate for your cycling conditions. |
| Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR. A good starting point is 3-5°C below the lowest primer Tm. |
| Issues with PCR reagents | Use fresh aliquots of dNTPs, polymerase, and buffer. Ensure the MgCl2 concentration is optimal for your polymerase. |
| Insufficient number of cycles | For low-abundance targets, increase the number of PCR cycles (e.g., from 35 to 40). |
Problem: Poor Quality Sequencing Data (Sanger & NGS)
| Possible Cause | Recommended Solution |
| Contaminants in the template DNA | Re-purify the PCR product or plasmid DNA to remove residual primers, dNTPs, salts, and ethanol. |
| Incorrect template/primer concentration | Quantify your template and primer accurately. Follow the recommended concentrations for your sequencing platform. |
| Presence of multiple templates | For Sanger, gel purify the PCR product to ensure a single amplicon. For NGS, ensure your library is clonal. |
| Secondary structures in the template | For Sanger, use a sequencing buffer formulated for GC-rich templates. For NGS, some library preparation methods handle these regions better than others. |
| Instrument-related issues | If you consistently get poor data, consult with your sequencing facility to rule out any instrument problems. |
Data Presentation
Table of Common Antiviral Resistance Mutations
The following tables provide examples of common resistance mutations for several viruses and their associated fold-change in drug resistance. Fold-change values can vary depending on the specific assay used.
HIV-1 Resistance Mutations [12][13][14][15][16]
| Drug Class | Drug | Mutation | Fold Change in Resistance |
| NRTI | Lamivudine (3TC) | M184V/I | >100 |
| Zidovudine (AZT) | T215Y/F | 10-50 | |
| Tenofovir (TDF) | K65R | 2-4 | |
| NNRTI | Efavirenz (EFV) | K103N | 10-50 |
| Rilpivirine (RPV) | E138K | 2-3 | |
| Protease Inhibitor (PI) | Atazanavir (ATV) | I50L | 5-10 |
| Darunavir (DRV) | I54M | 3-10 | |
| Integrase Inhibitor (INI) | Raltegravir (RAL) | N155H | 5-10 |
| Dolutegravir (DTG) | R263K | 2-5 |
Influenza Virus Resistance Mutations [17][18][19][20][21]
| Drug Class | Drug | Virus Type/Subtype | Mutation | Fold Change in Resistance |
| Neuraminidase Inhibitor | Oseltamivir | A(H1N1)pdm09 | H275Y | >100 |
| Oseltamivir | A(H3N2) | E119V | 3-5 | |
| Zanamivir | A(H1N1)pdm09 | Q136K | >100 |
Hepatitis B Virus (HBV) Resistance Mutations [22][23][24][25]
| Drug Class | Drug | Mutation | Fold Change in Resistance |
| Nucleoside Analog | Lamivudine (LAM) | rtM204V/I | >1000 |
| Entecavir (ETV) | rtL180M + rtM204V | >100 | |
| Nucleotide Analog | Adefovir (ADV) | rtA181V/T | 5-10 |
| Tenofovir (TDF) | rtA194T | 2-5 |
Hepatitis C Virus (HCV) Resistance Mutations [7][8][26][27][28]
| Drug Class | Drug | Genotype | Mutation | Fold Change in Resistance |
| NS5A Inhibitor | Daclatasvir | 1a | M28T, Q30R, L31V, Y93H/N | >100 |
| Ledipasvir | 1a | Q30R, Y93H/N | >1000 | |
| NS3/4A Protease Inhibitor | Simeprevir | 1a | Q80K | 10-20 |
| NS5B Polymerase Inhibitor | Sofosbuvir | 1b, 2a | L159F + L320F | 5-10 |
Experimental Protocols
Viral RNA Extraction from Plasma (Spin Column-Based)
This protocol is a general guideline for using a commercial spin column-based kit. Always refer to the manufacturer's specific instructions.[4][5][29]
-
Prepare Lysate:
-
Pipette 560 µL of lysis buffer (containing carrier RNA) into a 1.5 mL microcentrifuge tube.
-
Add 140 µL of plasma sample to the lysis buffer.
-
Vortex for 15 seconds to mix.
-
Incubate at room temperature for 10 minutes to ensure complete lysis.
-
-
Add Ethanol:
-
Briefly centrifuge the tube to remove drops from the lid.
-
Add 560 µL of 95-100% ethanol to the lysate and vortex for 15 seconds.
-
-
Bind RNA:
-
Assemble a spin column into a 2 mL collection tube.
-
Carefully apply the mixture to the spin column.
-
Centrifuge at ≥6000 x g for 1 minute. Discard the flow-through.
-
-
Wash Column:
-
Place the spin column into a new collection tube.
-
Add 500 µL of Wash Buffer 1.
-
Centrifuge for 1 minute and discard the flow-through.
-
Place the spin column into a new collection tube.
-
Add 500 µL of Wash Buffer 2.
-
Centrifuge for 3 minutes at maximum speed to dry the membrane.
-
-
Elute RNA:
-
Place the spin column in a clean 1.5 mL nuclease-free microcentrifuge tube.
-
Add 50-60 µL of elution buffer directly to the center of the membrane.
-
Incubate at room temperature for 1 minute.
-
Centrifuge for 1 minute at ≥6000 x g to elute the RNA.
-
-
Storage:
-
Store the eluted RNA at -80°C.
-
One-Step RT-PCR for Viral Gene Amplification
This protocol is a general guideline. Optimization of primer concentrations and cycling conditions may be necessary.
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions plus 10% extra. For a single 25 µL reaction:
-
12.5 µL of 2x One-Step RT-PCR Buffer
-
1.0 µL of Reverse Transcriptase/Taq Polymerase Mix
-
1.0 µL of Forward Primer (10 µM)
-
1.0 µL of Reverse Primer (10 µM)
-
4.5 µL of Nuclease-Free Water
-
-
Aliquot 20 µL of the master mix into each PCR tube.
-
Add 5 µL of template RNA to each tube.
-
-
Thermal Cycling:
-
Place the tubes in a thermal cycler and run the following program:
-
Reverse Transcription: 50°C for 30 minutes (1 cycle)
-
Initial Denaturation: 95°C for 15 minutes (1 cycle)
-
PCR Amplification:
-
95°C for 30 seconds
-
55-65°C for 30 seconds (use an optimized annealing temperature)
-
72°C for 1 minute/kb of amplicon length (35-40 cycles)
-
-
Final Extension: 72°C for 10 minutes (1 cycle)
-
Hold: 4°C
-
-
-
Verification:
-
Analyze 5 µL of the PCR product on a 1-1.5% agarose gel to verify the size and purity of the amplicon.
-
Sanger Sequencing Data Analysis for Mutation Detection
-
Data Quality Assessment:
-
Alignment to Reference Sequence:
-
Obtain the reference sequence for the viral gene of interest.
-
Align your sequenced contig (forward and reverse reads assembled) to the reference sequence.
-
-
Mutation Identification:
-
Scan the alignment for any nucleotide differences between your sequence and the reference.
-
For each mismatch, examine the corresponding peak in the chromatogram. A homozygous mutation will show a single, clean peak of a different color than the reference. A heterozygous mutation will show two overlapping peaks of different colors.
-
-
Confirmation and Annotation:
-
Confirm the mutation by checking the reverse sequence read. The same mutation should be present.
-
Translate the nucleotide sequence to the amino acid sequence to determine if the mutation results in an amino acid change (non-synonymous mutation).
-
Compare the identified amino acid change to databases of known resistance mutations.
-
NGS Data Quality Control and Trimming
This protocol outlines a typical workflow using common command-line tools.
-
Initial Quality Check (FastQC):
-
Run FastQC on your raw FASTQ files to assess initial quality.
-
fastqc your_reads.fastq.gz
-
Review the HTML report for issues with per base quality, adapter content, and duplication levels.
-
-
Adapter and Quality Trimming (Trimmomatic):
-
Use a tool like Trimmomatic to remove adapter sequences and trim low-quality bases.
-
trimmomatic PE -phred33 read1.fastq.gz read2.fastq.gz paired_read1.fastq.gz unpaired_read1.fastq.gz paired_read2.fastq.gz unpaired_read2.fastq.gz ILLUMINACLIP:adapters.fa:2:30:10 LEADING:3 TRAILING:3 SLIDINGWINDOW:4:20 MINLEN:36
-
This command performs paired-end trimming, removes adapters, trims low-quality leading and trailing bases, uses a sliding window for quality trimming, and removes reads that are too short after trimming.
-
-
Post-Trimming Quality Check:
-
Run FastQC again on the trimmed paired_read*.fastq.gz files to ensure the quality has improved.
-
fastqc paired_read1.fastq.gz paired_read2.fastq.gz
-
The trimmed reads are now ready for alignment.
-
Mandatory Visualizations
Caption: General experimental workflow for sequencing viral genomes to identify resistance mutations.
References
- 1. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sourcebioscience.com [sourcebioscience.com]
- 3. Understanding COVID-19 PCR Testing [genome.gov]
- 4. qiagen.com [qiagen.com]
- 5. cdn.who.int [cdn.who.int]
- 6. PCR Test FAQs - Collateral Global [collateralglobal.org]
- 7. iasusa.org [iasusa.org]
- 8. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech.ufl.edu [biotech.ufl.edu]
- 10. Our Top 5 Quality Control (QC) Metrics Every NGS User Should Know [horizondiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. hivdb.stanford.edu [hivdb.stanford.edu]
- 13. cms.hivdb.org [cms.hivdb.org]
- 14. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.who.int [cdn.who.int]
- 18. openflu.vital-it.ch [openflu.vital-it.ch]
- 19. Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 22. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir [mdpi.com]
- 23. Detection and analysis of resistance mutations of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hepatitis B virus genotypes and antiviral drug resistance mutations in treatment-naïve patients with chronic hepatitis B in Bacninh, Vietnam: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HIV Drug Resistance Database [hivdb.stanford.edu]
- 26. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 27. hcvguidelines.org [hcvguidelines.org]
- 28. Resistance analysis of genotype 3 hepatitis C virus indicates subtypes inherently resistant to nonstructural protein 5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. icgeb.org [icgeb.org]
Validation & Comparative
A Comparative Analysis of Viral 2C Protein Inhibitor 1 and Fluoxetine as Enterovirus 2C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of "Viral 2C protein inhibitor 1" and the repurposed drug fluoxetine, both of which target the non-structural protein 2C of enteroviruses, a key component in the viral replication machinery. This document synthesizes available experimental data to offer an objective overview of their respective potencies and spectrums of activity, supported by detailed experimental protocols for key assays.
Mechanism of Action: Targeting the Viral Engine
Enterovirus 2C is a highly conserved, multifunctional protein essential for the viral life cycle. It possesses ATPase and helicase activities, which are crucial for unwinding the viral RNA genome, and it plays a significant role in the formation of viral replication organelles. Both "this compound" and fluoxetine exert their antiviral effects by targeting this vital protein, thereby inhibiting viral RNA replication.[1] While both compounds bind to the 2C protein, their precise binding sites and the resulting conformational changes that lead to inhibition may differ. Research has shown that the S-enantiomer of fluoxetine is the active form that directly binds to the 2C protein.[2]
References
validation of "Viral 2C protein inhibitor 1" antiviral activity in primary cells
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Efficacy of Small Molecule Inhibitors Targeting the Enterovirus 2C Protein.
The enterovirus 2C protein is a highly conserved, multifunctional non-structural protein essential for the viral life cycle, playing critical roles in genome replication and the formation of replication organelles. Its ATPase and helicase activities are vital for viral proliferation, making it a prime target for the development of broad-spectrum antiviral therapeutics. This guide provides a comparative overview of the in vitro antiviral activity of a novel inhibitor, here represented by SJW-2C-227, against other known 2C inhibitors, dibucaine and pirlindole. The data presented is based on studies conducted in established cell lines, as data from primary human cells is limited.
Quantitative Comparison of Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of selected viral 2C protein inhibitors against various enteroviruses. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SJW-2C-227 | Enterovirus A71 (EV-A71) | Vero | 1.7[1] | >200[2] | >117.6 |
| Enterovirus D68 (EV-D68) | Vero | 0.52[1] | >200[2] | >384.6 | |
| Poliovirus 1 (PV-1) | Vero | 1.7[1] | >200[2] | >117.6 | |
| Dibucaine | Coxsackievirus B3 (CV-B3) | Vero | 1.3 - 1.5[3][4] | >100[3] | >66.7 - >76.9 |
| Enterovirus D68 (EV-D68) | HeLa | Active, specific EC50 not provided | >100 | - | |
| Enterovirus A71 (EV-A71) | HeLa | Moderately active, specific EC50 not provided | >100 | - | |
| Pirlindole | Coxsackievirus B3 (CV-B3) | HeLa | 7.7 - 9.91[4] | >100 | >10.1 - >13.0 |
| Enterovirus D68 (EV-D68) | HeLa | Efficiently inhibited, specific EC50 not provided | >100 | - | |
| Enterovirus A71 (EV-A71) | HeLa | Moderately active, specific EC50 not provided | >100 | - |
Note: The data for dibucaine and pirlindole in HeLa cells indicated antiviral activity but did not always provide specific EC50 values in the referenced literature. The cytotoxicity for these compounds was generally low, with CC50 values exceeding 100 µM.
Experimental Protocols
Plaque Reduction Assay in Primary Human Lung Fibroblasts
This protocol is a synthesized methodology for determining the antiviral activity of compounds against enteroviruses, such as Coxsackievirus, in primary human lung fibroblasts.
1. Cell Culture and Seeding:
-
Culture primary human lung fibroblasts (e.g., IMR-90) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells into 12-well plates at a density that will result in a confluent monolayer (approximately 90-100%) on the day of infection. Incubate at 37°C in a 5% CO2 incubator overnight.
2. Compound Preparation and Viral Dilution:
-
Prepare a series of 2-fold dilutions of the test compounds (e.g., SJW-2C-227, dibucaine, pirlindole) in infection medium (DMEM with 2% FBS).
-
Prepare serial 10-fold dilutions of the virus stock in infection medium to achieve a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).
3. Infection and Treatment:
-
Wash the confluent cell monolayer twice with phosphate-buffered saline (PBS).
-
Infect the cells by adding 200 µL of the diluted virus to each well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
After the adsorption period, remove the virus inoculum.
-
Add 1 mL of the diluted compound to the respective wells. For the virus control wells, add infection medium without any compound.
4. Overlay and Incubation:
-
Prepare a 2X overlay medium consisting of 2X DMEM and 2% FBS.
-
Prepare a 1.6% solution of low-melting-point agarose in sterile water and cool to 42°C.
-
Mix equal volumes of the 2X overlay medium and the 1.6% agarose solution to create the final 0.8% agarose overlay.
-
Carefully add 1 mL of the agarose overlay to each well and allow it to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
5. Staining and Plaque Counting:
-
Fix the cells by adding a 10% formaldehyde solution for at least 30 minutes.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques in each well.
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%, using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
1. Cell Seeding:
-
Seed primary human lung fibroblasts in a 96-well plate at an appropriate density and incubate overnight.
2. Compound Treatment:
-
Add serial dilutions of the test compounds to the wells. Include a cell control with medium only.
3. Incubation:
-
Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours).
4. MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
5. Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the cell control.
-
Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key signaling pathway, the mechanism of inhibitor action, and the experimental workflow.
Caption: Viral 2C protein inhibits the NF-κB signaling pathway.
Caption: Mechanism of action of 2C protein inhibitors.
Caption: Workflow for Plaque Reduction Assay.
References
cross-resistance analysis of "Viral 2C protein inhibitor 1" with other 2C inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "Viral 2C protein inhibitor 1" (also known as compound 6aw) with other inhibitors targeting the enterovirus 2C protein. This analysis is supported by experimental data on cross-resistance profiles, offering insights into the development of broad-spectrum antiviral strategies.
The enterovirus 2C protein is a highly conserved, multifunctional non-structural protein essential for the viral life cycle, making it a prime target for antiviral drug development. "this compound" is a potent, broad-spectrum enterovirus antiviral agent belonging to the quinoline class of compounds. It demonstrates significant inhibitory activity against multiple strains of enteroviruses, including EV-D68, EV-A71, and CVB3, with EC50 values in the low micromolar range. However, the emergence of drug resistance is a critical challenge in antiviral therapy. This guide examines the cross-resistance patterns between "this compound" and other classes of 2C inhibitors, providing a framework for understanding their mechanisms of action and potential for combination therapies.
Performance Comparison of 2C Inhibitors Against Wild-Type and Resistant Enterovirus Strains
The following table summarizes the antiviral activity (EC50 values) of "this compound" and other representative 2C inhibitors against both wild-type and drug-resistant enterovirus strains. The data highlights the impact of specific mutations in the 2C protein on the efficacy of these compounds.
| Inhibitor Class | Inhibitor | Virus Strain | Genotype | EC50 (µM) | Fold Resistance | Reference |
| Quinoline | This compound (6aw) | EV-D68 | Wild-Type | 0.1 - 0.5 | - | [1] |
| EV-A71 | Wild-Type | 0.3 - 0.8 | - | [1] | ||
| CVB3 | Wild-Type | ~3.6 | - | [1] | ||
| Dibucaine | EV-D68 | Wild-Type | >10 | - | [2] | |
| Compound 10a | EV-D68 | Wild-Type | < 1 | - | [2] | |
| Compound 12a | EV-D68 | Wild-Type | < 1 | - | [2] | |
| Compound 12c | EV-D68 | Wild-Type | < 1 | - | [2] | |
| Benzimidazole | HBB | CV-B3 | Wild-Type | ~1 | - | [1] |
| CV-B3 | 2C-A224V/I227V/A229V | >25 | >25 | [1] | ||
| MRL-1237 | CV-B3 | 2C-A224V/I227V/A229V | >10 | - | [1] | |
| TBZE-029 | CV-B3 | 2C-A224V/I227V/A229V | >5 | - | [1] | |
| SSRI | (S)-Fluoxetine | EV-A71 | Wild-Type | Inactive | - | [3] |
| CV-B3 | Wild-Type | ~5 | - | [4] | ||
| Other | SJW-2C-227 | EV-D68 | Wild-Type | 0.85 | - | [3] |
| PV-1 | Wild-Type | 1.7 | - | [3] | ||
| CV-B3 | Wild-Type | Inactive | - | [3] | ||
| Guanidine HCl | EV-A71 | Wild-Type | 140 | - | [3] |
EC50 values represent the concentration of the inhibitor required to reduce the viral effect by 50%. Fold resistance is calculated by dividing the EC50 for the resistant strain by the EC50 for the wild-type strain. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The data presented in this guide is based on established virological assays. Below are detailed methodologies for key experiments used in the cross-resistance analysis of enterovirus 2C inhibitors.
Generation of Resistant Enterovirus Mutants
This protocol describes the in vitro selection of enterovirus strains resistant to 2C inhibitors.
-
Cell Culture and Virus Propagation:
-
Culture a suitable host cell line (e.g., RD, HeLa, or Vero cells) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Propagate the wild-type enterovirus stock to a high titer.
-
-
Serial Passage with Increasing Inhibitor Concentrations:
-
Seed host cells in 24-well plates and allow them to form a monolayer.
-
Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) in the presence of the 2C inhibitor at its EC50 concentration.
-
Incubate the plates at 37°C in a 5% CO2 incubator until a cytopathic effect (CPE) is observed.
-
Harvest the virus from the well with the highest inhibitor concentration that shows CPE.
-
Use the harvested virus to infect fresh cell monolayers in a new series of wells with a stepwise increase in the inhibitor concentration.
-
Repeat the serial passage for a sufficient number of rounds (typically 10-20) until the virus can replicate in the presence of high concentrations of the inhibitor.
-
-
Plaque Purification of Resistant Virus:
-
Perform a plaque assay with the resistant virus population in the presence of the selective inhibitor concentration.
-
Isolate individual plaques and amplify them to generate clonal resistant virus stocks.
-
-
Genotypic Analysis:
-
Extract viral RNA from the resistant clones.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the 2C protein.
-
Sequence the PCR products to identify mutations responsible for the resistant phenotype.
-
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the antiviral activity of compounds by measuring the inhibition of virus-induced cell death.
-
Cell Seeding:
-
Seed a 96-well plate with host cells at a density that will form a confluent monolayer after 24 hours of incubation.
-
-
Compound Dilution and Addition:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cell plate and add the compound dilutions to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
-
Virus Infection:
-
Infect the cells with the enterovirus (either wild-type or resistant strain) at a predetermined MOI.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 days, or until CPE is complete in the virus control wells.
-
-
Quantification of Cell Viability:
-
Assess cell viability using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Resistance Pathways and Experimental Flow
The following diagrams illustrate the conceptual framework of cross-resistance and the workflow for its experimental determination.
Caption: Conceptual diagram of cross-resistance.
Caption: Workflow for determining cross-resistance.
Conclusion
The analysis of cross-resistance among enterovirus 2C inhibitors reveals that mutations in the 2C protein can confer resistance to multiple, structurally distinct compounds. Notably, resistance to benzimidazole-based inhibitors is often associated with specific mutations that may also impact the efficacy of other 2C-targeting agents. While "this compound" (compound 6aw) demonstrates potent and broad-spectrum activity against wild-type enteroviruses, further studies are required to fully delineate its cross-resistance profile against a comprehensive panel of resistant strains. Understanding these resistance patterns is crucial for the rational design of next-generation 2C inhibitors and for the development of effective combination therapies to combat enterovirus infections and mitigate the emergence of drug resistance.
References
- 1. stm.cairn.info [stm.cairn.info]
- 2. Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Enterovirus anti-viral agents that target the viral 2C protein | bioRxiv [biorxiv.org]
- 4. Rational design of highly potent broad-spectrum enterovirus inhibitors targeting the nonstructural protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of Viral 2C Protein Inhibitors and Capsid Binders Against Enteroviruses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant enterovirus strains necessitates the exploration of combination therapies. This guide provides a comparative analysis of the synergistic effects observed when combining viral 2C protein inhibitors with capsid binders, two classes of antiviral agents that target different stages of the enterovirus replication cycle. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to be a valuable resource for the scientific community engaged in the development of novel antiviral strategies.
Executive Summary
Combining antiviral agents with distinct mechanisms of action is a promising strategy to enhance efficacy and combat the development of drug resistance. This guide focuses on the combination of viral 2C protein inhibitors, which disrupt viral RNA replication and encapsidation, and capsid binders, which prevent viral entry and uncoating. Studies have demonstrated that this combination can lead to additive and even synergistic antiviral effects against a range of enteroviruses. This synergy allows for potentially lower effective doses of each compound, which could in turn reduce toxicity and minimize the selection pressure for resistant variants.
Comparative Efficacy of Combination Therapy
The synergistic and additive effects of combining 2C protein inhibitors with capsid binders have been evaluated in vitro against various enteroviruses. The following tables summarize the quantitative data from key studies, showcasing the enhanced antiviral activity of these combinations.
| Combination | Virus Strain(s) | Assay Type | Synergy Quantification Method | Observed Effect | Reference |
| Pirodavir (Capsid Binder) + SMSK_0213 (2C Inhibitor) | Enterovirus A71 | Cytopathic Effect (CPE) Reduction | Zero Interaction Potency (ZIP) Model | Mostly additive, with trends towards synergy in certain concentration ranges. | [1] |
| Pocapavir (Capsid Binder) + Guanidine Hydrochloride (2C Inhibitor) | Poliovirus 1, Coxsackievirus B4, Coxsackievirus A9 | Cytopathic Effect (CPE) Reduction | Not specified, described as "synergistic" | Additive to highly synergistic effects observed. | [2] |
Table 1: Summary of Synergistic/Additive Effects of 2C Inhibitor and Capsid Binder Combinations.
| Compound | Target | Virus Strain | EC50 (µM) | Reference |
| Pirodavir | VP1 Capsid Protein | Enterovirus A71 | 0.034 | [1] |
| SMSK_0213 | 2C Protein | Enterovirus A71 | 0.18 | [1] |
| Pocapavir | VP1 Capsid Protein | Poliovirus 1 | 0.09 - 0.5 | [2] |
| Guanidine Hydrochloride | 2C Protein | Coxsackievirus B4 | 350 - 590 | [2][3] |
Table 2: Individual Antiviral Activities of Selected 2C Inhibitors and Capsid Binders.
Mechanisms of Action and Synergy
The synergistic effect of combining 2C protein inhibitors and capsid binders stems from their complementary attacks on the enterovirus replication cycle.
-
Capsid Binders: These small molecules insert into a hydrophobic pocket within the VP1 capsid protein. This binding stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the release of the viral RNA into the host cell cytoplasm.[3]
-
2C Protein Inhibitors: These compounds target the non-structural protein 2C, a highly conserved viral protein with multiple functions essential for viral replication. The 2C protein possesses ATPase and helicase activities and is involved in the formation of the viral replication organelles, RNA synthesis, and encapsidation of the viral genome.[4][5][6] By inhibiting the 2C protein, these drugs effectively halt the production of new viral components.
The combination of these two classes of inhibitors creates a multi-pronged attack, simultaneously blocking the entry of the virus and inhibiting the replication of any viral genomes that may have already entered the cell. This dual mechanism is believed to be the basis for the observed synergistic or additive effects.
Experimental Protocols
The following is a detailed methodology for a checkerboard assay to determine the synergistic effects of antiviral compounds against enteroviruses, based on established protocols.[1][7][8]
Checkerboard Assay for Antiviral Synergy (CPE Reduction Method)
1. Cell Preparation: a. Seed a 96-well microplate with a suitable host cell line (e.g., HeLa, RD, or Vero cells) at a density that will result in a confluent monolayer on the day of infection. b. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
2. Compound Dilution and Plate Setup: a. Prepare serial dilutions of the 2C protein inhibitor (Drug A) and the capsid binder (Drug B) in a separate dilution plate. b. In the 96-well cell plate, add varying concentrations of Drug A along the rows and Drug B along the columns to create a matrix of combination concentrations. c. Include wells for each drug alone (monotherapy controls), as well as virus-only (no drug) and cell-only (no virus, no drug) controls.
3. Virus Infection: a. Dilute the enterovirus stock to a predetermined multiplicity of infection (MOI) in the appropriate assay medium. b. Add the virus suspension to all wells except the cell-only control wells.
4. Incubation: a. Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow for the development of a cytopathic effect (CPE) in the virus-only control wells (typically 48-72 hours).
5. Assessment of Cytopathic Effect (CPE): a. After the incubation period, visually inspect the cell monolayers for CPE under a microscope. b. Quantify cell viability using a colorimetric assay, such as the MTS assay. Add the MTS reagent to each well and incubate according to the manufacturer's instructions. c. Measure the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis and Synergy Calculation: a. Convert absorbance readings to percentage of cell viability relative to the cell-only and virus-only controls. b. Analyze the dose-response data for the drug combination using a synergy model. While the Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted standard, other models like the Zero Interaction Potency (ZIP) model can also be used.[9]
- Chou-Talalay Method: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
- ZIP Model: A synergy score > 0 indicates synergy, a score around 0 indicates an additive effect, and a score < 0 indicates antagonism.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted pathways and the experimental workflow.
Caption: Enterovirus Replication Cycle and Points of Inhibition.
Caption: Checkerboard Assay Experimental Workflow.
Conclusion
The combination of viral 2C protein inhibitors and capsid binders represents a rational and promising approach to combatting enterovirus infections. The available data indicates that this combination can result in additive to synergistic antiviral activity, which may offer a significant advantage over monotherapy by increasing efficacy, reducing the likelihood of drug resistance, and potentially lowering the required therapeutic doses to mitigate toxicity. Further in vivo studies are warranted to validate these in vitro findings and to explore the full therapeutic potential of this combination strategy. This guide provides a foundational resource for researchers to build upon in the ongoing effort to develop effective treatments for diseases caused by enteroviruses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 3. mdpi.com [mdpi.com]
- 4. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biochemical Characterization of Enteroviral 2C Proteins - ProQuest [proquest.com]
- 7. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Viral 2C Protein Inhibitor 1 vs. Pleconaril for Enterovirus Inhibition
For Immediate Release
In the ongoing battle against enterovirus infections, which can range from the common cold to severe conditions like poliomyelitis and viral myocarditis, two small molecule inhibitors have emerged as significant areas of research: Viral 2C protein inhibitor 1 and the more clinically advanced pleconaril. This guide provides a detailed, data-driven comparison of these two antiviral agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Both this compound and pleconaril demonstrate potent inhibitory effects against a broad spectrum of enteroviruses. However, they achieve this through distinct mechanisms of action. Pleconaril, a capsid binder, targets the viral protein 1 (VP1) to prevent viral entry and uncoating. In contrast, this compound targets the non-structural protein 2C, a highly conserved ATPase essential for viral genome replication and virion assembly. This fundamental difference in their targets may have implications for their spectrum of activity, potential for resistance development, and overall clinical utility.
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and pleconaril against various enterovirus strains. It is important to note that these values are compiled from different studies and direct comparative assessments under identical experimental conditions are limited.
Table 1: Antiviral Activity of this compound
| Enterovirus Strain | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| EV-D68 | Not Specified | 0.1 - 0.2[1] | >25 | >125 - >250 |
| EV-A71 | Not Specified | ~0.5 | >25 | >50 |
| CVB3 | Not Specified | 0.1 - 3.6[1] | >25 | >6.9 - >250 |
Table 2: Antiviral Activity of Pleconaril
| Enterovirus Strain/Serotype | Cell Line(s) | IC50/EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| Prototypic Strains (14 of 15 tested) | HeLa, LLC-MK2D, RD | 0.001 - 1.05[2] | 12.5 - 25[2][3] | >11.9 - >25000 |
| Clinical Isolates (214 of 215 tested) | Various | 0.002 - 3.4[3] | 12.5 - 25[2][3] | >3.7 - >12500 |
| Echovirus 11 (most sensitive serotype) | Not Specified | ≤0.03 (MIC50)[3] | 12.5 - 25[2][3] | >417 - >833 |
| EV-D68 | HeLa H1 | Comparable to Fermon and U.S. 2014 strains[4] | Not Specified | Not Specified |
Mechanism of Action
The two inhibitors target different stages of the enterovirus life cycle.
Pleconaril: A Capsid Binder
Pleconaril inhibits enterovirus replication by binding to a hydrophobic pocket within the viral capsid protein VP1.[2] This binding stabilizes the capsid, thereby preventing the conformational changes necessary for receptor attachment and the subsequent uncoating and release of the viral RNA into the host cell cytoplasm.[2]
This compound: A Non-Structural Protein Inhibitor
This compound targets the highly conserved non-structural protein 2C.[1] The 2C protein is a multifunctional AAA+ ATPase that plays a crucial role in several aspects of the viral life cycle, including the replication of the viral RNA genome and the encapsidation of newly synthesized RNA into progeny virions. By inhibiting the ATPase activity of the 2C protein, this inhibitor effectively halts viral replication.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided in DOT language.
Caption: Mechanism of action for the capsid inhibitor, pleconaril.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for a cytopathic effect (CPE) reduction assay.
Experimental Protocols
1. Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to determine the in vitro efficacy of antiviral compounds by measuring the inhibition of virus-induced cell death.[5]
-
Cell Seeding: Host cells (e.g., HeLa, RD, or Vero) are seeded into 96-well microtiter plates at a density that allows for logarithmic growth over the course of the assay and incubated for 24 hours to form a monolayer.[2][5]
-
Compound Addition: The antiviral compounds (this compound or pleconaril) are serially diluted to various concentrations in the assay medium. The diluted compounds are then added to the cell monolayers.
-
Viral Infection: A predetermined amount of enterovirus, sufficient to cause a complete cytopathic effect in the virus control wells, is added to all wells except for the cell control wells.[5]
-
Incubation: The plates are incubated for 3-4 days at 35-37°C in a humidified CO2 incubator, allowing the virus to replicate and cause CPE in the absence of an effective inhibitor.[5]
-
Quantification of Cell Viability: Cell viability is quantified using a colorimetric method, such as the MTS assay. The MTS reagent is added to each well and incubated for a short period. Metabolically active (viable) cells convert the tetrazolium salt (MTS) into a colored formazan product.[5]
-
Data Analysis: The absorbance is measured using a microplate reader. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the viral-induced cytopathic effect by 50% compared to the virus control.
2. 2C ATPase Activity Assay (for this compound)
This biochemical assay measures the enzymatic activity of the viral 2C protein and the inhibitory effect of compounds like this compound.
-
Reaction Setup: The assay is typically performed in a reaction buffer containing purified recombinant enterovirus 2C protein, ATP (which may be radiolabeled, e.g., [α-³²P]-ATP), and magnesium ions. The reaction is initiated in the presence of various concentrations of the inhibitor.[6]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) to allow the ATPase of the 2C protein to hydrolyze ATP to ADP and inorganic phosphate (Pi).[6]
-
Quenching the Reaction: The reaction is stopped at a specific time point by adding a quenching solution, such as EDTA.[6]
-
Detection of ATP Hydrolysis: The amount of ATP hydrolysis is quantified. If a radiolabeled substrate is used, the products (ADP and Pi) can be separated from the substrate (ATP) by thin-layer chromatography and quantified using a phosphorimager. Alternatively, colorimetric methods that detect the released inorganic phosphate can be employed.
-
Data Analysis: The rate of ATP hydrolysis is determined for each inhibitor concentration. The 50% inhibitory concentration (IC50) is calculated as the concentration of the inhibitor that reduces the ATPase activity of the 2C protein by 50%.
Conclusion
Both this compound and pleconaril represent promising avenues for the development of anti-enteroviral therapeutics. Pleconaril's mechanism as a capsid binder is well-established, with a large body of data on its efficacy against a wide range of enteroviruses. This compound, by targeting the highly conserved 2C protein, offers a different and potentially powerful strategy for broad-spectrum enterovirus inhibition. The choice between targeting the viral capsid or the 2C protein may depend on factors such as the specific enterovirus species, the potential for drug resistance, and the desired therapeutic window. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these two classes of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2C Inhibitors Against Clinical Isolates: A Guide for Researchers
The enteroviral 2C protein has emerged as a promising target for the development of broad-spectrum antiviral therapeutics. Its highly conserved nature across various enteroviruses and its crucial roles in the viral life cycle, including genome replication and viral morphogenesis, make it an attractive point of intervention.[1][2][3] This guide provides a comparative overview of the efficacy of several 2C inhibitors against various clinical isolates, supported by experimental data and detailed methodologies.
Mechanism of Action of 2C Inhibitors
Enterovirus 2C is a non-structural protein possessing multiple functions essential for viral propagation. It is involved in uncoating, rearrangement of host cell membranes, RNA replication, and encapsidation.[4][5] The protein exhibits ATPase and helicase activities, which are critical for viral RNA replication.[4][6] 2C inhibitors primarily function by interfering with these activities. For instance, some compounds inhibit the ATPase function of 2C, thereby disrupting the energy-dependent processes required for viral replication.[7] Other inhibitors may act on different functional domains of the 2C protein, affecting its interaction with other viral or host factors.[8]
Comparative Efficacy of 2C Inhibitors
The following table summarizes the in vitro efficacy of various 2C inhibitors against different enterovirus clinical isolates. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of the virus in vitro.
| Inhibitor | Virus | Strain | Assay Type | IC50 / EC50 (µM) | Reference |
| SJW-2C-227 | EV-D68 | CPE | 0.85 | [7] | |
| PV-1 | CPE | 1.7 | [7] | ||
| EV-A71 | CPE | 2.66 | [7] | ||
| Dibucaine | CV-B3 | CPE | 4.5 | [7][8] | |
| Guanidine Hydrochloride (GnHCl) | EV-A71 | CPE | 140 (0.14 mM) | [7] | |
| Jun6504 | EV-D68 | US/MO/14-18947 | CPE | Data not specified | [9][10] |
| EV-A71 | Tainan | Plaque Assay | Data not specified | [10] | |
| CVB3 | Nancy | Plaque Assay | Data not specified | [10] | |
| Fluoxetine | EV-B members | Replication | Data not specified | [8] | |
| EV-D members | Replication | Data not specified | [8] |
Note: Specific EC50/IC50 values for Jun6504 and Fluoxetine against the listed strains were mentioned as potent but not numerically specified in the provided search results.
Experimental Protocols
The evaluation of antiviral efficacy is crucial for the development of new therapeutics. Below are detailed methodologies for key experiments cited in the evaluation of 2C inhibitors.
1. Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay is a common method for screening antiviral compounds.[11] It measures the ability of a compound to protect cells from the destructive effects of a viral infection.
-
Cell Culture: A suitable host cell line (e.g., Vero cells for EV-A71) is seeded in 96-well plates and grown to confluence.
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). After a brief incubation period to allow for viral entry, the medium is replaced with fresh medium containing the different concentrations of the test compound. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: The plates are incubated for a period sufficient to allow for the development of CPE in the virus control wells (typically 2-4 days).
-
Quantification of Cell Viability: Cell viability is assessed using methods such as the neutral red uptake assay or by using commercial kits like the CellTiter-Glo Luminescent Cell Viability Assay.[11][12] The absorbance or luminescence is read using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the cell and virus controls. The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
2. ATPase Inhibition Assay
This biochemical assay directly measures the effect of an inhibitor on the ATPase activity of the 2C protein.[7]
-
Protein Purification: Recombinant 2C protein (often a truncated form to improve solubility) is expressed and purified.[1]
-
Assay Reaction: The purified 2C protein is incubated with ATP in a suitable reaction buffer. The test compound at various concentrations is added to the reaction mixture.
-
Detection of ATP Hydrolysis: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. A common method is the malachite green-based colorimetric assay, where the formation of a complex between malachite green, molybdate, and free orthophosphate results in a colored product that can be measured spectrophotometrically.[7]
-
Data Analysis: The rate of ATP hydrolysis is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of ATPase inhibition against the log of the compound concentration.
3. Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[11]
-
Cell Infection and Treatment: Similar to the CPE assay, host cells are infected with the virus and then treated with different concentrations of the test compound.
-
Virus Harvesting: After a single replication cycle (e.g., 24 hours), the supernatant and/or the cells are harvested.
-
Virus Titer Determination: The harvested virus is serially diluted, and the viral titer is determined using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: The reduction in viral titer at each compound concentration is calculated relative to the untreated virus control. The EC50 or EC90 (the concentration required to reduce the viral yield by 90%) is then determined.
Visualizations
Signaling Pathway: Role of 2C in the Enterovirus Life Cycle
Caption: Role of the 2C protein in the enterovirus replication cycle.
Experimental Workflow: Antiviral Efficacy Testing
Caption: Workflow for identifying and characterizing 2C inhibitors.
Conclusion
The enterovirus 2C protein remains a viable and important target for the development of broad-spectrum antiviral drugs.[3] A variety of compounds have been identified that inhibit its function, showing efficacy against a range of clinical isolates in vitro.[7][8] The experimental protocols outlined in this guide provide a framework for the continued discovery and evaluation of novel 2C inhibitors. Further research, including in vivo studies, is necessary to translate these promising in vitro results into effective clinical therapies for enterovirus infections.[9][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2C protein of Enterovirus: key protein of viral replication and antiviral target | Cairn.info [stm.cairn.info]
- 4. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. A rationally designed 2C inhibitor prevents enterovirus D68-infected mice from developing paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. researchgate.net [researchgate.net]
head-to-head comparison of different classes of enterovirus inhibitors
A Head-to-Head Comparison of Enterovirus Inhibitor Classes for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the major classes of enterovirus inhibitors. It summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to aid in the evaluation of therapeutic candidates.
Enteroviruses represent a broad genus of RNA viruses responsible for a spectrum of human diseases, from mild respiratory illnesses to severe neurological conditions like poliomyelitis and viral meningitis. Despite their significant global health impact, no broadly effective antiviral therapies have been approved for clinical use against non-polio enteroviruses. This guide delves into a head-to-head comparison of four major classes of enterovirus inhibitors: capsid binders, protease inhibitors, RNA polymerase inhibitors, and host-factor targeting agents.
Key Classes of Enterovirus Inhibitors: A Comparative Overview
The development of anti-enteroviral compounds has focused on various stages of the viral life cycle. Each class of inhibitors presents a unique mechanism of action, efficacy profile, and spectrum of activity.
-
Capsid Binders: These small molecules, such as pleconaril and vapendavir, insert into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the conformational changes required for viral uncoating and the release of the viral RNA genome into the host cell cytoplasm. While some capsid binders have demonstrated broad-spectrum activity against many enteroviruses, their efficacy can be limited by the emergence of drug-resistant variants.
-
Protease Inhibitors: Enterovirus replication relies on the activity of virally encoded proteases, 2Apro and 3Cpro, which are essential for cleaving the viral polyprotein into functional structural and non-structural proteins. Inhibitors like rupintrivir and SG85 are peptidomimetics that act as Michael acceptors, irreversibly binding to the catalytic site of the 3C protease, thus halting viral replication. These inhibitors have shown potent activity against a range of enteroviruses.
-
RNA Polymerase Inhibitors: The viral RNA-dependent RNA polymerase (RdRp), also known as 3Dpol, is the core enzyme responsible for replicating the viral RNA genome. Nucleoside analogs and non-nucleoside inhibitors, such as favipiravir, can target the RdRp. Favipiravir is a prodrug that, once metabolized into its active triphosphate form, is recognized by the viral RdRp as a substrate, leading to the inhibition of RNA synthesis.
-
Host-Factor Targeting Inhibitors: This class of inhibitors takes a different approach by targeting cellular proteins and pathways that the virus hijacks for its own replication. A key example is enviroxime, which has been shown to target the host protein phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). PI4KIIIβ is crucial for the formation of viral replication organelles, and its inhibition disrupts the platform necessary for viral RNA synthesis. Targeting host factors may offer the advantage of a higher barrier to resistance.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the 50% effective concentration (EC50) values for representative inhibitors from each class against various enterovirus species and strains. The EC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Table 1: EC50 Values (in µM) of Representative Enterovirus Inhibitors
| Inhibitor Class | Compound | Enterovirus A71 (EV-A71) | Coxsackievirus B3 (CVB3) | Poliovirus 1 (PV1) | Echovirus 11 (ECHO11) | Enterovirus D68 (EV-D68) | Human Rhinovirus 14 (HRV-14) |
| Capsid Binders | Pleconaril | >262 / 0.38 (Fermon strain) | Inactive | 0.341 | 0.3 - 0.6 | >4 (2014 strains) | - |
| Vapendavir | 0.361 - 0.957 | - | - | - | Inactive | - | |
| Protease Inhibitors | Rupintrivir | 0.8 | - | - | - | 0.0015 - 0.0051 | ~0.06 |
| SG85 | - | - | - | - | 0.0022 - 0.0080 | 0.02 - 0.04 | |
| RNA Polymerase Inhibitors | Favipiravir | 68.74 | - | 4.8 µg/mL | - | Weak inhibitor | 23 µg/mL |
| Host-Factor Targeting Inhibitors | Enviroxime | - | - | - | - | 0.19 - 0.45 | - |
Note: EC50 values can vary depending on the specific viral strain, cell line used, and the experimental assay employed.
Experimental Protocols
The following are detailed methodologies for two key experiments used to determine the in vitro efficacy of antiviral compounds against enteroviruses.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Materials:
-
Host cells permissive to the enterovirus of interest (e.g., RD, HeLa, Vero cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Enterovirus stock of known titer
-
Test compounds serially diluted
-
Cell viability reagent (e.g., MTS/PMS solution or neutral red)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
On the day of the assay, prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cell monolayers and add the compound dilutions to the respective wells. Include wells for virus control (no compound) and cell control (no virus, no compound).
-
Add the enterovirus suspension at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubate the plates at the optimal temperature for viral replication (e.g., 35-37°C) in a CO2 incubator.
-
Monitor the plates daily for the appearance of CPE in the virus control wells. The assay is typically terminated when 80-100% CPE is observed in the virus control wells (usually 3-4 days post-infection).
-
To quantify cell viability, add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The EC50 value is calculated as the compound concentration that results in a 50% reduction of the viral CPE.
Plaque Reduction Assay
This assay quantifies the number of infectious virus particles and is used to determine the concentration of an antiviral compound that reduces the number of plaques by 50% (PRNT50).
Materials:
-
Host cells permissive to the enterovirus of interest
-
6-well or 24-well cell culture plates
-
Enterovirus stock of known titer
-
Test compounds serially diluted
-
Overlay medium (e.g., medium containing carboxymethylcellulose or Avicel)
-
Fixative solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Seed the cell culture plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Pre-incubate the virus dilutions with equal volumes of the test compound dilutions for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour.
-
Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for 48-72 hours to allow for plaque formation.
-
Fix the cells with the fixative solution and then stain with the crystal violet solution.
-
Count the number of plaques in each well.
-
The PRNT50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the enterovirus replication cycle and the points of intervention for each class of inhibitor.
Validating the Target of Viral 2C Protein Inhibitors Using Reverse Genetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The viral 2C protein, a highly conserved non-structural protein among enteroviruses, is a critical component of the viral replication machinery, making it a prime target for antiviral drug development.[1][2][3][4] Its multifaceted role in genome replication, encapsidation, and modulation of host cell processes underscores its importance in the viral life cycle.[1][2][3] This guide provides a comparative analysis of "Viral 2C protein inhibitor 1" (a representative novel inhibitor) and other alternative compounds, with a focus on target validation through reverse genetics, supported by experimental data and detailed protocols.
Comparative Analysis of 2C Protein Inhibitors
A variety of small molecules have been identified as inhibitors of the viral 2C protein. These compounds exhibit different chemical scaffolds and mechanisms of action. Here, we compare a representative novel inhibitor, SJW-2C-227, with other known 2C inhibitors.
Table 1: Quantitative Comparison of Viral 2C Protein Inhibitors
| Inhibitor | Virus | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SJW-2C-227 (Inhibitor 1) | EV-A71 | CPE Inhibition | 2.66 | 78.71 | 29.6 | [1] |
| EV-D68 | CPE Inhibition | 0.85 | >100 | >117.6 | [1] | |
| PV-1 | CPE Inhibition | 1.7 | >100 | >58.8 | [1] | |
| Guanidine HCl | EV-A71 | CPE Inhibition | 140 | >10000 | >71.4 | [1] |
| Dibucaine | EV-A71 | CPE Inhibition | 4.5 | >100 | >22.2 | [1][5] |
| Pirlindole | CV-B3 | CPE Inhibition | 7.7 | >50 | >6.5 | [5] |
| Fluoxetine | CV-B3 | CPE Inhibition | ~5 | >50 | >10 | [5] |
| Jun6504 | EV-D68 | Plaque Reduction | 0.03 | >25 | >833 | [6] |
| EV-A71 | Plaque Reduction | 0.27 | >25 | >92.6 | [6] | |
| CVB3 | Plaque Reduction | 0.18 | >25 | >138.9 | [6] | |
| Peptide 2CL | EV-A71 | CPE Inhibition | ~5 | Not reported | Not reported | [7] |
| CVA16 | CPE Inhibition | ~5 | Not reported | Not reported | [7] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50 or CC50/EC50).
Target Validation via Reverse Genetics
Reverse genetics is a powerful tool to unequivocally validate the target of an antiviral compound.[8][9][10][11] By introducing specific mutations into the viral genome that confer resistance to the inhibitor, researchers can confirm that the drug's antiviral activity is mediated through its interaction with the protein encoded by the mutated gene.
Experimental Workflow for Target Validation
The following diagram illustrates the typical workflow for validating the target of a viral 2C protein inhibitor using reverse genetics.
Caption: Workflow for validating the target of a viral 2C protein inhibitor using reverse genetics.
Experimental Protocols
Generation of Resistant Virus and Identification of Mutations
Objective: To select for viral mutants that are resistant to the 2C inhibitor and identify the genetic basis of resistance.
Methodology:
-
Virus Propagation: Propagate the wild-type virus (e.g., EV-A71) in a suitable host cell line (e.g., Vero cells) in the presence of sub-lethal concentrations of the 2C inhibitor.
-
Serial Passage: Serially passage the virus, gradually increasing the concentration of the inhibitor with each passage. This process selects for viral variants that can replicate efficiently in the presence of the drug.
-
Plaque Purification: Isolate individual resistant virus clones through plaque purification.
-
Viral RNA Extraction and Sequencing: Extract viral RNA from the resistant clones. The entire viral genome, or at least the 2C coding region, is then amplified by RT-PCR and sequenced to identify mutations that are not present in the wild-type virus.
Construction of Recombinant Mutant Virus using Reverse Genetics
Objective: To introduce the identified resistance mutation(s) into a wild-type infectious clone to confirm their role in conferring resistance.
Methodology:
-
Infectious cDNA Clone: A full-length cDNA copy of the viral genome cloned into a plasmid is required.[9][10]
-
Site-Directed Mutagenesis: Introduce the identified resistance mutation(s) into the 2C coding sequence of the infectious cDNA clone using a commercially available site-directed mutagenesis kit.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of any other unintended mutations by sequencing the entire plasmid.
-
In Vitro Transcription: Linearize the plasmid DNA downstream of the viral genome sequence. Use an in vitro transcription kit (e.g., mMESSAGE mMACHINE T7 Transcription Kit) to synthesize capped viral RNA from the linearized plasmid.[9]
-
Transfection: Transfect the in vitro-transcribed mutant viral RNA into permissive host cells using a suitable transfection reagent.
-
Virus Rescue and Amplification: Monitor the transfected cells for the development of cytopathic effect (CPE). Harvest the supernatant containing the recombinant mutant virus and amplify the virus stock by infecting fresh host cells.
Phenotypic Characterization of the Recombinant Mutant Virus
Objective: To compare the susceptibility of the wild-type and recombinant mutant viruses to the 2C inhibitor.
Methodology:
-
Plaque Reduction Assay:
-
Seed host cells in 6-well plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the wild-type and recombinant mutant viruses.
-
Infect the cell monolayers with the virus dilutions in the presence of various concentrations of the 2C inhibitor or a vehicle control (e.g., DMSO).
-
After an incubation period to allow for virus adsorption, overlay the cells with a medium containing agarose and the corresponding inhibitor concentration.
-
Incubate the plates for several days until plaques are visible.
-
Stain the cells with crystal violet to visualize and count the plaques.
-
Calculate the EC50 value for the inhibitor against both the wild-type and mutant viruses. A significant increase in the EC50 for the mutant virus confirms that the introduced mutation confers resistance.
-
Table 2: Example Data from a Plaque Reduction Assay
| Virus | Inhibitor Concentration (µM) | Plaque Forming Units (PFU/mL) | % Inhibition |
| Wild-Type | 0 (Control) | 2.5 x 10^6 | 0% |
| 1 | 1.3 x 10^6 | 48% | |
| 5 | 2.1 x 10^5 | 91.6% | |
| 25 | < 100 | >99.9% | |
| 2C Mutant | 0 (Control) | 2.8 x 10^6 | 0% |
| 1 | 2.6 x 10^6 | 7.1% | |
| 5 | 2.0 x 10^6 | 28.6% | |
| 25 | 9.5 x 10^5 | 66.1% |
Signaling Pathway and Mechanism of Action
The viral 2C protein is known to interact with host cell factors and can influence cellular signaling pathways to create a favorable environment for viral replication. For example, the 2C protein of some enteroviruses has been shown to inhibit the NF-κB signaling pathway, a key component of the host's innate immune response.[12]
Logical Relationship of Target Validation
The following diagram illustrates the logical framework for validating the target of a 2C inhibitor.
Caption: Logical flow of the target validation process for a viral 2C protein inhibitor.
Inhibition of 2C ATPase Activity
Many 2C inhibitors are thought to function by inhibiting the ATPase activity of the protein, which is essential for its helicase function and viral RNA replication.[1][3][13]
Table 3: Inhibition of 2C ATPase Activity
| Inhibitor | Target Protein | Assay Type | IC50 (µM) | Maximum Inhibition (%) | Reference |
| SJW-2C-219 | Δ2C¹¹⁶⁻³²⁹ | Malachite Green | 0.55 | ~60-65% | [1] |
| SJW-2C-227 | Δ2C¹¹⁶⁻³²⁹ | Malachite Green | Dose-dependent inhibition | Not specified | [1] |
| Guanidine HCl | Full-length 2C | ATPase Assay | Inhibits activity | Not specified | [13] |
This guide provides a framework for the validation of viral 2C protein inhibitors using reverse genetics, a critical step in the development of novel antiviral therapeutics. The combination of phenotypic assays with resistant mutants and biochemical assays provides strong evidence for the mechanism of action of these compounds.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 2C protein of Enterovirus: key protein of viral replication and antiviral target | Cairn.info [stm.cairn.info]
- 3. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picornaviral 2C proteins: A unique ATPase family critical in virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A rationally designed 2C inhibitor prevents enterovirus D68-infected mice from developing paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Peptides Targeting the Helicase Activity of Enterovirus Nonstructural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Reverse Genetic Systems for Rapid Genetic Manipulation of Emergent and Preemergent Infectious Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. BEV 2C protein inhibits the NF-κB signalling pathway to promote viral replication by targeting IKBKB and p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enteroviral 2C Protein as an Antiviral Target – The Cameron & Arnold Laboratory [cameronlab.com]
Benchmarking "Viral 2C Protein Inhibitor 1" Against Guanidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Viral 2C protein inhibitor 1" and the well-established viral inhibitor, guanidine hydrochloride. The focus is on their efficacy against non-polio enteroviruses, a significant class of human pathogens for which no effective antiviral treatments are currently available. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Executive Summary
"this compound" (also known as compound 6aw) is a novel, potent, and broad-spectrum enterovirus antiviral agent.[1] It demonstrates significant inhibitory activity against various enterovirus strains at submicromolar to single-digit micromolar concentrations, coupled with a high selectivity index, indicating a favorable safety profile in vitro.[1] In contrast, while guanidine hydrochloride also exhibits broad-spectrum anti-enterovirus activity, it is effective at considerably higher concentrations, falling within the high micromolar to millimolar range.[1] This suggests that "this compound" offers a significant improvement in potency. Both compounds target the viral non-structural protein 2C, a highly conserved ATPase essential for viral RNA replication.
Quantitative Performance Data
The antiviral activity and cytotoxicity of "this compound" and guanidine hydrochloride were evaluated against a panel of clinically relevant enteroviruses. The data, summarized in the table below, is extracted from a study by Musharrafieh R, et al. (2020).[1]
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (6aw) | EV-D68 (US/KY/14-18953) | 0.1 | >100 | >1000 |
| EV-D68 (US/MO/14-18947) | 0.1 | >100 | >1000 | |
| EV-A71 (Tainan/4643/98) | 3.6 | >100 | >27.8 | |
| EV-A71 (US/AK/16-19516) | 2.9 | >100 | >34.5 | |
| CVB3 | 0.8 | >100 | >125 | |
| Guanidine Hydrochloride | EV-D68 (US/KY/14-18953) | 200 | >1000 | >5 |
| EV-A71 (Tainan/4643/98) | 900 | >1000 | >1.1 | |
| CVB3 | 300 | >1000 | >3.3 |
EC50 (50% effective concentration): The concentration of the compound that inhibits the viral cytopathic effect by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
Mechanism of Action: Targeting the Viral 2C Protein
Both "this compound" and guanidine hydrochloride exert their antiviral effects by targeting the non-structural viral protein 2C. This protein is a highly conserved AAA+ ATPase that plays a crucial, albeit not fully elucidated, role in the replication of enteroviruses. The 2C protein is involved in several key processes, including:
-
RNA Replication: It is a core component of the viral replication complex and is believed to function as a helicase, unwinding the viral RNA genome for replication.
-
Membrane Association: The 2C protein is associated with the cytoplasmic membranes where viral replication occurs.
-
Host Factor Interaction: It interacts with various host cell proteins to facilitate the formation of replication organelles.
By inhibiting the 2C protein, these compounds disrupt the viral life cycle, primarily at the stage of RNA synthesis.
Experimental Protocols
The data presented in this guide were primarily generated using cytopathic effect (CPE) reduction assays and cytotoxicity assays. The following are detailed methodologies representative of these key experiments.
Cytopathic Effect (CPE) Reduction Assay for EC50 Determination
This assay quantifies the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Host cells (e.g., RD, Vero, or HeLa cells) are seeded into 96-well microplates at a density that forms a confluent monolayer overnight.
-
Compound Dilution: The test compounds ("this compound" and guanidine hydrochloride) are prepared in a series of 2-fold dilutions in cell culture medium.
-
Infection and Treatment: The cell monolayers are infected with the respective enterovirus at a low multiplicity of infection (MOI). Immediately after infection, the diluted compounds are added to the wells. Control wells include virus-infected cells without any compound (virus control) and uninfected cells without any compound (cell control).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as the Neutral Red uptake assay or MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the virus and cell controls. The EC50 value is then determined by non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay for CC50 Determination
This assay measures the effect of the compound on the viability of uninfected host cells.
-
Cell Seeding: Host cells are seeded in 96-well plates as described for the CPE assay.
-
Compound Treatment: Serial dilutions of the test compounds are added to the uninfected cell monolayers. A control group of cells receives only the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The plates are incubated for the same duration as the CPE assay.
-
Quantification of Cell Viability: Cell viability is measured using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells. The CC50 value is determined from the resulting dose-response curve using non-linear regression.
Conclusion
The comparative data strongly indicate that "this compound" is a significantly more potent inhibitor of non-polio enteroviruses than guanidine hydrochloride. Its high selectivity index suggests a promising therapeutic window. While both compounds share a common target in the viral 2C protein, the superior in vitro performance of "this compound" makes it a compelling candidate for further preclinical and clinical development as a broad-spectrum anti-enterovirus therapeutic. Further investigations into its in vivo efficacy, pharmacokinetic properties, and resistance profile are warranted.
References
Assessing the Barrier to Resistance of Viral 2C Protein Inhibitors: A Comparative Guide
The viral 2C protein, a highly conserved non-structural protein among enteroviruses, is a critical component of the viral replication machinery, making it a prime target for antiviral drug development.[1] Its multifaceted roles in the viral life cycle, including RNA replication, helicase and ATPase activities, and modulation of host innate immunity, underscore its importance.[1][2] This guide provides a comparative assessment of the barrier to resistance for various inhibitors targeting the viral 2C protein, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.
Introduction to Viral 2C Protein and its Inhibition
The enterovirus 2C protein is involved in several key processes essential for viral propagation, such as uncoating, genome replication, and encapsidation.[1][3] Furthermore, it actively suppresses the host's innate immune response by interacting with and inhibiting key signaling pathways like NF-κB and RIG-I-like receptor (RLR) pathways.[1][3][4] Given its central role, inhibitors of the 2C protein are being actively investigated as broad-spectrum antiviral agents.[3] These inhibitors can be broadly categorized into small molecules and peptide-based compounds, each with distinct mechanisms of action and potential for resistance development.
Comparative Analysis of 2C Protein Inhibitors
The development of resistance is a significant challenge in antiviral therapy. For 2C protein inhibitors, resistance can emerge through mutations in the 2C protein itself, which may reduce the binding affinity of the inhibitor or alter the protein's conformation.[5][6] The following table summarizes key characteristics of different classes of 2C protein inhibitors, including available data on their resistance profiles.
| Inhibitor Class | Example(s) | Mechanism of Action | Reported Resistance Mutations | Barrier to Resistance |
| Small Molecules | Guanidine Hydrochloride, Fluoxetine, Dibucaine derivatives | Target interactions with 2C proteins, inhibiting viral replication.[3] | Mutations in the 2C protein have been associated with resistance to some small molecule inhibitors.[5] | Generally considered to have a lower barrier to resistance due to the potential for single amino acid substitutions in the target protein to confer resistance.[5] |
| Peptide-Based Inhibitors | 2CL, B-2CL | Impair the oligomerization of the 2C protein and inhibit its helicase activity.[7] | Specific resistance data for these peptides is limited in the provided results. However, the mechanism targeting protein-protein interactions might present a higher barrier. | Potentially higher than small molecules, as disrupting protein oligomerization may require more substantial genetic changes. |
| Host-Targeted Inhibitors | Brefeldin A (BFA) - an inhibitor of GBF1, a host protein required for viral replication | Inhibits a host cellular protein (GBF1) that is essential for the formation of viral replication organelles.[5][6] | Poliovirus can develop resistance to BFA through mutations in the viral 2C and 3A proteins.[5][6] | Initially thought to be high, but studies have shown that viruses can readily develop resistance by acquiring mutations that bypass the need for the targeted host factor.[5] |
Experimental Protocols for Assessing Resistance
The evaluation of antiviral resistance is crucial for the development of durable therapeutic agents. Standard methodologies are employed to select for and characterize resistant viral variants.
In Vitro Resistance Selection
Objective: To generate and isolate drug-resistant viral strains in a controlled laboratory setting.
Protocol:
-
Virus Propagation: A wild-type virus stock is propagated in a suitable host cell line (e.g., MT-2 cells for HIV-1).[8]
-
Dose Escalation: The virus is serially passaged in the presence of the inhibitor. The concentration of the inhibitor is initiated at a suboptimal dose (e.g., 1- to 10-fold the EC50 value).[8]
-
Monitoring Cytopathic Effect (CPE): The progression of viral infection is monitored by observing the cytopathic effect on the host cells.
-
Increasing Inhibitor Concentration: When significant CPE is observed, the supernatant containing the virus is used to infect fresh cells with a two-fold increased concentration of the inhibitor.[8]
-
Isolation of Resistant Variants: This process is repeated until the virus can replicate efficiently at a high concentration of the inhibitor. The resulting resistant virus population is then isolated and plaque-purified.
Phenotypic Assays for Resistance Characterization
Objective: To quantify the level of resistance of the selected viral variants.
Protocol (Plaque Reduction Assay):
-
Cell Monolayer Preparation: Host cells are seeded in multi-well plates to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of either wild-type or the resistant viral variant.
-
Inhibitor Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) containing serial dilutions of the inhibitor.[9]
-
Plaque Formation: The plates are incubated for a period sufficient for plaque formation.
-
Quantification: Plaques are visualized (e.g., by staining with crystal violet) and counted. The concentration of the inhibitor that reduces the number of plaques by 50% (IC50) is determined. The fold-change in IC50 for the resistant variant compared to the wild-type virus indicates the level of resistance.
Genotypic Analysis
Objective: To identify the genetic mutations responsible for the resistance phenotype.
Protocol:
-
RNA/DNA Extraction: Viral RNA or DNA is extracted from the resistant viral population.
-
PCR Amplification: The gene encoding the target protein (e.g., the 2C protein) is amplified using reverse transcription-polymerase chain reaction (RT-PCR) for RNA viruses or PCR for DNA viruses.
-
DNA Sequencing: The amplified DNA is sequenced to identify any nucleotide changes compared to the wild-type virus sequence.
-
Mutation Analysis: The identified nucleotide changes are translated into amino acid substitutions to pinpoint the mutations conferring resistance.
Visualizing Key Pathways and Workflows
To better understand the context of 2C protein inhibition and the experimental procedures for resistance assessment, the following diagrams are provided.
Caption: Viral 2C protein's role in suppressing host innate immunity.
References
- 1. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Picornavirus 2C proteins: structure-function relationships and interactions with host factors [frontiersin.org]
- 4. BEV 2C protein inhibits the NF-κB signalling pathway to promote viral replication by targeting IKBKB and p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of resistance to an inhibitor of a cellular protein reveals a critical interaction between the enterovirus protein 2C and a small GTPase Arf1 | PLOS Pathogens [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Peptides Targeting the Helicase Activity of Enterovirus Nonstructural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
A Comparative Guide to the In Vivo Efficacy of a Novel Viral 2C Protein Inhibitor and its Progenitor, Dibucaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo antiviral efficacy of a promising viral 2C protein inhibitor, a derivative of dibucaine referred to as compound 6i , and its parent compound, dibucaine. The focus of this comparison is on their activity against Enterovirus A71 (EV-A71), a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children.[1] While compound 6i has demonstrated significant potential as a direct-acting antiviral, this guide will also explore the known biological activities of dibucaine to provide a comprehensive perspective.
Executive Summary
Compound 6i , a quinoline formamide analog derived from dibucaine, has shown potent in vivo efficacy in a mouse model of EV-A71 infection.[1][2] It functions by targeting the viral 2C helicase, an essential enzyme for viral RNA replication.[1][3] In contrast, there is currently a lack of evidence from available scientific literature to support the in vivo antiviral efficacy of the parent compound, dibucaine. Dibucaine is a well-known local anesthetic that primarily functions by blocking sodium channels to prevent pain signaling.[4][5][6] This guide will present the available data on compound 6i and juxtapose it with the known pharmacological profile of dibucaine.
Data Presentation: In Vivo Efficacy
The following table summarizes the quantitative in vivo efficacy data for the viral 2C protein inhibitor, compound 6i , in an EV-A71 infected mouse model. No equivalent in vivo antiviral data for dibucaine has been identified in the reviewed literature.
| Compound | Animal Model | Virus Strain | Dosage | Route of Administration | Key Efficacy Endpoints | Outcome | Reference |
| Compound 6i | Neonatal ICR Mice | Enterovirus A71 (EV-A71) | 6 mg/kg | Intraperitoneal (IP) | Survival Rate, Clinical Symptoms | Effectively prevented death in virus-infected mice. | [1] |
| Compound 6i + Emetine | Neonatal ICR Mice | Enterovirus A71 (EV-A71) | 6 mg/kg (6i) + 0.1 mg/kg (emetine) | Intraperitoneal (IP) | Survival Rate, Clinical Symptoms | Completely prevented clinical symptoms and death in virus-infected mice. | [1] |
| Dibucaine | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | No published studies on in vivo antiviral efficacy were found. |
Mechanism of Action
The antiviral activity of compound 6i and the primary pharmacological action of dibucaine are mediated through distinct molecular mechanisms.
Viral 2C Protein Inhibitor (Compound 6i): Compound 6i is a potent inhibitor of the enterovirus 2C helicase.[1] The 2C protein is a highly conserved non-structural protein among enteroviruses and is crucial for multiple stages of the viral life cycle, including genome replication and virion assembly.[3][7][8] By targeting the ATPase and helicase activity of the 2C protein, compound 6i impedes the remodeling and metabolism of viral RNA, thereby halting viral replication.[1][9]
Dibucaine: Dibucaine's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal membranes.[4][6] This inhibition prevents the generation and conduction of nerve impulses, resulting in a local anesthetic effect.[5] While some local anesthetics have been investigated for antimicrobial properties, the primary target of dibucaine is not a viral protein. Some studies have shown that dibucaine can inhibit the activation of the MAP kinase pathway, but this has not been directly linked to an antiviral effect in vivo.[10]
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Identification of dibucaine derivatives as novel potent enterovirus 2C helicase inhibitors: In vitro, in vivo, and combination therapy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Dibucaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biochemical Characterization of Enteroviral 2C Proteins - ProQuest [proquest.com]
- 8. 2C protein of Enterovirus: key protein of viral replication and antiviral target | Cairn.info [stm.cairn.info]
- 9. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dibucaine and tetracaine inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antiviral Efficacy in Human Organoid Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of human organoid technology has revolutionized the landscape of preclinical antiviral drug development. These three-dimensional, self-organizing structures, derived from stem cells, recapitulate the complex architecture and functionality of human organs to a degree unattainable with traditional 2D cell cultures or animal models. This guide provides a comprehensive comparison of methodologies and data for validating the antiviral effects of therapeutic candidates using human organoid models, empowering researchers to make informed decisions in their drug discovery pipelines.
Superiority of Organoid Models for Antiviral Research
Human organoids offer a more physiologically relevant platform for studying viral pathogenesis and screening antiviral drugs.[1][2] Unlike conventional models, organoids can be cultured long-term, allowing for the detailed analysis of host-virus interactions under controlled conditions.[1] This makes them indispensable for investigating viral mechanisms, assessing drug efficacy, and advancing vaccine development.[1] The transition from animal models to organoid systems is further supported by recent regulatory changes, such as the FDA Modernization Act 2.0, which allows for the use of non-animal models for drug approval, potentially reducing reliance on animal testing and improving the translatability of preclinical findings.[3][4]
Comparative Analysis of Antiviral Efficacy
The following tables summarize quantitative data from studies that have utilized human organoid models to evaluate the efficacy of various antiviral compounds against a range of viruses.
Table 1: Antiviral Efficacy Against SARS-CoV-2 in Human Lung Organoids
| Antiviral Compound | Organoid Type | Virus Strain | Efficacy Metric (EC50/IC50) | Key Findings | Reference |
| Remdesivir | hPSC-derived Lung Organoids | SARS-CoV-2 | EC50: ~0.5 µM | Effectively inhibited viral replication. | [5] |
| Imatinib | hPSC-derived Lung Organoids | SARS-CoV-2 | - | Identified as an effective inhibitor in high-throughput screening. | [1][5] |
| Mycophenolic Acid | hPSC-derived Lung Organoids | SARS-CoV-2 | - | Identified as an effective inhibitor in high-throughput screening. | [5] |
| Quinacrine Dihydrochloride | hPSC-derived Lung Organoids | SARS-CoV-2 | - | Identified as an effective inhibitor in high-throughput screening. | [5] |
| Lapatinib | AdSC-derived Lung Organoids | SARS-CoV-2 | - | Suppressed viral replication. | [5] |
| Amuvatinib | Vero E6 and Calu-3 cells | SARS-CoV-2 | EC50: ~0.36-0.45 µM | Demonstrated stronger antiviral activity than imatinib. | [6] |
| Nirmatrelvir | Human Airway Organoids | OC43, 229E | - | Potently inhibited OC43 and 229E, but not NL63. | [7] |
hPSC: human Pluripotent Stem Cell; AdSC: Adult Stem Cell; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Table 2: Antiviral Efficacy Against Other Viruses in Human Organoid Models
| Antiviral Compound | Organoid Type | Virus | Efficacy Metric (EC50/IC50) | Key Findings | Reference |
| Brequinar Sodium | Liver Organoids | Hepatitis E Virus (HEV) | - | Potent antiviral against multiple HEV genotypes. | [1] |
| Homoharringtonine Sulfate | Liver Organoids | Hepatitis E Virus (HEV) | - | Potent antiviral against multiple HEV genotypes. | [1] |
| Interferon-alpha (IFN-α) | Intestinal Organoids | Rotavirus | - | Inhibited replication of clinical rotavirus strains. | [2] |
| Ribavirin | Intestinal Organoids | Rotavirus | - | Inhibited replication of clinical rotavirus strains. | [2] |
| Enviroxime | Human Small Intestinal Organoids (HIOs) | Enterovirus 71 (EV-A71) | - | HIOs were more sensitive to drug treatment compared to RD cells. | [8] |
| Rupintrivir | Human Small Intestinal Organoids (HIOs) | Enterovirus 71 (EV-A71) | - | HIOs were more sensitive to drug treatment compared to RD cells. | [8] |
| 2'-C-methylcytidine (2'CMC) | Human Small Intestinal Organoids (HIOs) | Enterovirus 71 (EV-A71) | - | HIOs were more sensitive to drug treatment compared to RD cells. | [8] |
| Tecovirimat | Skin Organoids | Monkeypox Virus (MPXV) | - | Identified as a potential antiviral drug for MPXV. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are generalized protocols for key experiments in antiviral testing using human organoids.
Protocol 1: Human Organoid Culture and Viral Infection
-
Organoid Culture: Human pluripotent stem cells (hPSCs) or adult stem cells are differentiated into the desired organoid type (e.g., lung, intestine) using established protocols. Organoids are typically cultured in a basement membrane matrix (e.g., Matrigel) and maintained in a specialized growth medium.
-
Viral Infection:
-
For apical infections (e.g., respiratory viruses), microinjection into the organoid lumen or the use of "apical-out" organoid systems is necessary.[10]
-
For basolateral infections, organoids can be directly exposed to the virus in the culture medium.[10]
-
The multiplicity of infection (MOI) should be carefully optimized for each virus and organoid model.
-
-
Post-Infection Incubation: Infected organoids are incubated for a defined period (e.g., 24, 48, 72 hours) to allow for viral replication and the manifestation of cytopathic effects.
Protocol 2: Quantification of Antiviral Efficacy
-
Viral Titer Quantification:
-
RT-qPCR: Viral RNA is extracted from organoid lysates or culture supernatants and quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to determine the viral genome copy number.[11][12]
-
Plaque Assay: Supernatants from infected organoid cultures are serially diluted and used to infect a monolayer of susceptible cells. The number of plaque-forming units (PFU) is then counted to determine the infectious viral titer.[11][12]
-
-
Cell Viability Assays:
-
Assays such as CellTiter-Glo® are used to measure ATP levels, which correlate with cell viability, to assess the cytopathic effect of the virus and the protective effect of the antiviral compound.
-
-
Immunofluorescence Staining:
Visualizing Key Processes and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
Caption: Workflow for antiviral drug screening in human organoids.
Signaling Pathways in Antiviral Response
The innate immune system is the first line of defense against viral infections, with the interferon signaling pathway playing a central role.
Caption: Simplified interferon signaling pathway upon viral infection.
Upon recognition of viral RNA by cytosolic sensors like RIG-I and MDA5, a signaling cascade is initiated through the mitochondrial antiviral-signaling protein (MAVS). This leads to the activation of kinases TBK1 and IKKε, which in turn phosphorylate the transcription factor IRF3. Activated IRF3 translocates to the nucleus and induces the expression of type I and type III interferons. Secreted interferons then act in an autocrine and paracrine manner, activating the JAK-STAT pathway and leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the cells.
For influenza virus, the RIG-I-like receptor (RLR) pathway is a critical component of the innate immune response.
Caption: RIG-I signaling pathway in response to influenza virus.
The 5'-triphosphate-containing RNA genomes of influenza viruses are recognized by RIG-I.[3] This triggers a conformational change in RIG-I, leading to its interaction with MAVS on the mitochondrial membrane. Subsequent recruitment of signaling adaptors like TRAF3 results in the activation of TBK1/IKKε and the phosphorylation of IRF3, leading to the production of type I interferons such as IFN-β. Influenza viruses have evolved mechanisms to counteract this response, with the non-structural protein 1 (NS1) being a key antagonist that can inhibit RIG-I activation.[10]
Conclusion
Human organoid models represent a significant advancement in the field of virology and antiviral drug discovery. Their ability to closely mimic human organ physiology provides a robust and reliable platform for evaluating the efficacy and toxicity of novel therapeutic agents. By leveraging the detailed protocols and comparative data presented in this guide, researchers can effectively integrate organoid technology into their research, accelerating the development of new and effective antiviral therapies.
References
- 1. RIG-I Signaling Is Essential for Influenza B Virus-Induced Rapid Interferon Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manipulation of innate immune signaling pathways by SARS-CoV-2 non-structural proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIG-I Signaling Is Critical for Efficient Polyfunctional T Cell Responses during Influenza Virus Infection | PLOS Pathogens [journals.plos.org]
- 4. RIG-I Signaling via MAVS Is Dispensable for Survival in Lethal Influenza Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interferon signaling pathway | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influenza NS1 protein modulates RIG-I activation via a strain-specific direct interaction with the second CARD of RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manipulation of innate immune signaling pathways by SARS-CoV-2 non-structural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The innate immune response in SARS-CoV2 infection: focus on toll-like receptor 4 in severe disease outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Off-Target Interactions: A Comparative Guide for Viral 2C Protein Inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target interactions of a potential therapeutic is paramount to ensuring its safety and efficacy. This guide provides a framework for the analysis of off-target effects for inhibitors targeting the viral 2C protein, a highly conserved non-structural protein essential for the replication of many enteroviruses. [1][2][3][4]
While a specific compound designated "Viral 2C protein inhibitor 1" is not extensively characterized in publicly available literature, this guide presents a comprehensive methodology and comparative data structure for evaluating its potential off-target profile against other inhibitors of the same target. The principles and experimental protocols outlined herein are broadly applicable to any small molecule inhibitor developed to target the viral 2C protein.
The Critical Importance of Off-Target Analysis
The therapeutic efficacy of a drug is intrinsically linked to its specificity. Off-target interactions, where a drug binds to proteins other than its intended target, can lead to unforeseen side effects and toxicity.[5] For viral 2C protein inhibitors, which are being developed to combat a range of human pathogens, a thorough understanding of their off-target profile is a critical step in preclinical development.[6][7][8] Covalent inhibitors, for instance, carry a heightened risk of off-target effects due to their reactive nature.[8]
Comparative Analysis of Off-Target Profiles
A systematic comparison of the off-target profiles of different viral 2C protein inhibitors is essential for selecting the most promising candidates for further development. The following table provides a template for summarizing key quantitative data.
| Inhibitor | Primary Target | On-Target Affinity (IC50/Kd) | Known Off-Target(s) | Off-Target Affinity (IC50/Kd) | Experimental Method | Reference |
| [Example] Inhibitor A | Enterovirus 2C | 50 nM | Kinase X | 500 nM | Kinome Scan | [Hypothetical Data] |
| Protein Y | 1.2 µM | AP-MS | [Hypothetical Data] | |||
| [Example] Fluoxetine (S-enantiomer) | Enterovirus 2C | EC50 ~1-2 µM | Serotonin Transporter (SERT) | High Affinity | Radioligand Binding | [1] |
| [Example] Guanidine | Poliovirus 2C | - | - | - | Resistance Mapping | [2] |
| [Example] Itraconazole | Enterovirus Replication | EC50 0.12-0.18 µM | Fungal 14α-demethylase | High Affinity | - | [8] |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The data for Inhibitor A, Fluoxetine, Guanidine, and Itraconazole are provided as examples of how such a table would be populated. It is important to note that while fluoxetine and itraconazole inhibit enterovirus replication, their primary established targets are not the viral 2C protein, highlighting the complexity of identifying direct on- and off-targets.[1][8]
Experimental Protocols for Off-Target Identification
A multi-pronged approach is often necessary to comprehensively identify the off-target interactions of a small molecule inhibitor.
Kinome Scanning
Objective: To assess the inhibitory activity of a compound against a large panel of human kinases.
Methodology:
-
A library of purified, active human kinases is utilized.
-
The inhibitor of interest is incubated with each kinase in the presence of ATP and a suitable substrate.
-
The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.
-
The percentage of inhibition is calculated for each kinase at a given concentration of the inhibitor.
-
For significant hits, dose-response curves are generated to determine the IC50 value.
Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify proteins from a complex biological lysate that bind to an immobilized version of the inhibitor.
Methodology:
-
The inhibitor is chemically modified to allow for its immobilization on a solid support (e.g., beads).
-
The immobilized inhibitor is incubated with a cell lysate to allow for protein binding.
-
Non-specifically bound proteins are washed away.
-
Specifically bound proteins are eluted from the support.
-
The eluted proteins are identified and quantified using mass spectrometry.
Thermal Proteome Profiling (TPP)
Objective: To identify protein targets by observing changes in their thermal stability upon ligand binding.[9]
Methodology:
-
Intact cells or cell lysates are treated with the inhibitor or a vehicle control.
-
The samples are heated to a range of temperatures.
-
At each temperature, the aggregated proteins are separated from the soluble proteins.
-
The abundance of each protein in the soluble fraction is quantified using mass spectrometry.
-
Target proteins will exhibit a shift in their melting temperature in the presence of the inhibitor.[9]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for identifying off-target interactions of a viral inhibitor.
Caption: Hypothetical off-target inhibition of a cellular signaling pathway.
Conclusion
The development of safe and effective antiviral therapies requires a deep understanding of their interactions within the host. For inhibitors of the viral 2C protein, a rigorous and multi-faceted approach to identifying and characterizing off-target interactions is not just a regulatory requirement but a scientific necessity. By employing the comparative frameworks and experimental protocols detailed in this guide, researchers can build a comprehensive safety profile for their lead compounds, ultimately paving the way for the development of novel and impactful antiviral drugs.
References
- 1. Fluoxetine Inhibits Enterovirus Replication by Targeting the Viral 2C Protein in a Stereospecific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enteroviral 2C Protein as an Antiviral Target – The Cameron & Arnold Laboratory [cameronlab.com]
- 3. Antiviral Peptides Targeting the Helicase Activity of Enterovirus Nonstructural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Evaluating Broad-Spectrum Antivirals Against Emerging Enteroviruses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing frequency of outbreaks of emerging and re-emerging enteroviruses, such as Enterovirus A71 (EV-A71), Enterovirus D68 (EV-D68), and various Coxsackieviruses (CV), presents a significant and ongoing public health challenge. These non-polio enteroviruses are responsible for a wide spectrum of diseases, from mild hand, foot, and mouth disease to severe neurological complications like aseptic meningitis, encephalitis, and acute flaccid myelitis. Despite the considerable disease burden, no broadly effective antiviral therapies have been approved for clinical use. This guide provides a comparative analysis of promising broad-spectrum antiviral agents, presenting key experimental data to aid in the evaluation and development of effective countermeasures.
Comparative Antiviral Activity
The landscape of anti-enteroviral drug discovery is diverse, with compounds targeting various stages of the viral life cycle. These can be broadly categorized as direct-acting antivirals, which target viral proteins, and host-targeting agents, which inhibit cellular factors essential for viral replication. The following tables summarize the in vitro efficacy of selected broad-spectrum antiviral agents against key emerging enteroviruses.
| Table 1: Capsid Binders - Targeting Viral Entry and Uncoating | ||||
| Compound | Target | Enterovirus | EC50 (µM) | Reference |
| Pleconaril | VP1 Hydrophobic Pocket | EV-D68 | 0.13 - 4.1 | [1] |
| EV-A71 | 0.13 - 0.54 µg/mL | [2] | ||
| Vapendavir | VP1 Hydrophobic Pocket | EV-A71 | 0.361 - 0.957 | [2] |
| Pirodavir | VP1 Hydrophobic Pocket | EV-A71 | 0.361 - 0.957 | [2] |
| R856932 | VP1 Hydrophobic Pocket | EV-D68 | 0.46 - 4.36 | [3] |
| ICA135 | VP1 Hydrophobic Pocket | EV-A71 | 3.047 | [4] |
| CV-A16 | 0.566 | [4] | ||
| CV-B3 | 9.68 | [4] | ||
| EV-D68 | 1.425 | [4] |
| Table 2: Protease Inhibitors - Disrupting Viral Polyprotein Processing | ||||
| Compound | Target | Enterovirus | EC50 (µM) | IC50 (µM) |
| Rupintrivir (AG7088) | 3C Protease | EV-D68 | 0.0018 - 0.0030 | |
| EV-A71 | 7.3 ± 0.8 | |||
| SG85 | 3C Protease | EV-D68 | 0.0022 - 0.0080 | |
| NK-1.8k | 3C Protease | EV-A71 | 0.108 | 0.11 |
| LVLQTM (peptide) | 2A Protease | Multiple EVs | 0.3 | |
| VAD (tripeptide) | 2A Protease | Multiple EVs | 5.6 | |
| AAPV (tetrapeptide) | 2A Protease | Multiple EVs | 20 - 65 |
| Table 3: Viral Protein 2C Inhibitors - Multifunctional Target | ||||
| Compound | Target | Enterovirus | EC50 (µM) | Reference |
| Fluoxetine (S-enantiomer) | 2C Protein | CV-B3, EV-D68 | Potent | [2] |
| Compound 12b (Fluoxetine analog) | 2C Protein | EV-A71, EV-D68, CV-B3, Poliovirus, CV-A24, HRV-A2, HRV-B14 | 0.0029 - 1.39 | [2] |
| JX040 | 2C Protein | EV-A71 | 0.5 | [2] |
| Compound 6aw (Quinoline analog) | 2C Protein | EV-D68 (US/KY & US/MO), EV-A71 (Tainan & US/AK), CV-B3 | Single-digit to submicromolar | [5] |
| Table 4: Host-Targeting Agents - A Strategy to Mitigate Resistance | ||||
| Compound | Target | Enterovirus | EC50 (µM) | Reference |
| Enviroxime | PI4KIIIβ | EV-D68 | 0.19 - 0.45 | [1] |
| N373 | PI4KIIIβ | EV-A71 | Not specified | [6] |
Experimental Protocols
The evaluation of antiviral compounds requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays commonly used to determine the efficacy of potential antiviral agents against enteroviruses.
Cytopathic Effect (CPE) Reduction Assay (MTS-based)
This assay quantitatively measures the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
HeLa or RD cells
-
96-well plates
-
Assay medium (e.g., DMEM with 2% FBS)
-
Enterovirus stock of known titer
-
Test compounds serially diluted
-
MTS/PMS solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or RD cells into a 96-well plate at a density of 15,000 cells per well in 100 µL of assay medium. Incubate for 24 hours at 37°C with 5% CO2.[7]
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the diluted compounds to the cell plate. Include a "virus control" (VC) with no compound and a "cell control" (CC) with no virus or compound.
-
Virus Infection: Infect the wells (except for the CC wells) with enterovirus at a multiplicity of infection (MOI) that results in complete CPE in the VC wells within 3-4 days.
-
Incubation: Incubate the plate at 35°C with 5% CO2 for 3-4 days, or until complete CPE is observed in the VC wells.[7]
-
MTS Addition: Remove the assay medium and add 100 µL of a 5% MTS/PMS solution in phenol red-free medium to each well. Incubate for 40-60 minutes at 37°C.[7]
-
Data Acquisition: Measure the absorbance at 498 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value, which is the concentration of the compound that reduces the virus-induced CPE by 50%.[8]
Immunofluorescence-Based Antiviral Assay
This method assesses antiviral activity by quantifying the reduction in viral antigen expression within infected cells.
Materials:
-
RD cells
-
96-well black, clear-bottom plates
-
Enterovirus stock
-
Test compounds
-
Fixation solution (e.g., 4% formaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 0.3% BSA in PBS)
-
Primary antibody against a viral protein (e.g., anti-Enterovirus D68 VP1)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed RD cells in 96-well plates and treat with serially diluted compounds as described in the CPE assay.
-
Infection: Infect the cells with the target enterovirus at a specified MOI.
-
Incubation: Incubate for 24 hours.[9]
-
Fixation and Permeabilization: Aspirate the media, fix the cells with 4% formaldehyde, and then permeabilize with 0.1% Triton X-100.[9]
-
Immunostaining: Block the cells with 0.3% BSA/PBS. Incubate with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.[9]
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of infected cells (positive for viral antigen) in each well.
-
Data Analysis: Calculate the percentage of infection inhibition for each compound concentration and determine the IC50 value.
Visualizing Key Pathways and Workflows
Understanding the mechanisms of viral replication and antiviral action is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key enterovirus-related pathways and experimental workflows.
Caption: Overview of the enterovirus life cycle, a target for antivirals.
Caption: Enterovirus manipulation of host signaling pathways.[10][11]
Caption: General workflow for in vitro antiviral screening assays.
References
- 1. Antiviral Activity of Broad-Spectrum and Enterovirus-Specific Inhibitors against Clinical Isolates of Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Broad-Spectrum Enterovirus Antivirals Based on Quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]
- 9. Live Virus EV-D68 - RD - Antiviral Screening Assay [protocols.io]
- 10. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Viral 2C Protein Inhibitor 1: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Viral 2C protein inhibitor 1. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach treating the substance as potentially hazardous chemical waste is recommended.
Waste Characterization and Initial Assessment
Key Actions:
-
Attempt to Obtain SDS: Contact the manufacturer or supplier of this compound to request a Safety Data Sheet. This document will provide specific information on the compound's hazards and recommended disposal procedures.
-
Assume Hazardous Nature: In the absence of an SDS, treat the compound as hazardous waste. This is the most prudent approach to ensure safety and regulatory compliance.[3][4]
A summary of general characteristics for hazardous and non-hazardous waste is provided in the table below.
| Characteristic | Hazardous Waste | Non-Hazardous Waste |
| Ignitability | Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, oxidizers. | Not flammable. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | pH between 5.5 and 10.5.[4] |
| Reactivity | Materials that react violently with water, are unstable, or generate toxic fumes when mixed with acids or bases. | Stable under normal conditions. |
| Toxicity | Contains substances listed as toxic by the EPA, is a known or suspected carcinogen, or may cause harm to human or environmental health. | Not known to be harmful. |
Segregation and Storage of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6] this compound waste should be collected and stored separately from other waste streams.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Use a dedicated, leak-proof container that is compatible with the chemical. If the inhibitor is in a solvent, the container must be compatible with that solvent. Glass containers are often a safe choice for a wide range of chemicals.[6]
-
Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The date of accumulation should also be noted.
-
Store in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[5][7] The SAA must be under the control of the laboratory personnel.
-
Incompatible Wastes: Ensure that the container is not stored with incompatible chemicals. For example, acids should be stored separately from bases, and oxidizers should be kept away from flammable materials.[5]
Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in the regular trash, given its unknown specific hazards and the general concern for the environmental impact of antiviral compounds.[1][7]
Step-by-Step Disposal Plan:
-
Container Management: Keep the hazardous waste container securely closed except when adding waste.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7] They are responsible for the proper final disposal of the chemical waste in accordance with federal, state, and local regulations.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
-
Empty Containers: Even "empty" containers of the inhibitor should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must also be collected and disposed of as hazardous waste.[8]
Spill Management
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or the hazards are unknown, evacuate the immediate area.
-
Consult EHS: Contact your institution's EHS department for guidance on cleanup procedures.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: Use a spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb flammable solvents.
-
Cleanup: Collect the absorbed material and any contaminated items in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
Visual Guidance
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision pathway for the disposal of this compound.
Caption: Workflow for responding to a spill of this compound.
References
- 1. A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
